Product packaging for 3,6-Dioxaoctandioic acid(Cat. No.:CAS No. 23243-68-7)

3,6-Dioxaoctandioic acid

Número de catálogo: B1679196
Número CAS: 23243-68-7
Peso molecular: 178.14 g/mol
Clave InChI: CQWXKASOCUAEOW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

PEG2-(CH2CO2H)2 is a PEG derivative containing two terminal carboxylic acid groups. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O6 B1679196 3,6-Dioxaoctandioic acid CAS No. 23243-68-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[2-(carboxymethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-5(8)3-11-1-2-12-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWXKASOCUAEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39927-08-7
Record name Polyethylene glycol bis(carboxymethyl) ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39927-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50177817
Record name 3,6-Dioxaoctandioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23243-68-7
Record name 2,2′-[1,2-Ethanediylbis(oxy)]bis[acetic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23243-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dioxaoctandioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023243687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23243-68-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dioxaoctandioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[ethylenebis(oxy)]bisacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.364
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,6-DIOXAOCTANDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZVS8WS40O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dioxaoctanedioic Acid: Physicochemical Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,6-Dioxaoctanedioic acid, a bifunctional molecule featuring two carboxylic acid moieties and a flexible polyethylene glycol (PEG)-like core, has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique combination of hydrophilicity, biocompatibility, and chemical functionality makes it a valuable building block, particularly as a linker in targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the physicochemical properties of 3,6-Dioxaoctanedioic acid, detailed experimental protocols for its characterization, and an in-depth discussion of its synthesis, reactivity, and critical role in advancing therapeutic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the properties of this versatile molecule.

Introduction: The Strategic Importance of 3,6-Dioxaoctanedioic Acid in Modern Drug Discovery

The landscape of modern drug discovery is increasingly focused on the development of highly specific and potent therapeutic agents. In this context, the design of molecules capable of modulating protein function through novel mechanisms of action is of paramount importance. 3,6-Dioxaoctanedioic acid has emerged as a key enabling tool in this endeavor, primarily due to its utility as a hydrophilic linker in the construction of PROTACs.[1][2]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex. The incorporation of a 3,6-Dioxaoctanedioic acid-based linker can significantly enhance the aqueous solubility of often lipophilic PROTAC molecules, thereby improving their pharmacokinetic and pharmacodynamic profiles.[1]

This guide will provide a detailed exploration of the fundamental physicochemical properties of 3,6-Dioxaoctanedioic acid, offering a foundation for its rational application in the design and synthesis of novel therapeutics.

Physicochemical Properties of 3,6-Dioxaoctanedioic Acid

A thorough understanding of the physicochemical properties of 3,6-Dioxaoctanedioic acid is essential for its effective utilization in chemical synthesis and drug formulation.

General and Physical Properties
PropertyValueSource(s)
Chemical Formula C₆H₁₀O₆[1]
Molecular Weight 178.14 g/mol [1]
CAS Number 23243-68-7[1]
Appearance White to off-white solid/crystalline powder[3]
Melting Point 68-71 °C or 76-77 °C[3]
Boiling Point (Predicted) 429.2 ± 25.0 °C[3]
pKa₁ (Predicted) 3.09 ± 0.10[3]

Note on Melting Point Discrepancy: The reported melting point of 3,6-Dioxaoctanedioic acid varies between different commercial suppliers. This variation may be attributable to differences in purity or crystalline form. It is therefore crucial for researchers to determine the melting point of their specific batch as a measure of purity.

Solubility Profile

The presence of two carboxylic acid groups and two ether linkages imparts a significant degree of hydrophilicity to the 3,6-Dioxaoctanedioic acid molecule.[1] This structural feature is key to its application in improving the solubility of larger, more complex molecules.

  • Water: Soluble. The hydrophilic PEG spacer enhances solubility in aqueous media.[1]

  • Nonpolar Organic Solvents: Expected to have limited solubility in nonpolar solvents like hexane and toluene.

The carboxylic acid groups can be deprotonated to form carboxylate salts, which exhibit significantly higher aqueous solubility.

Spectral Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 3,6-Dioxaoctanedioic acid.

  • ¹H NMR (Predicted, D₂O):

    • ~4.2 ppm (singlet, 4H): Protons of the methylene groups adjacent to the carboxylic acid moieties (-O-CH₂ -COOH). These protons are expected to be deshielded due to the electron-withdrawing effect of the adjacent oxygen and carbonyl group.

    • ~3.8 ppm (singlet, 4H): Protons of the central ethylene glycol unit (-O-CH₂ -CH₂ -O-). These protons are deshielded by the neighboring oxygen atoms.

    • ~11-13 ppm (broad singlet, 2H, in non-aqueous solvent): Carboxylic acid protons. This signal would be absent in D₂O due to proton exchange.

  • ¹³C NMR (Predicted, D₂O):

    • ~175 ppm: Carbonyl carbons of the carboxylic acid groups (C OOH).

    • ~70 ppm: Carbons of the central ethylene glycol unit (-O-C H₂-C H₂-O-).

    • ~68 ppm: Methylene carbons adjacent to the carboxylic acid groups (-O-C H₂-COOH).

The IR spectrum of 3,6-Dioxaoctanedioic acid is characterized by the following key absorptions:

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, indicative of hydrogen bonding.

  • ~2914 cm⁻¹: C-H stretching of the methylene groups.

  • ~1733 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1121 cm⁻¹ (strong): C-O stretching of the ether linkages.

  • Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum would be expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 177.04. In positive ion mode, adducts such as [M+Na]⁺ at m/z 201.03 may be observed. A peak at m/z 178.5 [M]+ has also been reported.

Synthesis and Purification

3,6-Dioxaoctanedioic acid can be synthesized via the oxidation of diethylene glycol. A representative procedure is outlined below.

Synthesis of 3,6-Dioxaoctanedioic Acid

This protocol is based on the oxidation of diethylene glycol using nitric acid.[3]

Reaction Scheme:

Caption: Synthesis of 3,6-Dioxaoctanedioic acid from diethylene glycol.

Materials:

  • Diethylene glycol

  • Nitric acid (concentrated)

  • Benzene (for azeotropic distillation)

  • Acetone

  • Standard laboratory glassware

Procedure:

  • To 15 mL (0.33 mol) of nitric acid at 45 °C, slowly add 1 g of diethylene glycol (total amount to be added is 5.9 g, 0.06 mol) with stirring.

  • Heat the reaction mixture to 65 °C.

  • After the evolution of nitrogen oxides ceases, cool the mixture to 45-50 °C.

  • Continue the portion-wise addition of diethylene glycol over a total period of 1 hour, maintaining the temperature at 45-50 °C.

  • After the addition is complete, maintain the reaction mixture at 45 °C for 40 minutes, then heat at 80 °C for 30 minutes.

  • Remove the solvent under vacuum at 70 °C.

  • Dry the residue by azeotropic distillation with benzene using a Dean-Stark trap to remove any remaining water.

  • The crude product is then purified by recrystallization.

Purification by Recrystallization

Procedure:

  • Dissolve the crude 3,6-Dioxaoctanedioic acid in a minimal amount of a hot acetone-benzene mixture.

  • If colored impurities are present, a small amount of activated charcoal can be added.

  • Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure 3,6-Dioxaoctanedioic acid.

Reactivity and Stability

The chemical behavior of 3,6-Dioxaoctanedioic acid is dictated by its two primary functional groups: the carboxylic acids and the ether linkages.

Reactivity of the Carboxylic Acid Groups

The terminal carboxylic acids are the primary sites of reactivity. They can undergo typical carboxylic acid reactions, most notably the formation of amide bonds. This reaction is central to its use as a linker in PROTACs. The carboxylic acids can be activated by coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) to form a reactive intermediate that readily couples with primary or secondary amines.

Caption: Amide bond formation using coupling reagents.

Stability of the Ether Linkages

The ether linkages in the polyethylene glycol-like backbone are generally stable under neutral and basic conditions. However, they can be susceptible to cleavage under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions. This reaction typically proceeds via an Sₙ2 mechanism. For most applications in drug development, which are conducted under physiological or near-neutral pH, the ether bonds are considered stable.

Storage and Handling

3,6-Dioxaoctanedioic acid should be stored in a cool, dry place, sealed from moisture. As a carboxylic acid, it is corrosive and should be handled with appropriate personal protective equipment.

Application in Drug Development: A Hydrophilic PROTAC Linker

The primary application of 3,6-Dioxaoctanedioic acid in drug development is as a hydrophilic, bifunctional linker for the synthesis of PROTACs.

The Role of Linkers in PROTACs

The linker in a PROTAC molecule plays a crucial role in its efficacy. It not only connects the two ligands but also influences:

  • Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell membrane permeability of the PROTAC.

  • Ternary Complex Formation: The length and flexibility of the linker determine the ability of the PROTAC to induce a productive ternary complex between the target protein and the E3 ligase.

  • Pharmacokinetics: The stability and properties of the linker affect the metabolic stability and in vivo half-life of the PROTAC.

Advantages of a 3,6-Dioxaoctanedioic Acid Linker

The incorporation of a 3,6-Dioxaoctanedioic acid moiety into a PROTAC linker offers several advantages:

  • Enhanced Hydrophilicity: The PEG-like structure increases the water solubility of the PROTAC, which can be beneficial for administration and can help to mitigate issues with aggregation.[1]

  • Biocompatibility: Polyethylene glycol is a well-established biocompatible polymer, which can reduce the potential for immunogenicity.

  • Flexibility: The flexible ether chain can allow for the necessary conformational adjustments to facilitate optimal ternary complex formation.

  • Bifunctionality: The two terminal carboxylic acid groups provide convenient handles for conjugation to amine-containing ligands or other functional groups.

PROTAC_Structure TargetLigand Target Protein Ligand Linker 3,6-Dioxaoctanedioic Acid Linker TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand Melting_Point_Protocol start Start load_capillary Load a small amount of finely powdered sample into a capillary tube. start->load_capillary place_in_apparatus Place the capillary tube in a melting point apparatus. load_capillary->place_in_apparatus heat_rapidly Heat rapidly to ~15-20 °C below the expected melting point. place_in_apparatus->heat_rapidly heat_slowly Decrease heating rate to 1-2 °C per minute. heat_rapidly->heat_slowly record_start Record the temperature at which the first liquid appears. heat_slowly->record_start record_end Record the temperature at which the last solid disappears. record_start->record_end end End record_end->end

References

An In-depth Technical Guide to 3,6-Dioxaoctanedioic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dioxaoctanedioic acid, also known by various synonyms including 2,2'-(Ethane-1,2-diylbis(oxy))diacetic acid and Triglycolic acid, is a bifunctional organic compound that has garnered significant interest in various scientific fields. Its unique molecular architecture, featuring a flexible polyethylene glycol (PEG)-like backbone capped with two carboxylic acid moieties, imparts a desirable combination of hydrophilicity and reactivity. This guide provides a comprehensive overview of 3,6-Dioxaoctanedioic acid, focusing on its chemical identity, a detailed synthesis protocol, key applications, and essential safety information.

Core Compound Identification

  • Chemical Name: 3,6-Dioxaoctanedioic acid

  • CAS Number: 23243-68-7[1]

  • Molecular Formula: C6H10O6[1]

  • Molecular Weight: 178.14 g/mol [1]

  • Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3,6-Dioxaoctanedioic acid is presented in the table below. These properties are crucial for its application in diverse experimental settings.

PropertyValueSource
Melting Point68-71 °CChemicalBook
Boiling Point429.2±25.0 °C (Predicted)ChemicalBook
Density1.375 g/cm³ChemicalBook
pKa3.09±0.10 (Predicted)ChemicalBook
AppearanceWhite to off-white solidChemicalBook
SolubilitySoluble in water[]

Synthesis of 3,6-Dioxaoctanedioic Acid

The synthesis of 3,6-Dioxaoctanedioic acid can be achieved through the oxidation of diethylene glycol. The following protocol is a detailed method based on established chemical principles.

Synthesis Workflow Diagram

Synthesis_Workflow A Diethylene Glycol (Starting Material) C Reaction Mixture (Heating) A->C B Nitric Acid (Oxidizing Agent) B->C D Solvent Removal (Vacuum) C->D Cooling E Azeotropic Distillation (Drying) D->E F Filtration & Recrystallization (Purification) E->F G 3,6-Dioxaoctanedioic Acid (Final Product) F->G

Caption: Synthesis workflow for 3,6-Dioxaoctanedioic acid.

Experimental Protocol

Materials:

  • Diethylene glycol

  • Nitric acid (concentrated)

  • Benzene

  • Acetone

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

  • Condenser

  • Vacuum source

  • Dean-Stark trap

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Initial Reaction: In a well-ventilated fume hood, carefully add a small portion of diethylene glycol to concentrated nitric acid in a round-bottom flask equipped with a stirrer.

  • Controlled Addition and Heating: Gently heat the mixture. Once the initial reaction begins (indicated by the evolution of nitrogen oxides), continue to add the remaining diethylene glycol dropwise while maintaining the reaction temperature.

  • Reaction Completion: After the addition is complete, continue heating the reaction mixture to ensure the complete oxidation of the diethylene glycol.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the excess nitric acid and water under reduced pressure.

  • Drying: Add benzene to the residue and perform an azeotropic distillation using a Dean-Stark trap to remove any remaining water.

  • Purification: The crude product is then purified by recrystallization from an acetone-benzene mixture to yield pure 3,6-Dioxaoctanedioic acid.

Causality Behind Experimental Choices:

  • The use of nitric acid as the oxidizing agent is a common and effective method for the oxidation of glycols to dicarboxylic acids.

  • The controlled addition of diethylene glycol and temperature management are crucial to prevent a runaway reaction.

  • Azeotropic distillation with benzene is an efficient method for removing water from the reaction mixture, which can be difficult to remove by simple evaporation.

  • Recrystallization is a standard technique for purifying solid organic compounds, and the choice of an acetone-benzene solvent system provides good solubility for the desired product at high temperatures and poor solubility at low temperatures, allowing for efficient crystallization.

Applications in Research and Development

3,6-Dioxaoctanedioic acid's unique structure makes it a valuable tool in several areas of research and drug development.

PROTAC Technology

A primary application of 3,6-Dioxaoctanedioic acid is as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][3][][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The flexible and hydrophilic nature of the 3,6-Dioxaoctanedioic acid linker is crucial for optimizing the spatial orientation of the two ligands and improving the overall solubility and cell permeability of the PROTAC molecule.

Signaling Pathway Diagram for PROTAC Action

PROTAC_Pathway cluster_0 Cellular Environment PROTAC PROTAC (with 3,6-Dioxaoctanedioic acid linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Mediates

Caption: Mechanism of action for a PROTAC utilizing a linker.

Other Applications

Beyond PROTACs, 3,6-Dioxaoctanedioic acid and its derivatives are utilized in:

  • Pharmaceutical Formulations: Its hydrophilic nature can be exploited to improve the solubility and bioavailability of poorly water-soluble drugs.

  • Cosmetics: It can be used in various cosmetic and personal care products.[6]

  • Biopolymer Synthesis: As a building block for the creation of biodegradable polymers.

  • Chelating Agent: The two carboxylic acid groups can coordinate with metal ions, giving it potential as a chelating agent.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,6-Dioxaoctanedioic acid. The following information is a summary of the known hazards.

Hazard Identification:

  • May be harmful if swallowed.

  • Causes skin irritation and serious eye damage.[7]

  • May cause respiratory irritation.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • If on skin: Remove contaminated clothing and wash the affected area with soap and water.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • If inhaled: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

This information is a summary and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.

Conclusion

3,6-Dioxaoctanedioic acid is a versatile and valuable chemical compound with a growing number of applications, particularly in the exciting field of targeted protein degradation. Its straightforward synthesis and unique physicochemical properties make it an attractive building block for researchers and drug development professionals. By understanding its properties, synthesis, and safe handling procedures, scientists can effectively utilize this compound to advance their research and development goals.

References

Technical Guide: Strategic Derivatization of 3,6-Dioxaoctanedioic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,6-Dioxaoctanedioic acid, a bifunctional polyethylene glycol (PEG) derivative, is a cornerstone in modern drug discovery and materials science, primarily utilized as a hydrophilic linker.[][] Its inherent polarity and low volatility, conferred by two terminal carboxylic acid groups, present significant challenges for direct analysis and synthetic manipulation. This guide provides an in-depth exploration of essential derivatization strategies—esterification, silylation, and amide formation—transforming this molecule for diverse applications. We will dissect the underlying chemical principles, provide validated, step-by-step protocols, and offer a comparative framework to empower researchers in selecting the optimal methodology for their specific analytical or synthetic goals, from sensitive quantification by mass spectrometry to the construction of complex bioconjugates.

Introduction: The Rationale for Derivatizing 3,6-Dioxaoctanedioic Acid

3,6-Dioxaoctanedioic acid, also known as 2,2'-(Ethane-1,2-diylbis(oxy))diacetic acid, possesses a simple yet versatile structure.[][3] Its core utility lies in its role as a short, flexible, and hydrophilic spacer, making it a valuable building block in fields requiring modulation of molecular properties.[4] For instance, it is frequently incorporated as a linker in Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding ligand with an E3 ligase ligand.[][]

However, the very properties that make it an excellent hydrophilic linker—the two terminal carboxylic acid groups—render it analytically challenging. Direct injection into a Gas Chromatography (GC) system is not feasible due to its high polarity and negligible volatility, which would lead to poor chromatographic performance and potential thermal decomposition.[5] While amenable to Liquid Chromatography (LC), its poor ionization and potential for ionic interactions with the stationary phase can limit sensitivity and peak shape in Mass Spectrometry (MS) analysis.[6]

Therefore, derivatization is not merely an optional step but a mandatory prerequisite for many applications. The primary goals of derivatization are:

  • To Increase Volatility: By masking the polar carboxylic acid groups, the molecule's boiling point is significantly lowered, making it suitable for GC analysis.[5][7]

  • To Enhance Thermal Stability: Derivatives are often more stable at the high temperatures used in GC injectors.[5]

  • To Improve Chromatographic Behavior: Derivatization reduces polarity, leading to better peak shapes and separation on both GC and LC columns.[6]

  • To Increase Detection Sensitivity: Certain derivatives can improve ionization efficiency in MS, leading to lower detection limits.[6]

  • To Enable Covalent Conjugation: Converting the carboxylic acids into activated intermediates is essential for forming stable amide bonds with proteins, peptides, or other amine-containing molecules.[8]

This guide will focus on the three most critical derivatization pathways: Esterification, Silylation, and Amide Formation.

Derivatization for Analytical Quantification: GC-MS & LC-MS

For quantitative analysis, the goal is to create a stable, reproducible derivative that behaves predictably in the chosen analytical system. The two most widely used techniques for dicarboxylic acids are esterification and silylation.[9][10]

Strategy 1: Esterification

Esterification is a robust and widely practiced method that converts carboxylic acids into their corresponding esters. This reaction is highly effective for preparing samples for GC-MS analysis and can also be used to improve separation in LC-MS.[6][9] The Fischer-Speier esterification, reacting the acid with an alcohol under acidic catalysis, is a foundational method.[11][12]

The Chemistry: The reaction involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The process is reversible, so experimental conditions are often manipulated to drive the reaction to completion, for example, by using a large excess of the alcohol or by removing the water byproduct.[11][13]

Common Reagents:

  • Boron Trifluoride (BF₃) in Alcohol (e.g., Methanol or Butanol): This is a highly efficient and common choice. BF₃ acts as a Lewis acid catalyst.[9][10] Butyl esters are often preferred over methyl esters as they are less volatile, reducing the risk of sample loss during preparation.[10]

  • Acid Catalysts (H₂SO₄, HCl): Concentrated sulfuric acid is a classic and effective catalyst for driving the equilibrium towards the ester product.[11][12]

Protocol 2.1: Esterification via BF₃/Methanol for GC-MS Analysis

Objective: To convert 3,6-Dioxaoctanedioic acid into its more volatile dimethyl ester derivative.

Materials:

  • Sample containing 3,6-Dioxaoctanedioic acid (dried)

  • 14% Boron trifluoride in methanol (BF₃/MeOH)

  • Hexane (GC grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • 2 mL GC vials with inserts

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Water will inhibit the reaction. Place the dried sample (typically 10-100 µg) into a reaction vial.

  • Reagent Addition: Add 200 µL of 14% BF₃/MeOH solution to the vial.

  • Reaction: Securely cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath. This ensures the complete conversion of both carboxylic acid groups.

  • Extraction: Cool the vial to room temperature. Add 500 µL of hexane and 200 µL of brine solution. Vortex vigorously for 1 minute to extract the dimethyl ester into the organic phase. The brine helps to break any emulsions and removes the catalyst.

  • Phase Separation: Centrifuge for 5 minutes at 2000 rpm to ensure clean separation of the aqueous and organic layers.

  • Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried hexane extract to a GC vial with an insert for analysis by GC-MS.

Self-Validation:

  • Run a known standard of 3,6-Dioxaoctanedioic acid through the same protocol to confirm reaction completion and establish retention time.

  • Analyze an underivatized sample to confirm the absence of the native acid peak in the chromatogram.

Esterification_Mechanism cluster_0 Fischer-Speier Esterification start R-COOH (Carboxylic Acid) protonated_acid R-C(OH)₂⁺ start->protonated_acid Protonation alcohol R'-OH (Alcohol) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate Nucleophilic Attack catalyst H+ (Acid Catalyst) catalyst->start protonated_acid->tetrahedral_intermediate ester_product R-COOR' (Ester) tetrahedral_intermediate->ester_product Elimination of H₂O water H₂O tetrahedral_intermediate->water ester_product->catalyst Regenerates Catalyst Silylation_Workflow start Dried Sample (3,6-Dioxaoctanedioic Acid) add_solvent Add Anhydrous Solvent (e.g., Pyridine) start->add_solvent add_reagent Add Silylating Reagent (BSTFA + TMCS) add_solvent->add_reagent react Heat at 70°C (45 min) add_reagent->react analysis Direct Injection into GC-MS react->analysis product Volatile bis(TMS) Derivative Formed react->product Amide_Formation cluster_1 Carbodiimide-Mediated Amide Coupling acid R-COOH (Carboxylic Acid) activated_intermediate O-Acylisourea (Active Intermediate) acid->activated_intermediate edc EDC (Coupling Agent) edc->activated_intermediate Activation amide R-CONH-R' (Amide Product) activated_intermediate->amide byproduct Urea Byproduct activated_intermediate->byproduct Forms amine R'-NH₂ (Amine) amine->amide Nucleophilic Attack

References

A Technical Guide to 3,6-Dioxaoctanedioic Acid: A Versatile PEG Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of advanced therapeutics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical determinant of efficacy, stability, and safety. This guide provides an in-depth technical overview of 3,6-Dioxaoctanedioic acid, a short, hydrophilic, and monodisperse polyethylene glycol (PEG)-based linker. We will explore its fundamental physicochemical properties, delve into the mechanics of its activation and conjugation chemistry, and present detailed protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile linker to create more effective and well-defined bioconjugates.

Chapter 1: Core Principles and Physicochemical Properties

3,6-Dioxaoctanedioic acid, also known as 2,2'-(Ethane-1,2-diylbis(oxy))diacetic acid, is a homobifunctional crosslinker featuring a core triethylene glycol spacer flanked by two terminal carboxylic acid groups.[1][] Unlike traditional polydisperse PEG polymers, it is a discrete, single molecular weight compound, which is a crucial attribute for the synthesis of homogenous bioconjugates with a defined drug-to-antibody ratio (DAR) or precise linker length in PROTACs.[3]

Chemical Structure and Nomenclature
  • IUPAC Name: 2-[2-(carboxymethoxy)ethoxy]acetic acid[1][]

  • Common Synonyms: (Ethylenedioxy)diacetic acid, Triglycolic acid, COOH-PEG2-COOH[1][]

  • CAS Number: 23243-68-7[1]

  • Molecular Formula: C₆H₁₀O₆[1][]

Key Physicochemical Characteristics

The utility of 3,6-Dioxaoctanedioic acid as a linker is rooted in its distinct properties. Its hydrophilic PEG core imparts excellent water solubility to the final conjugate, which can prevent aggregation and improve pharmacokinetic profiles.[4][5]

PropertyValueSource
Molecular Weight 178.14 g/mol [1][]
Appearance White crystalline powder[6]
Solubility Water-soluble[4]
Functionality Homobifunctional (two -COOH groups)[]
Nature Monodisperse (discrete) PEG linker[3]

Chapter 2: The Chemistry of Conjugation

The two terminal carboxylic acid groups are the reactive handles of 3,6-Dioxaoctanedioic acid. These groups are not reactive towards amines on their own and require activation to form a stable amide bond with primary amines, such as the lysine residues found on the surface of proteins and antibodies.

Mechanism of Activation: EDC/NHS Chemistry

The most common and efficient method for activating the carboxyl groups is through the use of a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8][9]

The process is a two-step reaction:

  • Activation: EDC reacts with a carboxyl group on the linker to form a highly reactive but unstable O-acylisourea intermediate.[8][10]

  • Stabilization: This intermediate readily reacts with NHS (or Sulfo-NHS) to form a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis in aqueous media than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the target amine.[8][9]

  • Conjugation: The NHS-activated linker then reacts with a primary amine on the target biomolecule (e.g., a lysine residue on an antibody) to form a stable amide bond, releasing NHS.[10]

The use of NHS or Sulfo-NHS is critical as it significantly enhances the coupling efficiency and allows for a two-step procedure, which can minimize undesirable protein-protein crosslinking.[9][10]

EDC_NHS_Activation cluster_activation Step 1: Activation cluster_stabilization Step 2: Stabilization cluster_conjugation Step 3: Conjugation Linker_COOH Linker-COOH (3,6-Dioxaoctanedioic acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Linker_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS / Sulfo-NHS Amide_Bond Stable Amide Bond (Linker-Protein Conjugate) NHS_Ester->Amide_Bond + Protein-NH2 Protein_NH2 Protein-NH2 (e.g., Lysine) Experimental_Workflow cluster_prep Preparation cluster_activation Activation (Step 1) cluster_conjugation Conjugation (Step 2) cluster_purification Purification & Analysis prep_linker Dissolve Linker in Activation Buffer add_edc_nhs Add fresh EDC & Sulfo-NHS to Linker prep_linker->add_edc_nhs prep_protein Dissolve Protein in Coupling Buffer mix Add Activated Linker to Protein Solution prep_protein->mix incubate_activation Incubate 15-30 min at Room Temp add_edc_nhs->incubate_activation incubate_activation->mix incubate_conjugation Incubate 2h - Overnight (RT or 4°C) mix->incubate_conjugation quench Add Quenching Solution incubate_conjugation->quench purify Purify via Desalting Column / Dialysis quench->purify analyze Characterize Conjugate (SDS-PAGE, MS) purify->analyze

References

A Technical Guide to the Early Research and Conceptual Applications of 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Molecule of Latent Potential

3,6-Dioxaoctanedioic acid, a dicarboxylic acid featuring two ether linkages, represents a class of molecules that masterfully combines hydrophilicity and the structural versatility of a difunctional organic acid. Its structure, characterized by a flexible ethylene glycol-derived backbone, endows it with unique properties, including water solubility, thermal stability, and significant potential as a chelating agent[1]. While modern applications have seen this molecule and its derivatives utilized as advanced linkers in technologies like PROTACs and ADCs, its conceptual origins are rooted in the foundational principles of 19th and early 20th-century organic chemistry. This guide delves into the early research landscape that provided the intellectual and technical framework for the synthesis and potential applications of 3,6-Dioxaoctanedioic acid, long before its contemporary roles were envisioned. We will explore the pioneering work in ether synthesis and polymer science that logically necessitates the consideration of such a molecule and detail the likely experimental approaches of the era.

Part 1: The Genesis of Synthesis - From Foundational Reactions to a Target Molecule

The early synthesis of a molecule like 3,6-Dioxaoctanedioic acid would not have occurred in a vacuum. It stands on the shoulders of fundamental discoveries in organic synthesis. The historical precedent for the creation of ether dicarboxylic acids was established well before the intensive polymer research of the early 20th century.

The Williamson Ether Synthesis: A Cornerstone Reaction

Developed in 1850 by Alexander Williamson, this reaction provided a rational and versatile method for forming ethers from an alkoxide and an organohalide via an SN2 reaction[2][3]. This was a pivotal moment in organic chemistry, as it helped to solidify the structural theory of ethers and provided a predictable pathway for their synthesis[1]. The Williamson ether synthesis is the logical bedrock upon which the synthesis of ether-containing dicarboxylic acids is built.

Historical Precedent: The Synthesis of Diglycolic Acid (2,2'-Oxydiacetic Acid)

The synthesis of the simplest ether dicarboxylic acid, diglycolic acid, was first reported in 1861, independently by two researchers. A. Wurtz synthesized it via the oxidation of diethylene glycol, while W. Heintz prepared it from the reaction of chloroacetic acid with a hydroxide solution[4]. The latter approach, a variation of the Williamson synthesis, is particularly instructive.

The following protocol is based on the early described methods for synthesizing diglycolic acid from chloroacetic acid.

Materials:

  • Monochloroacetic acid

  • Barium hydroxide solution

  • Sulfuric acid (for acidification)

  • Water

Procedure:

  • A solution of monochloroacetic acid is neutralized with a barium hydroxide solution.

  • The resulting solution is heated, allowing the nucleophilic substitution of the chloride by the hydroxyl group of another, deprotonated chloroacetic acid molecule (or its salt) to form the barium salt of diglycolic acid.

  • After the reaction is complete, the solution is carefully acidified with sulfuric acid to precipitate barium sulfate.

  • The barium sulfate is removed by filtration.

  • The filtrate, containing the free diglycolic acid, is then concentrated by evaporation of water, and the diglycolic acid is isolated by crystallization.

This early work demonstrated that dicarboxylic acids containing an ether linkage were accessible through straightforward chemical transformations.

A Plausible Early Synthetic Route to 3,6-Dioxaoctanedioic Acid

Building upon the principles of the Williamson ether synthesis and the precedent of diglycolic acid synthesis, a logical and historically plausible route to 3,6-Dioxaoctanedioic acid would involve the reaction of diethylene glycol with a haloacetic acid. The commercial availability of diethylene glycol, a byproduct of ethylene glycol production, would have been a key factor. However, it is important to note the infamous "Elixir Sulfanilamide" incident of 1937, where diethylene glycol was used as a solvent, leading to numerous deaths and the subsequent passage of the 1938 Federal Food, Drug, and Cosmetic Act[5][6]. This event undoubtedly cast a shadow over the use of diethylene glycol in applications intended for human contact.

Objective: To synthesize 3,6-Dioxaoctanedioic acid from diethylene glycol and sodium chloroacetate.

Reaction: 2 ClCH₂COONa + HOCH₂CH₂OCH₂CH₂OH + 2 NaOH → NaOOCCH₂OCH₂CH₂OCH₂CH₂OOCCH₂ONa + 2 NaCl + 2 H₂O

Materials:

  • Diethylene glycol

  • Sodium chloroacetate

  • Sodium hydroxide

  • Hydrochloric acid (for acidification)

  • Water

  • An appropriate solvent (e.g., ethanol/water mixture)

Experimental Protocol:

  • Alkoxide Formation: Diethylene glycol is dissolved in a suitable solvent, and a strong base, such as sodium hydroxide, is added to deprotonate the hydroxyl groups, forming the disodium salt of diethylene glycol.

  • Nucleophilic Substitution: Sodium chloroacetate is added to the reaction mixture. The alkoxide ends of the diethylene glycol molecule act as nucleophiles, attacking the carbon atom of the chloroacetate and displacing the chloride ion in a classic SN2 reaction. The reaction would likely require heating to proceed at a reasonable rate.

  • Workup and Acidification: After the reaction is complete, the solvent is removed. The resulting solid, containing the disodium salt of 3,6-Dioxaoctanedioic acid and sodium chloride, is dissolved in water. The solution is then acidified with a strong acid like hydrochloric acid to protonate the carboxylate groups.

  • Isolation and Purification: The free 3,6-Dioxaoctanedioic acid, being more soluble in organic solvents than in cold water, could be extracted with a suitable solvent like diethyl ether. The solvent is then evaporated to yield the crude product, which can be further purified by recrystallization.

plausible_synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Acidification DEG Diethylene Glycol Alkoxide Disodium Glycolate DEG->Alkoxide NaOH_1 Sodium Hydroxide (2 eq.) NaOH_1->Alkoxide Chloroacetate Sodium Chloroacetate (2 eq.) Salt_Product Disodium 3,6-Dioxaoctanedioate Chloroacetate->Salt_Product Alkoxide->Salt_Product Final_Product 3,6-Dioxaoctanedioic Acid Salt_Product->Final_Product Add HCl

Caption: Plausible early 20th-century synthesis of 3,6-Dioxaoctanedioic acid.

Part 2: Early Investigated Applications - The Quest for New Polymers

The primary driving force for the synthesis of new dicarboxylic acids in the early 20th century was the burgeoning field of polymer chemistry. The groundbreaking work of Wallace Carothers at DuPont, beginning in 1928, aimed to create synthetic polymers through rational, well-understood chemical reactions, a departure from the previous focus on modifying natural polymers[4][7].

The Carothers Era: A Systematic Approach to Polymerization

Carothers' research group systematically investigated the condensation polymerization of bifunctional monomers, such as dicarboxylic acids and diols (to form polyesters) or diamines (to form polyamides)[2][8]. Their goal was to create long-chain macromolecules with desirable properties, such as the ability to be drawn into strong, flexible fibers, in the hope of finding a synthetic replacement for silk[9].

The Rationale for Ether-Containing Dicarboxylic Acids in Early Polymer Research

The properties of the resulting polymers were directly related to the structure of the monomer units. Early work with simple aliphatic dicarboxylic acids and diols produced polyesters that, while scientifically interesting, often had low melting points and poor solvent resistance, making them impractical for textiles[7].

The inclusion of an ether linkage in the dicarboxylic acid monomer, as in 3,6-Dioxaoctanedioic acid, would have been a logical step to modify polymer properties for several reasons:

  • Increased Flexibility: The C-O-C ether bond is more flexible than a C-C bond, which would impart greater flexibility to the resulting polymer chain. This could lead to materials with lower melting points and increased elasticity.

  • Improved Solubility: The polar ether groups would increase the hydrophilicity of the polymer, potentially improving its dyeability and altering its solubility in various solvents.

  • Modified Crystallinity: The introduction of the ether linkages would disrupt the regular packing of the polymer chains, likely leading to a decrease in crystallinity. This would result in a more amorphous, less rigid material.

Hypothetical Early Experimental Protocol: Polyester Synthesis

The following protocol outlines how 3,6-Dioxaoctanedioic acid would have been used in a typical polycondensation experiment of the Carothers era.

Objective: To synthesize a polyester from 3,6-Dioxaoctanedioic acid and ethylene glycol.

Materials:

  • 3,6-Dioxaoctanedioic acid

  • Ethylene glycol (a slight molar excess)

  • A catalyst (optional, e.g., a small amount of p-toluenesulfonic acid)

Procedure:

  • Charging the Reactor: Equimolar amounts of 3,6-Dioxaoctanedioic acid and a slight excess of ethylene glycol are placed in a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser for the removal of water.

  • Initial Esterification: The mixture is heated under a slow stream of nitrogen to a temperature of approximately 150-180°C. The initial reaction forms low-molecular-weight oligomers, with the elimination of water, which is collected.

  • Polycondensation: Once the initial rapid evolution of water has ceased, the temperature is gradually increased, and a vacuum is applied to the system. This is the critical step for driving the reaction to completion and building high molecular weight polymer chains by removing the water byproduct.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by measuring the viscosity of the molten polymer. As the chain length increases, the viscosity increases significantly.

  • Isolation of the Polymer: Once the desired viscosity is reached, the reaction is stopped. The molten polymer is then extruded from the reactor as a ribbon or strand and allowed to cool.

polymerization_workflow Start Charge Reactor: 3,6-Dioxaoctanedioic Acid + Ethylene Glycol Step1 Initial Esterification (150-180°C, N2 atmosphere) Start->Step1 Heat Step2 Polycondensation (Increase Temp, Apply Vacuum) Step1->Step2 Remove H2O Step3 Monitor Viscosity Step2->Step3 Continue removing H2O Step3->Step2 Viscosity too low Step4 Extrude and Cool Polymer Step3->Step4 Desired viscosity reached End Polyester Product Step4->End

Caption: Typical early 20th-century polycondensation workflow.

Part 3: Other Potential Early Applications

While polymer synthesis was the dominant driver, the unique structure of 3,6-Dioxaoctanedioic acid would have made it a candidate for other applications being explored at the time.

Esters as Plasticizers

The mid-20th century saw significant research into plasticizers, substances added to polymers like polyvinyl chloride (PVC) to increase their flexibility. Dicarboxylic acid esters were a major class of compounds investigated for this purpose[3]. Esters of 3,6-Dioxaoctanedioic acid, with their flexible ether backbone, would have been logical candidates for investigation as plasticizers, potentially offering good low-temperature performance.

Chelating Properties

The arrangement of oxygen atoms in 3,6-Dioxaoctanedioic acid, with two ether oxygens and two carboxylic acid groups, creates a structure capable of coordinating with metal ions. This property, known as chelation, is a key feature of modern applications. While the systematic study of chelation chemistry blossomed later in the 20th century, the fundamental ability of this molecule to bind metals is an inherent property that would have existed from its first synthesis.

Quantitative Data Summary

Dicarboxylic AcidMolecular Weight ( g/mol )Melting Point (°C)
Succinic Acid118.09185-190
Adipic Acid146.14152
Sebacic Acid202.25133-137
Diglycolic Acid 134.09140-144

Data sourced from publicly available chemical databases.

The melting point of diglycolic acid is notably different from aliphatic dicarboxylic acids of similar molecular weight, illustrating how the ether linkage influences physical properties. It would have been anticipated that 3,6-Dioxaoctanedioic acid would likewise exhibit unique physical properties compared to its purely aliphatic counterparts.

Conclusion

The early research landscape for 3,6-Dioxaoctanedioic acid is best understood not through a single seminal publication, but as a logical and inevitable outcome of the foundational chemical discoveries of the 19th and early 20th centuries. The establishment of the Williamson ether synthesis and the pioneering work on dicarboxylic acids for polymerization by researchers like Wallace Carothers created a clear scientific imperative for the synthesis and investigation of such ether-containing monomers. The primary early application would have been in the field of polymer chemistry, with the goal of creating polyesters with modified flexibility, solubility, and crystallinity. While its sophisticated applications in modern drug development were far in the future, the core chemical principles and the initial explorations of polymer science in the early 20th century undoubtedly paved the way for the eventual realization of the full potential of 3,6-Dioxaoctanedioic acid.

References

Methodological & Application

Using 3,6-Dioxaoctanedioic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Utilizing 3,6-Dioxaoctanedioic Acid as a Hydrophilic Linker in Advanced Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide-based therapeutic development. The choice of linker, a critical component that anchors the nascent peptide to the solid support, profoundly influences the synthesis of complex peptides. This guide details the strategic application of 3,6-Dioxaoctanedioic acid, a short-chain polyethylene glycol (PEG) derivative, as a versatile hydrophilic linker. Its incorporation can significantly mitigate challenges associated with peptide aggregation, enhance solubility, and serve as a flexible spacer in bioconjugation and peptide cyclization strategies. This document provides a mechanistic overview, detailed protocols for on-resin cyclization, and expert insights into troubleshooting common issues, aiming to equip researchers with the knowledge to leverage this linker for synthesizing challenging and modified peptides.

The Strategic Advantage of 3,6-Dioxaoctanedioic Acid in SPPS

3,6-Dioxaoctanedioic acid, often referred to as a "mini-PEG(2)" linker, is a dicarboxylic acid that introduces a short, discrete ethylene glycol motif. Its selection in SPPS is not arbitrary but a deliberate choice to impart specific, advantageous properties to the synthesis process and the final peptide product.

Core Physicochemical Properties:

  • Hydrophilicity: The ether linkages in the backbone are hydrophilic, which helps to solvate the growing peptide chain. This disrupts the inter- and intra-chain hydrogen bonding that leads to on-resin aggregation, a primary cause of failed or low-yield syntheses for hydrophobic or long peptide sequences.[1]

  • Flexibility & Spacing: The linker acts as a flexible spacer, physically distancing the peptide from the resin matrix. This reduces steric hindrance and improves reagent accessibility to the reaction site, leading to more efficient coupling and deprotection steps.[1]

  • Biocompatibility: PEG linkers are well-established as being non-toxic and having low immunogenicity, which is a critical consideration for therapeutic peptides.[2][3]

  • Defined Length: As a discrete chemical entity, it provides precise control over the spacer length, ensuring homogeneity in the final product, a feature not always achievable with polydisperse PEG polymers.[2]

The causality behind its effectiveness lies in its ability to alter the microenvironment of the resin-bound peptide. By preventing the collapse and aggregation of peptide chains, it maintains an optimal state for the chemical reactions of SPPS to proceed to completion, thereby enhancing both yield and purity.[1]

Key Applications in Peptide Synthesis

The bifunctional nature of 3,6-Dioxaoctanedioic acid, with two carboxylic acid groups, makes it a versatile tool for several advanced SPPS applications:

  • On-Resin Head-to-Tail Cyclization: Cyclic peptides are of great interest in drug discovery due to their enhanced stability and binding affinity.[4][5] This linker enables on-resin cyclization by anchoring the peptide through a side-chain amine (e.g., Lysine), leaving the N-terminus and C-terminus free to be coupled after linear synthesis is complete.

  • Hydrophilic Spacers in Bioconjugates: It is frequently used to link peptides to other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or imaging agents.[6][7] The PEG motif can improve the solubility and pharmacokinetic properties of the entire conjugate.[7][8]

  • Improving Synthesis of "Difficult" Peptides: For sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu) that are prone to forming secondary structures and aggregating on the resin, the incorporation of a hydrophilic linker like 3,6-Dioxaoctanedioic acid can be the difference between a successful and a failed synthesis.[1]

Mechanistic Workflow: On-Resin Head-to-Tail Cyclization

The following workflow illustrates the use of 3,6-Dioxaoctanedioic acid to facilitate the on-resin cyclization of a linear peptide. The key is the orthogonal protection strategy, where the peptide is anchored to the resin via a side chain, and the linker bridges the N- and C-termini.

OnResin_Cyclization_Workflow cluster_0 Step 1: Resin & Linker Preparation cluster_1 Step 2: Peptide Elongation cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4: Final Cleavage Resin Rink Amide Resin (or similar) Lys Couple Fmoc-Lys(Mtt)-OH Resin->Lys Standard Coupling Linker Couple Mono-tBu-3,6-Dioxaoctanedioic acid Lys->Linker Couple to Lys α-amine SPPS Standard Fmoc-SPPS (C- to N-terminus) Linker->SPPS Build Peptide Chain Deprotect_tBu TFA Treatment (Cleaves Linker tBu ester) SPPS->Deprotect_tBu Linear Peptide Complete Deprotect_Fmoc Piperidine Treatment (Cleaves N-terminal Fmoc) Cyclize On-Resin Cyclization (e.g., HATU/DIPEA) Deprotect_Fmoc->Cyclize Intramolecular Amide Bond Formation Cleavage Global Cleavage Cocktail (e.g., TFA/TIS/H2O) Cyclize->Cleavage Cleave from Resin & Side Chains Purify HPLC Purification Cleavage->Purify

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Detailed Protocol: On-Resin Cyclization

This protocol provides a self-validating methodology for synthesizing a head-to-tail cyclic peptide using a side-chain anchoring strategy with 3,6-Dioxaoctanedioic acid.

4.1 Materials and Reagents

Reagent/MaterialRecommended Grade/SupplierPurpose
Rink Amide Resin100-200 mesh, ~0.5 mmol/gSolid support
Fmoc-L-Lys(Mtt)-OHPeptide synthesis gradeAnchor point for peptide
Mono-tert-butyl 3,6-dioxaoctanedioateHigh purityThe hydrophilic linker
Fmoc-protected Amino AcidsStandard side-chain protectionPeptide building blocks
HATU / HBTUCoupling reagent gradeActivating agent for amide bond formation
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling reactions
PiperidineAnhydrousFmoc deprotection
Dichloromethane (DCM)AnhydrousSolvent for washings and reactions
N,N-Dimethylformamide (DMF)Peptide synthesis gradeSolvent for washings and reactions
Trifluoroacetic Acid (TFA)Reagent gradeDeprotection and final cleavage
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage
HPLC & Mass Spectrometer-For QC and final analysis

4.2 Step-by-Step Methodology

Step 1: Resin Preparation and Linker Attachment

  • Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Deprotect the Rink Amide linker by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

  • Couple the Anchor: Dissolve Fmoc-L-Lys(Mtt)-OH (0.5 mmol, 5 eq), HATU (0.49 mmol, 4.9 eq), and DIPEA (1.0 mmol, 10 eq) in DMF. Add to the resin and agitate for 2 hours. Wash. QC Check: Perform a Kaiser test to confirm complete coupling (beads should be colorless).

  • Fmoc Deprotection: Remove the Fmoc group from Lysine with 20% piperidine in DMF (2 x 10 min). Wash.

  • Couple the Linker: Dissolve Mono-tert-butyl 3,6-dioxaoctanedioate (0.5 mmol, 5 eq), HATU (0.49 mmol, 4.9 eq), and DIPEA (1.0 mmol, 10 eq) in DMF. Add to the resin and agitate for 2 hours. Wash. QC Check: A Kaiser test should be negative.

Step 2: Linear Peptide Synthesis

  • Synthesize the linear peptide sequence using standard Fmoc-SPPS protocols, starting from the C-terminal amino acid and proceeding to the N-terminus.[9][10]

Step 3: On-Resin Cyclization

  • Selective Mtt Deprotection: Wash the resin with DCM. Treat the resin with a solution of 1% TFA in DCM, flowing through the vessel for 1-2 minutes at a time for a total of 10-15 cycles. This selectively removes the Mtt group from the Lysine side chain, exposing the amine that is attached to the Rink Amide linker. Wash thoroughly with DCM and DMF to neutralize.

  • C-Terminus Deprotection: Treat the resin with 20% TFA in DCM for 30 minutes to cleave the tert-butyl ester on the 3,6-Dioxaoctanedioic acid linker, exposing the carboxylic acid. Wash thoroughly with DCM and DMF.

  • N-Terminus Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min). Wash.

  • Cyclization: In a fresh solution, pre-activate HATU (0.5 mmol, 5 eq) with DIPEA (1.0 mmol, 10 eq) in DMF for 2 minutes. Add this solution to the resin. Allow the cyclization reaction to proceed for 4-12 hours at room temperature.[11] QC Check: A small sample of resin can be cleaved and analyzed by LC-MS to monitor the conversion of the linear peptide to the cyclic product.

Step 4: Cleavage and Purification

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[12]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the cyclic peptide by reverse-phase HPLC and confirm the mass by mass spectrometry.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Cyclization 1. Steric hindrance at the cyclization site.2. Aggregation of the linear peptide on-resin.3. Insufficient activation or reaction time.1. Choose a less sterically hindered junction for cyclization if sequence allows.2. Use "difficult peptide" synthesis protocols (e.g., elevated temperature, chaotropic salts) during linear elongation.[1]3. Increase coupling reagent equivalents (up to 7 eq) and extend reaction time to 24 hours. Consider alternative coupling reagents like PyBOP.
Dimerization/Oligomerization High loading of the peptide on the resin leads to intermolecular reactions instead of intramolecular cyclization.Use a lower loading resin (e.g., 0.2-0.3 mmol/g) to favor intramolecular reactions by leveraging the pseudo-dilution effect of the solid support.[11]
Racemization at C-terminus The C-terminal amino acid is susceptible to epimerization during activation for cyclization.Add an oxyma-based additive (e.g., OxymaPure) to the coupling cocktail, which is known to suppress racemization. Perform the cyclization at a lower temperature (e.g., 4°C) if possible.
Unexpected Side Products Side-chain protecting groups are not fully stable to all reaction conditions (e.g., repeated piperidine treatments).Ensure the use of an orthogonal protection scheme that is robust. For sensitive residues, consider milder deprotection conditions or alternative protecting groups.[13]

Conclusion

3,6-Dioxaoctanedioic acid is a powerful and versatile tool in the modern peptide chemist's arsenal. Its ability to impart hydrophilicity and flexibility directly addresses some of the most common and persistent challenges in solid-phase peptide synthesis. By disrupting aggregation, it enables the successful synthesis of longer and more hydrophobic peptides. Furthermore, its bifunctional nature provides an elegant and efficient handle for advanced applications such as on-resin cyclization and the construction of complex bioconjugates. The protocols and insights provided herein serve as a comprehensive guide for researchers to effectively integrate this linker into their synthetic strategies, ultimately accelerating the discovery and development of novel peptide-based therapeutics.

References

Application Note & Protocol: Seamless Integration of 3,6-Dioxaoctanedioic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of hydrophilic linkers into peptides is a critical strategy in modern drug development and biochemical research, enhancing solubility, bioavailability, and pharmacokinetic profiles. 3,6-Dioxaoctanedioic acid, a small polyethylene glycol (PEG) derivative, serves as a versatile bifunctional linker for this purpose. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for incorporating 3,6-Dioxaoctanedioic acid into peptide chains using both solid-phase and solution-phase synthesis methodologies. We delve into the causality behind experimental choices, from linker activation to final peptide purification, ensuring a robust and reproducible workflow.

Introduction: The Significance of PEGylation with 3,6-Dioxaoctanedioic Acid

3,6-Dioxaoctanedioic acid is a short, hydrophilic dicarboxylic acid that acts as a PEG linker. Its integration into a peptide sequence can confer several advantageous properties. The ethylene glycol units enhance the hydrophilicity of the resulting peptide, which can improve solubility and reduce aggregation, particularly for hydrophobic sequences.[1][2] This is a common challenge in peptide synthesis, where aggregation on the solid support can lead to incomplete reactions and low yields.[1] Furthermore, PEGylation can increase the hydrodynamic radius of a peptide, which often leads to a longer in vivo half-life by reducing renal clearance and protecting against proteolytic degradation.[3][4]

3,6-Dioxaoctanedioic acid is particularly useful as a spacer to connect a peptide to another molecule, such as a reporter tag, a cytotoxic drug in an antibody-drug conjugate, or as a linker in PROTACs (Proteolysis Targeting Chimeras).[5][] Its bifunctional nature, with a carboxylic acid at each end, allows for versatile conjugation strategies. However, this also necessitates a carefully planned synthetic approach to ensure selective reaction at one carboxyl group while the other is either protected or intended for a subsequent coupling step.

This guide will outline the necessary materials, reagents, and step-by-step protocols for the successful incorporation of this valuable linker into peptide structures.

Core Principles and Strategic Considerations

The successful incorporation of a dicarboxylic acid linker like 3,6-Dioxaoctanedioic acid hinges on the selective activation and coupling of one of its carboxyl groups. There are two primary strategies to achieve this:

  • Monoprotection Strategy: One of the carboxyl groups of 3,6-Dioxaoctanedioic acid is protected with a suitable protecting group that is orthogonal to the peptide synthesis strategy (e.g., a benzyl ester in Fmoc-based SPPS). The free carboxyl group is then activated and coupled to the peptide. The protecting group on the linker is removed at a later stage to allow for further modification.

  • Stoichiometric Control: By carefully controlling the stoichiometry of the activating agent, it is possible to favor the mono-activation of the dicarboxylic acid. This approach is less precise and may lead to a mixture of products, but can be effective under optimized conditions.

For the purpose of this protocol, we will focus on a more controlled approach that is applicable to both solid-phase and solution-phase synthesis, which involves the in-situ activation of the dicarboxylic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
3,6-Dioxaoctanedioic acid≥98%Sigma-Aldrich
Fmoc-protected amino acidsSynthesis GradeBachem, Aapptec
Rink Amide Resin100-200 mesh, ~0.5 mmol/gVariousFor C-terminal amide peptides.
Wang Resin100-200 mesh, ~0.7 mmol/gVariousFor C-terminal carboxylic acid peptides.
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-AldrichCoupling agent.
N,N'-Dicyclohexylcarbodiimide (DCC)Synthesis GradeSigma-AldrichCoupling agent, primarily for solution phase.
Hydroxybenzotriazole (HOBt)Synthesis GradeVariousCoupling additive to reduce racemization.
HATUSynthesis GradeVariousHighly efficient coupling reagent.
N,N-Diisopropylethylamine (DIPEA)Synthesis GradeSigma-AldrichBase for coupling reactions.
PiperidineSynthesis GradeSigma-AldrichFor Fmoc deprotection.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVariousPrimary solvent for SPPS.
Dichloromethane (DCM)ACS GradeVariousSolvent for washing and some coupling steps.
Trifluoroacetic acid (TFA)Reagent GradeVariousFor cleavage from resin and side-chain deprotection.
Triisopropylsilane (TIS)Reagent GradeSigma-AldrichScavenger for cleavage.
WaterHPLC GradeVariousScavenger and for HPLC.
Acetonitrile (ACN)HPLC GradeVariousHPLC mobile phase.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol describes the incorporation of 3,6-Dioxaoctanedioic acid onto the N-terminus of a resin-bound peptide using Fmoc/tBu chemistry.

Workflow for N-terminal Incorporation of 3,6-Dioxaoctanedioic Acid in SPPS

cluster_0 Peptide Elongation cluster_1 Linker Incorporation cluster_2 Cleavage and Purification Start Start with Rink Amide or Wang Resin Swell Swell Resin in DMF Start->Swell Fmoc_Deprotection_Initial Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection_Initial Coupling_Cycle Couple Fmoc-Amino Acids Sequentially (DIC/HOBt or HATU) Fmoc_Deprotection_Initial->Coupling_Cycle Wash_1 Wash with DMF and DCM Coupling_Cycle->Wash_1 Fmoc_Deprotection_Final Final Fmoc Deprotection Wash_1->Fmoc_Deprotection_Final Wash_2 Wash with DMF and DCM Fmoc_Deprotection_Final->Wash_2 Prepare_Linker_Solution Prepare Solution of 3,6-Dioxaoctanedioic Acid and HOBt in DMF Wash_2->Prepare_Linker_Solution Activate_Linker Add DIC to Activate One Carboxyl Group Prepare_Linker_Solution->Activate_Linker Couple_Linker Couple Activated Linker to Peptide-Resin Activate_Linker->Couple_Linker Wash_3 Wash with DMF and DCM Couple_Linker->Wash_3 Cleavage Cleave Peptide from Resin (TFA/TIS/H2O) Wash_3->Cleavage Precipitation Precipitate Peptide in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Analyze by Mass Spectrometry Purification->Analysis Start Start with N-terminally deprotected, side-chain protected peptide Dissolve_Peptide Dissolve peptide and DIPEA in DMF Start->Dissolve_Peptide Couple Combine activated linker and peptide solutions Dissolve_Peptide->Couple Prepare_Linker Dissolve 3,6-Dioxaoctanedioic acid and HOBt in DMF Activate_Linker Add DCC to activate one carboxyl group Prepare_Linker->Activate_Linker Activate_Linker->Couple Reaction Stir at room temperature overnight Couple->Reaction Workup Aqueous workup to remove byproducts Reaction->Workup Purification Purify by column chromatography or RP-HPLC Workup->Purification Deprotection Global deprotection of side-chain protecting groups Purification->Deprotection Final_Purification Final purification by RP-HPLC Deprotection->Final_Purification

References

Application Notes and Protocols: 3,6-Dioxaoctanedioic Acid as a Hydrophilic Linker in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three distinct components: a ligand that engages a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[1] While the choice of ligands determines the targeting specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase) that precedes ubiquitination and degradation.[2]

This guide focuses on the application of 3,6-dioxaoctanedioic acid, a short-chain, hydrophilic polyethylene glycol (PEG)-based linker, in PROTAC design. We will delve into the rationale for its use, provide detailed synthetic protocols, and outline key assays for evaluating the resulting PROTACs.

The Rationale for Employing a Short, Hydrophilic Linker

The "linkerology" of a PROTAC is a complex, multi-parameter optimization problem. The choice between a hydrophilic PEG linker and a more lipophilic alkyl chain can profoundly impact a PROTAC's drug-like properties and degradation performance.[3] 3,6-Dioxaoctanedioic acid, with its two ethylene glycol units, offers a compelling balance of properties for specific applications.

Advantages of a 3,6-Dioxaoctanedioic Acid Linker:

  • Enhanced Solubility: A primary challenge in PROTAC development is their often high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[3] The hydrophilic nature of the ethylene glycol backbone of 3,6-dioxaoctanedioic acid can significantly improve the overall solubility of the PROTAC molecule, which is advantageous for both in vitro assays and potential in vivo applications.[2]

  • Modulation of Cell Permeability: While highly polar molecules can face challenges in passively diffusing across the cell membrane, the "chameleon effect" has been observed with flexible linkers.[4] These linkers can adopt more compact, less polar conformations in the lipophilic environment of the cell membrane, facilitating cellular uptake.[5][6] The short, flexible nature of the 3,6-dioxaoctanedioic acid linker may allow for this conformational flexibility.

  • Fine-Tuning of Ternary Complex Geometry: The length and flexibility of the linker are paramount in achieving a productive ternary complex. A linker that is too short may lead to steric hindrance, while an overly long linker can result in a non-productive complex where ubiquitination sites are inaccessible.[7] A short linker like 3,6-dioxaoctanedioic acid can impose conformational constraints that may enhance selectivity for the target protein over closely related family members.[8]

  • Synthetic Tractability: As a dicarboxylic acid, 3,6-dioxaoctanedioic acid provides two reactive handles for sequential amide bond formation, allowing for a modular and convergent synthetic approach to the final PROTAC molecule.

PROTAC Mechanism of Action

The function of a PROTAC is catalytic, with a single molecule capable of inducing the degradation of multiple target protein molecules. The process is initiated by the formation of the ternary complex, orchestrated by the PROTAC, which brings the target protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin E2 E2 Enzyme E2->Ternary_Complex Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start 3,6-Dioxaoctanedioic Acid mono_protect Mono-protection (e.g., Benzyl ester) start->mono_protect coupling1 Amide Coupling 1 (HATU, DIPEA) mono_protect->coupling1 pomalidomide Pomalidomide-NH2 pomalidomide->coupling1 deprotect Deprotection (e.g., Hydrogenolysis) coupling1->deprotect coupling2 Amide Coupling 2 (HATU, DIPEA) deprotect->coupling2 poi_ligand POI-NH2 poi_ligand->coupling2 purification Purification (Prep-HPLC) coupling2->purification final_protac Final PROTAC purification->final_protac

References

Application Note: Synthesis of Antibody-Drug Conjugates Using a 3,6-Dioxaoctanedioic Acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[][2] The linker connecting these two components is a critical determinant of an ADC's therapeutic index, influencing its stability, solubility, and pharmacokinetic profile.[2][3][] This application note provides a detailed guide to the synthesis of ADCs using 3,6-dioxaoctanedioic acid, a hydrophilic, PEG-like linker. The inclusion of such hydrophilic linkers can mitigate the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance, potentially allowing for higher drug-to-antibody ratios (DAR) without compromising the ADC's properties.[3][5][6] We present a comprehensive, step-by-step protocol covering linker activation, antibody conjugation, and subsequent purification and characterization of the final ADC product.

Introduction: The Rationale for Hydrophilic Linkers

The conjugation of potent, often hydrophobic, cytotoxic agents to a monoclonal antibody can present significant challenges.[3][5] These include a propensity for the resulting ADC to aggregate, leading to reduced solubility, loss of antigen-binding affinity, and rapid clearance from circulation.[3] Hydrophilic linkers, such as those based on polyethylene glycol (PEG) and its shorter chain analogues like 3,6-dioxaoctanedioic acid, offer a robust solution to these issues.[][3][7]

The primary advantages of employing a hydrophilic linker like 3,6-dioxaoctanedioic acid include:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the linker can effectively "shield" the hydrophobic drug, improving the overall solubility of the ADC in aqueous environments and preventing the formation of aggregates.[5]

  • Improved Pharmacokinetics: By reducing aggregation and nonspecific binding, hydrophilic linkers can prolong the circulation half-life of the ADC, allowing for greater accumulation in tumor tissue.[3][5][8]

  • Potential for Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers may enable the attachment of a greater number of drug molecules per antibody without inducing aggregation, which can enhance the potency of the ADC.[3][6]

  • Biocompatibility and Low Immunogenicity: PEG-like structures are known for their low toxicity and minimal immunogenic response.[][3]

This guide focuses on a common and effective strategy for ADC synthesis: the conjugation of a drug-linker construct to the primary amines of lysine residues on the antibody surface via an N-hydroxysuccinimide (NHS) ester-mediated reaction.[9][][11]

Overall Synthesis Workflow

The synthesis of an ADC using a 3,6-dioxaoctanedioic acid linker can be conceptually divided into three main stages: Activation of the linker-drug moiety, conjugation to the antibody, and finally, purification and characterization of the ADC.

ADC_Synthesis_Workflow cluster_0 Stage 1: Activation cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification & Characterization A Drug-NH2 + 3,6-Dioxaoctanedioic Anhydride B Drug-Linker-COOH A->B Amidation C Drug-Linker-NHS Ester B->C EDC/NHS Activation E Antibody-Drug Conjugate (ADC) C->E Amine Coupling (Lysine Conjugation) D Antibody (mAb-NH2) D->E F Crude ADC Mixture E->F G Purified ADC F->G SEC / HIC H Characterization G->H MS / HPLC / UV-Vis

Caption: High-level workflow for ADC synthesis.

Materials and Reagents

Reagent/MaterialSupplierPurpose
Monoclonal Antibody (mAb)In-house/CommercialTargeting vehicle for the ADC
Cytotoxic Drug (with primary amine)In-house/CommercialTherapeutic payload
3,6-Dioxaoctanedioic anhydrideSigma-AldrichLinker precursor
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-AldrichCarboxylic acid activating agent
N-Hydroxysuccinimide (NHS)Sigma-AldrichForms reactive NHS ester
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Sigma-AldrichOrganic solvent for reactions
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher ScientificBuffer for antibody handling
Borate Buffer, pH 8.5In-house preparationBuffer for conjugation reaction
Tris Buffer, pH 8.0In-house preparationQuenching agent
Amicon® Ultra Centrifugal Filters (10-50 kDa MWCO)MilliporeSigmaBuffer exchange and concentration
Size-Exclusion Chromatography (SEC) ColumnGE Healthcare/TosohPurification (aggregate removal)
Hydrophobic Interaction Chromatography (HIC) ColumnWaters/AgilentPurification (DAR species separation)

Detailed Experimental Protocols

Part 1: Synthesis and Activation of the Drug-Linker Moiety

This part describes the synthesis of the drug-linker carboxylic acid and its subsequent activation to an NHS ester. This process is crucial as the NHS ester is the reactive species that will couple to the antibody.[][12]

Protocol 4.1.1: Synthesis of Drug-3,6-Dioxaoctanedioic Acid (Drug-Linker-COOH)

  • Dissolve the amine-containing cytotoxic drug in anhydrous DMF.

  • Add 1.1 equivalents of 3,6-dioxaoctanedioic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting Drug-Linker-COOH product by flash chromatography on silica gel.

Protocol 4.1.2: Activation to Drug-Linker-NHS Ester

  • Dissolve the purified Drug-Linker-COOH in anhydrous DMF.

  • Add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of EDC to the solution.

  • Stir the reaction at room temperature for 12-16 hours. The reaction creates a stable amide bond and releases N-hydroxysuccinimide.[9]

  • Monitor the formation of the NHS ester by LC-MS.

  • The resulting Drug-Linker-NHS ester solution is typically used immediately in the next conjugation step without further purification.

Linker_Activation reagents Drug-NH2 3,6-Dioxaoctanedioic Anhydride intermediate Drug-Linker-COOH Carboxylic Acid Intermediate reagents->intermediate Amidation activated Drug-Linker-NHS Activated NHS Ester intermediate->activated EDC, NHS

Caption: Activation of the 3,6-dioxaoctanedioic acid linker.

Part 2: Conjugation to the Monoclonal Antibody

This protocol details the coupling of the activated drug-linker to the primary amine groups of lysine residues on the antibody. The reaction pH is critical; a slightly alkaline condition (pH 8.0-9.0) deprotonates the lysine's epsilon-amino group, enhancing its nucleophilicity for attacking the NHS ester.[9]

Protocol 4.2.1: Lysine-Directed Conjugation

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., Borate Buffer, pH 8.5). If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the conjugation buffer using a desalting column or centrifugal filtration device.

  • Initiate Conjugation: Slowly add a calculated molar excess of the freshly prepared Drug-Linker-NHS ester solution (from Protocol 4.1.2) to the antibody solution. The molar ratio of linker to antibody will determine the final average Drug-to-Antibody Ratio (DAR) and must be optimized empirically. A typical starting point is a 5-10 fold molar excess.

  • Reaction Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light if the drug is light-sensitive.

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris buffer, to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any remaining NHS esters. Incubate for 30 minutes.

ParameterRecommended RangeRationale
Antibody Concentration 5-10 mg/mLPrevents excessive dilution while maintaining solubility.
Reaction pH 8.0 - 9.0Ensures lysine amines are deprotonated and nucleophilic.[9]
Molar Excess of Linker 5x - 20xDrives the reaction to achieve the desired DAR. Requires optimization.
Reaction Time 1 - 4 hoursBalances conjugation efficiency with potential antibody degradation.
Part 3: ADC Purification and Characterization

Post-conjugation, the crude reaction mixture contains the desired ADC, unconjugated antibody, and excess drug-linker species. A robust purification strategy is essential to isolate a homogenous ADC product.[13][14]

Protocol 4.3.1: Purification of the ADC

  • Removal of Unconjugated Drug-Linker: The primary purification step is to remove small molecule impurities. This is typically achieved using Size-Exclusion Chromatography (SEC) or tangential flow filtration (TFF).[]

    • SEC: Equilibrate an SEC column (e.g., Sephadex G-25) with PBS, pH 7.4. Load the crude ADC mixture and collect the fractions corresponding to the high molecular weight protein peak.

  • Separation of DAR Species (Optional but Recommended): To obtain a more homogenous product, different DAR species can be separated using Hydrophobic Interaction Chromatography (HIC).[]

    • HIC: The ADC is loaded onto an HIC column in a high-salt buffer. A decreasing salt gradient is then applied. Species with higher DAR values are more hydrophobic and will elute later in the gradient.

Purification_Workflow Crude Crude ADC Mixture (ADC, Free Drug, Unconjugated mAb) SEC Size-Exclusion Chromatography (SEC) Crude->SEC Removes Free Drug HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Separates DAR Species Purified Purified ADC (Homogenous DAR) HIC->Purified

Caption: Purification workflow for the synthesized ADC.

Protocol 4.3.2: Characterization of the Final ADC Product

Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC.

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law, provided the extinction coefficients for both the antibody and the drug are known.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or deglycosylated ADC provides a precise measurement of the mass, from which the distribution of different DAR species can be determined.

  • Purity and Aggregation Analysis:

    • Size-Exclusion HPLC (SEC-HPLC): This is the gold standard for quantifying the percentage of monomeric ADC and detecting the presence of high molecular weight aggregates.[]

  • Antigen Binding Affinity:

    • ELISA or Surface Plasmon Resonance (SPR): These assays are used to confirm that the conjugation process has not adversely affected the antibody's ability to bind to its target antigen.

Expected Results and Discussion

The successful synthesis should yield an ADC with a target DAR, typically between 2 and 4 for lysine conjugates, to balance potency and pharmacokinetics. SEC-HPLC analysis should confirm a high percentage of monomeric ADC (>95%) with minimal aggregation. HIC analysis will reveal the distribution of different DAR species (DAR=0, 1, 2, 3, etc.). The final purified ADC should retain its binding affinity to the target antigen, as confirmed by ELISA or SPR. The use of the hydrophilic 3,6-dioxaoctanedioic acid linker is expected to result in an ADC with improved solubility and stability in aqueous buffers compared to ADCs synthesized with purely hydrophobic linkers.[3][16] This can be qualitatively observed during the purification and formulation steps, with a lower propensity for precipitation or aggregation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis, purification, and characterization of an antibody-drug conjugate utilizing a 3,6-dioxaoctanedioic acid linker. The rationale behind key experimental choices, from linker activation chemistry to purification strategies, has been explained to provide researchers with a comprehensive understanding of the process. The incorporation of this hydrophilic linker is a strategic choice to enhance the physicochemical properties of the resulting ADC, potentially leading to an improved therapeutic window. The methodologies described herein offer a robust framework for the development of next-generation ADCs with optimized properties for clinical applications.

References

3,6-Dioxaoctanedioic acid for modifying surface properties

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Surface Modification Using 3,6-Dioxaoctanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Short-Chain PEG Linker

In the realms of advanced biomaterials and nanomedicine, controlling the interface between a synthetic material and a biological environment is paramount. Unwanted protein adsorption, cellular adhesion, and immune responses can compromise the function and safety of medical devices and drug delivery systems.[1][2] 3,6-Dioxaoctanedioic acid (CAS No. 23243-68-7), a short, hydrophilic molecule with a polyethylene glycol (PEG)-like structure, offers a powerful solution for tailoring surface properties.[3][4]

This molecule is a dicarboxylic acid, featuring a central ethylene glycol diether core. This unique structure imparts a combination of hydrophilicity and chemical reactivity, making it an ideal candidate for surface modification.[4] Its principal advantages lie in its ability to create biocompatible, protein-repellent ("stealth") surfaces that mimic the properties of much larger PEG polymers, which are known to reduce immunogenicity and prolong the circulation time of nanotherapeutics.[5][6][7] This guide provides an in-depth exploration of the principles, protocols, and applications of 3,6-Dioxaoctanedioic acid for surface engineering.

Core Principles of Surface Modification

The utility of 3,6-Dioxaoctanedioic acid stems from its bifunctional nature. The two terminal carboxylic acid groups serve as anchors to either bind to a substrate or act as conjugation points for bioactive molecules. Two primary strategies are employed for its immobilization: the formation of self-assembled monolayers (SAMs) and covalent attachment via carbodiimide chemistry.

Mechanism 1: Self-Assembled Monolayers (SAMs)

SAMs are highly ordered molecular layers that spontaneously form on a substrate surface.[8] Carboxylic acids are a well-established class of molecules for forming robust SAMs on metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO).[9] The carboxylic acid headgroups chemisorb onto the hydroxylated oxide surface, while the PEG-like backbone extends outwards, creating a new, functional interface. This process is governed by the strong affinity between the carboxyl groups and the metal oxide, resulting in a densely packed, stable coating.[8][9]

SAM_Formation cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Molecular Adsorption cluster_2 Step 3: Monolayer Formation Substrate Metal Oxide Substrate (e.g., TiO₂) Surface Hydroxyl Groups (-OH) Molecule 3,6-Dioxaoctanedioic Acid HOOC-CH₂-O-(CH₂)₂-O-CH₂-COOH Substrate:f1->Molecule:h Chemisorption of Carboxyl Headgroup SAM Modified Surface Outward-Facing Carboxyl Groups (-COOH) and PEG Chains Molecule->SAM:f0 Self-Assembly & Ordering

Caption: Workflow for Self-Assembled Monolayer (SAM) formation.

Mechanism 2: Covalent Immobilization via Amide Bond Formation

For surfaces that lack native oxide layers or require a more robust covalent linkage, a multi-step chemical conjugation is employed. This is particularly common for silica-based materials, gold, and polymers. The strategy involves first functionalizing the surface with primary amine (-NH₂) groups. Subsequently, the carboxylic acid groups of 3,6-Dioxaoctanedioic acid are activated using carbodiimide chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a stable amide bond with the surface amines.[10] This method provides precise control over surface density and is widely used for functionalizing nanoparticles.[10][11]

Covalent_Immobilization cluster_0 Phase 1: Surface Amination cluster_1 Phase 2: Linker Conjugation A Bare Substrate (e.g., Silica Nanoparticle) B Amine-Terminated Surface (-NH₂) A->B Silanization with APTES E Immobilized Linker via Stable Amide Bond B->E Reaction C 3,6-Dioxaoctanedioic Acid D NHS-activated Ester Intermediate C->D Activation with EDC / NHS D->E

Caption: Covalent immobilization workflow via EDC/NHS chemistry.

Experimental Protocols

The following protocols are designed to be self-validating, with integrated characterization steps to ensure success at each stage.

Protocol 1: SAM Formation on a Titanium Alloy (Ti-6Al-4V) Surface

This protocol is ideal for modifying medical implants to improve biocompatibility.

Materials:

  • 3,6-Dioxaoctanedioic acid (≥98% purity)

  • Anhydrous Ethanol (200 proof)

  • Deionized (DI) Water (18.2 MΩ·cm)

  • Acetone (ACS grade)

  • Isopropanol (ACS grade)

  • Nitrogen or Argon gas source

  • Ti-6Al-4V coupons/discs

  • Sonicator bath

Procedure:

  • Substrate Cleaning (Causality: Critical for uniform monolayer formation):

    • Place titanium substrates in a beaker. Sequentially sonicate in acetone, isopropanol, and DI water for 15 minutes each. This removes organic and inorganic contaminants that would otherwise create defects in the monolayer.

    • Dry the substrates under a stream of inert gas (N₂ or Ar) and immediately use for the next step.

  • Surface Hydroxylation (Causality: Creates binding sites for the acid):

    • Optional but recommended for highest quality SAMs: Treat the cleaned substrates with a piranha solution (3:1 H₂SO₄:H₂O₂) or an oxygen plasma cleaner for 5 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE). This step increases the density of surface hydroxyl (-OH) groups, which are the anchor points for the carboxylic acid.

    • Rinse extensively with DI water and dry under inert gas.

  • SAM Incubation:

    • Prepare a 10 mM solution of 3,6-Dioxaoctanedioic acid in anhydrous ethanol. Using anhydrous solvent is crucial to prevent water from competing with the surface for binding.

    • Completely immerse the cleaned, dried substrates in the solution. Seal the container to prevent moisture ingress.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the solution.

    • Rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed (loosely bound) molecules.

    • Dry the substrates under a stream of inert gas.

    • Store in a desiccator until characterization or further use.

Protocol 2: Covalent Immobilization on Silica Nanoparticles

This protocol is a foundational technique for preparing nanoparticles for drug delivery applications.

Materials:

  • Silica Nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • 3,6-Dioxaoctanedioic acid

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge capable of pelleting the nanoparticles

Procedure:

Stage A: Surface Amination with APTES

  • Nanoparticle Preparation: Disperse 100 mg of SiNPs in 50 mL of anhydrous toluene via sonication for 10 minutes. The reaction must be anhydrous as water will cause APTES to self-polymerize in solution instead of binding to the surface.

  • Silanization: Add 1 mL of APTES to the SiNP dispersion. Reflux the mixture at 90°C for 12 hours under a nitrogen atmosphere with constant stirring.

  • Purification:

    • Cool the reaction to room temperature.

    • Pellet the nanoparticles by centrifugation (e.g., 10,000 x g for 15 min). Discard the supernatant.

    • Resuspend the pellet in fresh toluene and repeat the centrifugation. Perform this wash step three times to remove excess APTES.

    • After the final wash, dry the amine-functionalized nanoparticles (SiNP-NH₂) under vacuum.

Stage B: EDC/NHS Coupling of 3,6-Dioxaoctanedioic Acid

  • Carboxyl Activation:

    • In a separate tube, dissolve 50 mg of 3,6-Dioxaoctanedioic acid in 10 mL of MES buffer (pH 6.0). The acidic pH is optimal for EDC chemistry.

    • Add 60 mg of EDC and 35 mg of NHS to the solution.

    • Stir at room temperature for 30 minutes to activate the carboxylic acid groups, forming an NHS-ester intermediate.

  • Conjugation to Nanoparticles:

    • Disperse 50 mg of the dried SiNP-NH₂ in 10 mL of MES buffer.

    • Add the activated 3,6-Dioxaoctanedioic acid solution to the SiNP-NH₂ dispersion.

    • React for 4 hours at room temperature with gentle mixing.

  • Purification:

    • Pellet the now-functionalized nanoparticles (SiNP-COOH) by centrifugation.

    • Wash the pellet twice with MES buffer and twice with PBS (pH 7.4) to remove unreacted reagents and byproducts.

    • Resuspend the final product in the desired buffer for storage or further use.

Validation and Characterization of Modified Surfaces

Confirming the successful modification of a surface is a critical step. The choice of technique depends on the substrate and the desired information.

Technique Principle Expected Outcome for Successful Modification Reference
Water Contact Angle (WCA) Measures the angle a water droplet makes with the surface, indicating hydrophilicity/hydrophobicity.A significant decrease in the water contact angle, indicating a more hydrophilic surface due to the exposed PEG-like chains and carboxyl groups.[12]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that provides elemental composition and chemical state information.Appearance of the C 1s peak corresponding to C-O-C ether bonds and O=C-O carboxyl bonds, and a change in the O 1s spectrum. For aminated surfaces, the N 1s peak will be present.[12]
Atomic Force Microscopy (AFM) High-resolution imaging of surface topography.Can show changes in surface roughness and morphology. For SAMs, it can confirm the formation of a uniform layer.[12]
Zeta Potential Measures the surface charge of particles in a dispersion.For nanoparticles, a shift in zeta potential will occur after each modification step (e.g., from negative for bare silica to positive after APTES, then back to negative after adding the diacid).N/A

Applications in Drug Development and Biomaterials

The successful modification of a surface with 3,6-Dioxaoctanedioic acid opens up numerous possibilities for advanced applications.

  • Enhanced Biocompatibility: The resulting hydrophilic, negatively charged surface resists non-specific protein adsorption, a process known as biofouling.[1][13] This is the first step in preventing coagulation and foreign body response, making implants and devices more biocompatible.[2][14]

  • "Stealth" Nanoparticles: When applied to nanoparticles, the PEG-like layer creates a hydration shell that "hides" the nanoparticle from the reticuloendothelial system (RES).[6][7] This dramatically increases their systemic circulation time, allowing for more effective passive targeting of tumors through the Enhanced Permeability and Retention (EPR) effect.[5]

  • Platform for Bio-conjugation: The exposed terminal carboxyl group is a versatile chemical handle. Using the same EDC/NHS chemistry described above, researchers can covalently attach targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), or therapeutic drugs, creating a multifunctional nanomedicine platform.[11][15]

Functionalized_Nanoparticle cluster_ligands Bioactive Molecules NP Nanoparticle Core Immobilized 3,6-Dioxaoctanedioic Acid Layer Terminal -COOH Group Drug Drug NP:func->Drug Conjugation Targeting Targeting Ligand NP:func->Targeting Conjugation Imaging Imaging Agent NP:func->Imaging Conjugation

Caption: A multifunctional nanoparticle using the diacid linker.

Conclusion

3,6-Dioxaoctanedioic acid is a highly effective and versatile molecule for surface modification in biomedical applications. Its PEG-like properties, combined with the reactivity of its terminal carboxyl groups, provide a straightforward means to enhance biocompatibility, reduce biofouling, and construct sophisticated drug delivery platforms. The protocols and principles outlined in this guide offer a robust framework for researchers to harness the power of this molecule to advance the next generation of biomaterials and therapeutics.

References

Amine-Reactive Crosslinker Synthesis: A Step-by-Step Guide to Activating Carboxyl Groups of 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed protocol for the activation of the terminal carboxyl groups of 3,6-Dioxaoctanedioic acid, a common hydrophilic linker used in bioconjugation. Activation is achieved through the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, converting the carboxylic acids into stable, amine-reactive NHS esters. This process is fundamental for the subsequent covalent attachment of 3,6-Dioxaoctanedioic acid to proteins, peptides, antibodies, or any other molecule bearing a primary amine. We will delve into the underlying chemical principles, provide step-by-step protocols for both aqueous and organic-based reactions, and discuss critical parameters for successful activation and purification.

Introduction: The Rationale for Carboxyl Group Activation

Direct amide bond formation between a carboxylic acid and a primary amine is generally inefficient under mild, physiological conditions. This is because the basic amine will deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[1] Carbodiimide chemistry overcomes this hurdle by "activating" the carboxyl group, rendering it susceptible to nucleophilic attack by the amine.[1][2]

3,6-Dioxaoctanedioic acid is a bifunctional, hydrophilic polyethylene glycol (PEG)-based linker. Its dicarboxylic nature allows for its use as a homobifunctional crosslinker, while its PEG backbone enhances the solubility and reduces the immunogenicity of the resulting conjugate. This makes it a valuable tool in various applications, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5]

The activation of its carboxyl groups is a critical first step in harnessing its potential for these advanced therapeutics and research tools.[6] The EDC/NHS system is a "zero-length" crosslinker, meaning no atoms from the EDC or NHS are incorporated into the final amide bond.[7]

The Chemistry of Activation: A Two-Step Mechanism

The activation of carboxyl groups using EDC and NHS is a well-established two-step process.[7][8]

Step 1: Formation of the O-Acylisourea Intermediate. EDC reacts with the carboxyl groups of 3,6-Dioxaoctanedioic acid to form a highly reactive and unstable O-acylisourea intermediate.[7][9] This intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[7][9]

Step 2: Stabilization with NHS. The addition of N-hydroxysuccinimide (NHS) is crucial for improving the efficiency of the reaction. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[8] This semi-stable intermediate is less susceptible to hydrolysis, allowing for a more controlled and efficient subsequent reaction with a primary amine.[8]

The resulting NHS ester of 3,6-Dioxaoctanedioic acid can then be reacted with a primary amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct.[7]

Activation_Mechanism Carboxyl 3,6-Dioxaoctanedioic Acid (-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea O_Acylisourea->Carboxyl Hydrolysis NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Urea Urea Byproduct NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (-CO-NH-R) NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Bond Released_NHS Released NHS Amide_Bond->Released_NHS Releases

Diagram 1: EDC/NHS activation and conjugation pathway.

Experimental Protocols

Two primary protocols are presented: an organic solvent-based method for preparing and purifying the activated NHS-ester of 3,6-Dioxaoctanedioic acid for storage and later use, and an aqueous-based method for in-situ activation and immediate conjugation.

Protocol 1: Activation in Organic Solvent for NHS Ester Isolation

This protocol is ideal for preparing a stock of the activated linker, which can then be stored under appropriate conditions for future use.[10]

Materials:

  • 3,6-Dioxaoctanedioic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Stir plate and magnetic stir bars

  • Round bottom flask and standard glassware

Table 1: Reagent Stoichiometry for Activation in Organic Solvent

ReagentMolar Equivalents
3,6-Dioxaoctanedioic acid1.0
EDC2.2 - 2.5
NHS2.2 - 2.5

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and intermediates. Equilibrate all reagents to room temperature before use.[10]

  • Dissolution: In a round bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3,6-Dioxaoctanedioic acid (1 equivalent) in anhydrous DMF or DCM.[10]

  • NHS Addition: Add NHS (2.2-2.5 equivalents) to the solution and stir until it is completely dissolved.[10]

  • EDC Addition: Slowly add EDC (2.2-2.5 equivalents) to the reaction mixture.[10]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if desired.[10]

  • Precipitation: After the reaction is complete, precipitate the activated NHS ester by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring.

  • Purification: The precipitated product can be further purified by recrystallization or column chromatography to remove the urea byproduct and any unreacted starting materials. The EDC byproduct is water-soluble, which can also aid in its removal.[7]

  • Drying and Storage: Dry the purified di-NHS ester of 3,6-Dioxaoctanedioic acid under vacuum. Store the final product at -20°C under desiccated conditions to prevent hydrolysis.[10]

Protocol 2: In-Situ Activation in Aqueous Buffer for Immediate Conjugation

This protocol is suited for situations where the activated linker will be immediately used for conjugation to an amine-containing biomolecule, such as a protein or antibody.[7]

Materials:

  • 3,6-Dioxaoctanedioic acid

  • EDC

  • NHS or Sulfo-NHS (for improved aqueous solubility)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Amine-containing molecule for conjugation

Table 2: Reagent Concentrations for In-Situ Activation

ReagentRecommended Concentration
3,6-Dioxaoctanedioic acid1-10 mM
EDC1.5 - 2.0 molar excess over carboxyl groups
NHS/Sulfo-NHS1.5 - 2.0 molar excess over carboxyl groups

Procedure:

  • Dissolution: Dissolve 3,6-Dioxaoctanedioic acid in the Activation Buffer to the desired final concentration.

  • Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. EDC is susceptible to hydrolysis, so fresh solutions are critical.

  • Activation: Add the EDC and NHS/Sulfo-NHS solutions to the 3,6-Dioxaoctanedioic acid solution. The activation reaction is most efficient at a slightly acidic pH (4.5-6.0).[8]

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation: Immediately add the amine-containing molecule to the activated linker solution. The reaction of the NHS ester with a primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[8] Adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer if necessary.

  • Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Quench any unreacted NHS esters by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method for your specific conjugate.

Protocol_Workflow cluster_protocol1 Protocol 1: Organic Solvent cluster_protocol2 Protocol 2: Aqueous (In-Situ) P1_Start Dissolve Acid in Anhydrous Solvent P1_Add_NHS Add NHS P1_Start->P1_Add_NHS P1_Add_EDC Add EDC P1_Add_NHS->P1_Add_EDC P1_React React 4-12h P1_Add_EDC->P1_React P1_Precipitate Precipitate in Ether P1_React->P1_Precipitate P1_Purify Purify P1_Precipitate->P1_Purify P1_Store Dry & Store at -20°C P1_Purify->P1_Store P2_Start Dissolve Acid in Activation Buffer P2_Activate Add EDC/NHS (15-30 min) P2_Start->P2_Activate P2_Conjugate Add Amine-Molecule (pH 7.2-8.0) P2_Activate->P2_Conjugate P2_React React 2h - Overnight P2_Conjugate->P2_React P2_Quench Quench Reaction P2_React->P2_Quench P2_Purify Purify Conjugate P2_Quench->P2_Purify

Diagram 2: Experimental workflows for the two activation protocols.

Critical Considerations and Troubleshooting

  • Hydrolysis: The O-acylisourea intermediate is highly susceptible to hydrolysis.[7] Therefore, in the organic protocol, anhydrous conditions are paramount. For the aqueous protocol, the use of NHS or Sulfo-NHS is critical to forming a more stable intermediate and minimizing this side reaction.[8]

  • pH Control: The two steps of the aqueous protocol have different optimal pH ranges. Activation with EDC is most efficient at pH 4.5-6.0, while the subsequent conjugation to amines is favored at pH 7.0-8.5.[8] A two-step process allows for optimizing the pH for each stage.

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) during the activation and conjugation steps, as they will compete with the desired reaction. MES and HEPES are suitable buffers for the activation step, while PBS is commonly used for the conjugation step.

  • Stoichiometry: The molar ratios of EDC and NHS to the carboxyl groups of 3,6-Dioxaoctanedioic acid are crucial for efficient activation. A slight excess of the activating agents is generally recommended to drive the reaction to completion.

  • Side Reactions: In the presence of excess carbodiimide, the O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards amines.[11] Careful control of stoichiometry can minimize this side reaction. With dicarboxylic acids, intramolecular anhydride formation can also occur.[12]

Conclusion

The activation of the carboxyl groups of 3,6-Dioxaoctanedioic acid using EDC/NHS chemistry is a robust and versatile method for preparing this valuable linker for bioconjugation. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate amine-reactive intermediates for the synthesis of well-defined conjugates for a wide range of applications in research and drug development.

References

Quantitative Analysis of 3,6-Dioxaoctanedioic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 3,6-Dioxaoctanedioic acid (DODA). Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights into two primary analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are grounded in established principles of analytical chemistry, ensuring robustness, accuracy, and reliability.

Introduction to 3,6-Dioxaoctanedioic Acid (DODA)

3,6-Dioxaoctanedioic acid (DODA), also known as triglycolic acid, is a dicarboxylic acid characterized by the presence of two ether linkages within its backbone. Its chemical formula is C6H10O6 with a molecular weight of 178.14 g/mol [1]. The unique structure of DODA, incorporating both carboxylic acid and ether functionalities, imparts specific physicochemical properties that necessitate tailored analytical approaches for its accurate quantification in various matrices, particularly in biological fluids like urine and plasma. The presence and concentration of DODA can be of interest in various research fields, including studies on polymer degradation, environmental analysis, and as a potential biomarker.

Foundational Principles of DODA Quantification

The quantification of DODA presents analytical challenges due to its high polarity and low volatility, which are characteristic of dicarboxylic acids. Direct injection of biological samples is often not feasible due to the complexity of the matrix and the potential for ion suppression or enhancement in mass spectrometry, or poor chromatographic peak shape. Therefore, robust sample preparation and often, chemical derivatization, are critical steps to achieve the required sensitivity, selectivity, and reproducibility.

This guide will detail two powerful analytical techniques for DODA quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A classic and robust technique, particularly effective for volatile and thermally stable compounds. For non-volatile analytes like DODA, derivatization is a mandatory step to increase volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific technique that has become the gold standard for the quantification of small molecules in complex matrices. While direct analysis is sometimes possible, derivatization can significantly enhance ionization efficiency and chromatographic retention.

Sourcing Analytical Standards

The cornerstone of any quantitative analytical method is the availability of a high-purity analytical standard. A certified reference material of 3,6-Dioxaoctanedioic acid is essential for calibration and quality control.

Commercial Availability: 3,6-Dioxaoctanedioic acid (CAS No. 23243-68-7) is available from various chemical suppliers. It is crucial to obtain a certificate of analysis (CoA) to confirm the purity and identity of the standard.

  • Biotuva Life Sciences offers 3,6-Dioxaoctanedioic acid with a purity of 97%[2].

For researchers working with related compounds, perfluorinated analogs of DODA are also commercially available from suppliers like Sigma-Aldrich and Exfluor [3][4]. Additionally, functionalized derivatives such as Fmoc-8-amino-3,6-dioxaoctanoic acid can be sourced from suppliers like Fluorochem , ChemScene , and MedChemExpress [5][6].

Method 1: Quantification of DODA by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly reliable technique for the quantification of DODA following a necessary derivatization step. The derivatization converts the polar carboxylic acid groups into less polar, more volatile esters, enabling separation on a gas chromatographic column and subsequent detection by mass spectrometry.

Principle of GC-MS Analysis

The workflow for GC-MS analysis of DODA involves three key stages: sample preparation (including extraction and derivatization), GC separation, and MS detection and quantification. A stable isotope-labeled internal standard (IS) of a structurally similar dicarboxylic acid should be used to correct for variability in extraction and derivatization efficiency.

dot

Caption: Workflow for GC-MS analysis of DODA.

Detailed Experimental Protocol

4.2.1. Sample Preparation and Extraction

For urine samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate DODA and remove interfering matrix components.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of urine, add a known amount of a suitable internal standard (e.g., a deuterated dicarboxylic acid).

    • Acidify the sample to a pH < 2 with hydrochloric acid to protonate the carboxylic acid groups.

    • Extract the acidified sample with 3 x 3 mL of a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40-50 °C.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load 1 mL of urine (spiked with internal standard and pH adjusted to ~7) onto the cartridge.

    • Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove interferences.

    • Elute DODA and the internal standard with 1 mL of 5% formic acid in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

4.2.2. Derivatization: Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a widely used and effective silylating agent.

  • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

4.2.3. GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial 80 °C, hold 2 min; ramp 10 °C/min to 280 °C, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Full Scan (m/z 50-550) for initial identification and Selected Ion Monitoring (SIM) for quantification

4.2.4. Mass Spectral Data and Quantification

The NIST Mass Spectrometry Data Center provides a reference EI mass spectrum for the trimethylsilyl ester of 3,6-Dioxaoctanedioic acid. The spectrum is characterized by a top peak at m/z 43[1]. For quantitative analysis using SIM mode, characteristic and abundant ions of the derivatized DODA and the internal standard should be selected to ensure specificity and sensitivity.

Method 2: Quantification of DODA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to GC-MS and is often the preferred method for bioanalytical applications. For DODA, derivatization can be employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency.

Principle of LC-MS/MS Analysis

The LC-MS/MS workflow involves sample preparation, chromatographic separation of the analyte from matrix components, and highly selective detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

dot

Caption: Workflow for LC-MS/MS analysis of DODA.

Detailed Experimental Protocol

5.2.1. Sample Preparation

For plasma or serum samples, a simple protein precipitation step is often sufficient for sample cleanup.

  • To 100 µL of plasma or serum, add a known amount of a suitable stable isotope-labeled internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

5.2.2. Derivatization (Optional but Recommended)

While direct analysis of DODA in negative ion mode is possible, derivatization can improve performance. Esterification to form, for example, butyl esters, is a common strategy for dicarboxylic acids that enhances their retention on C18 columns and allows for positive ion mode detection, which can be more sensitive for certain compounds.

  • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.

  • Cap the vial tightly and heat at 65 °C for 30 minutes.

  • Cool the vial and evaporate the reagent under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

5.2.3. UPLC-MS/MS Instrumentation and Parameters

The following parameters are a starting point for method development.

Parameter Setting
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometer Waters Xevo TQ-S micro or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive (for derivatized) or Negative (for underivatized)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 500 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

5.2.4. Mass Spectral Data and MRM Transitions

For underivatized DODA (C6H10O6, MW 178.14), the deprotonated molecule [M-H]⁻ at m/z 177.04 would be the precursor ion in negative mode. For the dibutyl ester derivative, the protonated molecule [M+H]⁺ would be monitored in positive mode. The fragmentation of dicarboxylic acids in negative mode often involves the loss of water and carbon dioxide. Specific MRM transitions for DODA need to be determined by infusing a standard solution into the mass spectrometer.

Predicted MRM Transitions (to be confirmed experimentally):

Analyte Mode Precursor Ion (m/z) Product Ion (m/z) Comment
DODA (underivatized)ESI-177.04133.05Loss of CO2
DODA (underivatized)ESI-177.0489.02Further fragmentation
DODA (dibutyl ester)ESI+291.19235.15Loss of butene
DODA (dibutyl ester)ESI+291.19179.11Further fragmentation

Method Validation and Quality Control

Both the GC-MS and LC-MS/MS methods must be validated to ensure their reliability for the intended application. Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared using at least five non-zero standards. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% of the nominal value (±20% for the lower limit of quantification).

  • Selectivity and Specificity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention time of the analyte and internal standard.

  • Matrix Effect (for LC-MS/MS): Evaluated to determine the extent of ion suppression or enhancement caused by the biological matrix.

  • Stability: The stability of DODA in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80 °C) should be assessed[7].

Data Presentation

Quantitative results should be presented in a clear and concise manner. A tabular format is recommended for summarizing calibration curve data, accuracy and precision results, and the concentrations of DODA found in unknown samples.

Table 1: Example Calibration Curve Data for DODA by LC-MS/MS

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
10.052
50.255
100.510
502.545
1005.098
0.9995

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of 3,6-Dioxaoctanedioic acid in biological matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs, sample throughput, and available instrumentation. Proper method validation is paramount to ensure the generation of reliable and defensible data.

References

Application Notes: Leveraging Fmoc-Protected 3,6-Dioxaoctanedioic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic application of Fmoc-protected 3,6-Dioxaoctanedioic acid, a short-chain polyethylene glycol (PEG) derivative, in modern solid-phase peptide synthesis (SPPS). We will explore the fundamental properties of this hydrophilic linker, the scientific rationale for its use, and detailed protocols for its incorporation into peptide sequences. The focus is on leveraging its unique characteristics to enhance peptide solubility, mitigate aggregation, and improve overall pharmacokinetic profiles, thereby addressing critical challenges in peptide-based therapeutics development.

Introduction: The Challenge of Peptide Synthesis and the Role of Hydrophilic Linkers

Solid-phase peptide synthesis (SPPS) has revolutionized the production of synthetic peptides.[1][2] However, significant challenges persist, particularly with sequences prone to poor solubility and aggregation. These issues can lead to incomplete reactions, difficult purifications, and low yields.[3] Hydrophilic linkers, especially those based on polyethylene glycol (PEG), are powerful tools to overcome these hurdles.[4]

Fmoc-protected 3,6-Dioxaoctanedioic acid, often referred to as Fmoc-dPEG®2-acid, is a discrete-length (monodisperse) PEG linker. Unlike traditional polydisperse PEGs, its precise molecular weight and structure ensure batch-to-batch consistency and a homogeneous final product. Its incorporation into a peptide sequence imparts flexibility and hydrophilicity, fundamentally altering the physicochemical properties of the molecule.[5][6] This modification can enhance aqueous solubility, disrupt intermolecular aggregation, and extend the in vivo half-life of peptide therapeutics.[][8]

Reagent Profile: Fmoc-3,6-Dioxaoctanedioic Acid

This reagent is a bifunctional linker. The term "dioic acid" signifies it has a carboxylic acid group at both ends of the PEG chain. In the context of Fmoc-SPPS, a common and highly useful variant is the mono-Fmoc, mono-acid derivative, where one terminus is protected with the base-labile Fmoc group (allowing it to be coupled like an amino acid) and the other terminus is a free carboxylic acid. This free acid can be used for subsequent conjugation to another molecule or for linking two peptide chains.

For clarity, this guide will focus on the related and more commonly used Fmoc-8-amino-3,6-dioxaoctanoic acid , which acts as a hydrophilic amino acid spacer. The principles and protocols are highly transferable to the dioic acid variant.

Table 1: Key Properties of Fmoc-8-amino-3,6-dioxaoctanoic acid

PropertyValue
CAS Number 166108-71-0[9]
Molecular Formula C21H23NO6[10]
Molecular Weight 385.41 g/mol [9]
Appearance White Crystalline Powder[10]
Melting Point 90-95 °C[9]
Solubility Soluble in DMF, NMP, slightly soluble in Chloroform, DMSO, Methanol[10]
Storage 2-8°C, under inert atmosphere[10]

Rationale for Use: The Mechanistic Advantage

The decision to incorporate a dPEG® linker is driven by several strategic advantages in peptide design and drug development:

  • Enhanced Solubility: The ethylene glycol backbone is highly hydrophilic. Its presence disrupts the internal hydrogen bonding networks that often lead to the aggregation of hydrophobic peptides, thereby increasing their solubility in aqueous media.[6][11]

  • Improved Pharmacokinetics (PK): PEGylation, even with short linkers, can increase the hydrodynamic radius of a peptide. This modification can reduce renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[5][8]

  • Reduced Immunogenicity: The flexible PEG chain can act as a shield, masking potential epitopes on the peptide and reducing the likelihood of an adverse immune response.[12]

  • Controlled Spacing: As a bifunctional linker, it provides a well-defined, flexible spacer between a peptide and another moiety, such as a fluorescent label, a cytotoxic drug payload in a peptide-drug conjugate (PDC), or a larger protein.[4][] This spacing is critical for maintaining the biological activity of both conjugated partners.

Experimental Protocols

The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis.[2][13] They assume the use of a standard solid support like Rink Amide or Wang resin.[14]

Workflow for Incorporating the Hydrophilic Linker

The diagram below illustrates the standard SPPS cycle and the point at which the Fmoc-dPEG® linker is introduced.

SPPS_Workflow Resin Resin-Bound Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Linker_Coupling 2. Linker Coupling (Fmoc-dPEG®-acid + Activator) Wash1->Linker_Coupling Wash2 Wash (DMF) Linker_Coupling->Wash2 Continue Continue SPPS or Final Deprotection Wash2->Continue

Caption: Standard Fmoc-SPPS cycle for linker incorporation.

Protocol 1: Automated SPPS Coupling

This protocol details the incorporation of Fmoc-8-amino-3,6-dioxaoctanoic acid using an automated peptide synthesizer.

Materials and Reagents:

  • Peptide synthesis resin (e.g., Rink Amide MBHA, 0.1 mmol scale)

  • Fmoc-8-amino-3,6-dioxaoctanoic acid (3 eq., 0.3 mmol, 115.6 mg)

  • Coupling Activator: HBTU (3 eq., 0.3 mmol, 113.7 mg)[15]

  • Base: N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% (v/v) Piperidine in DMF[16]

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in the synthesizer's reaction vessel.[14]

  • Fmoc Deprotection: Perform the standard N-terminal Fmoc deprotection cycle using 20% piperidine in DMF to expose the free amine.[2]

  • Washing: The synthesizer will automatically wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-8-amino-3,6-dioxaoctanoic acid and HBTU in DMF. Add DIPEA immediately before delivery to the reaction vessel. Causality Note: Pre-activation time should be minimal to avoid side reactions. HBTU in the presence of DIPEA converts the carboxylic acid to a more reactive OBt ester, facilitating rapid amide bond formation.[17]

  • Coupling Reaction: Deliver the activated linker solution to the reaction vessel. Allow the coupling reaction to proceed for 45-90 minutes at room temperature.

  • Washing: After coupling, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates successful and complete coupling.

  • Chain Elongation: Proceed with the next Fmoc-deprotection cycle to remove the Fmoc group from the newly added linker, allowing for further peptide chain elongation.

Protocol 2: Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the peptide must be cleaved from the resin and side-chain protecting groups must be removed.[18]

Materials and Reagents:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: Reagent K or a standard TFA/TIS/H₂O cocktail.[18][19]

    • Standard Cocktail (Recommended for most sequences): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[18]

    • Rationale: TFA cleaves the peptide from the resin and removes most side-chain protecting groups. TIS is a scavenger that quenches the highly reactive cationic species generated during deprotection, preventing modification of sensitive residues like Tryptophan or Methionine.[18]

  • Cold Diethyl Ether (or MTBE)[17]

Procedure:

  • Preparation: Place the dried peptidyl-resin (0.1 mmol) in a reaction vessel.

  • Cleavage: Add 5-10 mL of the freshly prepared cleavage cocktail to the resin.

  • Reaction: Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. Safety Note: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.[19]

  • Filtration: Filter the cleavage mixture to separate the resin beads. Collect the filtrate, which contains the peptide.

  • Washing: Wash the resin beads 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide. Combine all filtrates.

  • Precipitation: Slowly add the TFA filtrate to a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and organic byproducts.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssueProbable CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance; aggregation of the peptide chain on the resin.Double couple the linker (repeat the coupling step with fresh reagents). Increase coupling time to 2-4 hours. Consider using a more potent coupling reagent like HATU.[15]
Low Final Yield Premature cleavage of peptide from resin; Incomplete precipitation.Ensure ether is sufficiently cold for precipitation. Check the ether supernatant for dissolved peptide before discarding.[20] If diketopiperazine formation is suspected at the dipeptide stage, consider coupling the first two amino acids as a pre-formed dipeptide.[17]
Extra Peaks in HPLC/MS Side-product formation during cleavage due to inefficient scavenging.Ensure scavengers (like TIS) are fresh. For peptides rich in Arg, Cys, or Met, use a more robust cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).[18][21]

Conclusion

Fmoc-protected 3,6-Dioxaoctanedioic acid and its amino-functionalized counterpart are invaluable tools in modern peptide synthesis. By providing a discrete, hydrophilic spacer, they directly address pervasive issues of poor solubility and aggregation that can hinder the synthesis of complex peptides.[3][22] Their strategic incorporation not only streamlines the manufacturing process but also confers advantageous pharmaceutical properties, such as improved pharmacokinetics and reduced immunogenicity, making them a critical component in the design and development of next-generation peptide therapeutics.[][12]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3,6-Dioxaoctanedioic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3,6-Dioxaoctanedioic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving optimal yields. We will explore the two primary synthetic routes, diagnose common problems through a structured question-and-answer format, and provide field-proven protocols to enhance your experimental outcomes.

Introduction to 3,6-Dioxaoctanedioic Acid Synthesis

3,6-Dioxaoctanedioic acid, also known as (ethylenedioxy)diacetic acid, is a valuable bifunctional molecule. Its structure, featuring two carboxylic acid groups and a flexible, hydrophilic ethylene glycol core, makes it an important building block and linker, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and other advanced therapeutics.[][][3]

Achieving high yields in its synthesis is critical for downstream applications. The two most common synthetic pathways are:

  • The Williamson Ether Synthesis Route: A classic S_N2 reaction involving the coupling of a diol with a haloacetate.[4]

  • The Direct Oxidation Route: The oxidation of the primary alcohols of diethylene glycol to carboxylic acids.[5]

This guide will address specific issues related to both methodologies.

Part 1: Troubleshooting the Williamson Ether Synthesis Route

This route typically involves the reaction of diethylene glycol with two equivalents of a haloacetic acid salt (e.g., sodium chloroacetate) or an ester followed by hydrolysis, under strong basic conditions. The core of this reaction is the deprotonation of the diol's hydroxyl groups to form a more potent alkoxide nucleophile.

FAQ 1.1: My reaction yield is very low, and I primarily recover my starting materials, diethylene glycol and the haloacetic acid derivative. What is the likely cause?

This is a classic symptom of an incomplete reaction, often stemming from issues with nucleophile generation or overall reaction conditions.

Root Cause Analysis:

  • Insufficient Deprotonation: The Williamson synthesis relies on the formation of a potent alkoxide nucleophile from the alcohol.[6][7] If the base used is not strong enough to deprotonate the diethylene glycol (pKa ~16-17) quantitatively, the reaction will not proceed efficiently. Water in the reaction medium can consume the strong base, drastically reducing its effectiveness.[8]

  • Base Inactivity: Solid bases like sodium hydride (NaH) are frequently used. However, NaH can be deactivated by improper storage, leading to a coating of sodium hydroxide.[8] Visually, active NaH should be a fine, gray powder; significant white clumps may indicate deactivation.

  • Suboptimal Reaction Conditions: S_N2 reactions are sensitive to temperature and solvent choice.[8][9]

    • Temperature: If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can promote side reactions.

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the counter-ion (e.g., Na+) of the alkoxide, leaving a more reactive, "naked" nucleophile.[8][10] Protic solvents (like excess alcohol) can hydrogen-bond with the alkoxide, reducing its nucleophilicity.[8]

Troubleshooting Protocol & Recommendations:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in oil) or Potassium Hydride (KH). Use at least 2.2 equivalents.Ensures complete deprotonation of both hydroxyl groups. The excess accounts for any minor impurities or side reactions. NaH is preferred as the H₂ byproduct simply bubbles out of solution.[7]
Reagents & Glassware Thoroughly flame-dry all glassware under vacuum or in an oven. Use anhydrous solvents.The reaction is highly sensitive to moisture. Water will quench the alkoxide and the strong base, halting the reaction.[8]
Solvent Use a polar aprotic solvent such as anhydrous DMF or THF.These solvents enhance the nucleophilicity of the alkoxide, accelerating the desired S_N2 pathway.[8]
Temperature Start the reaction at 0 °C during base addition for safety, then gradually heat to 50-80 °C to drive the reaction to completion.Controlled heating minimizes side reactions while ensuring a sufficient reaction rate. Monitor progress via TLC.[8]
FAQ 1.2: My reaction produces a complex mixture of products, not just the desired di-acid. What are these side products and how can they be minimized?

The primary side product in this specific synthesis is the mono-substituted intermediate, 2-(2-hydroxyethoxy)acetic acid . If this intermediate does not react with a second molecule of the haloacetate, it will remain in the product mixture, lowering the yield of the desired 3,6-dioxaoctanedioic acid.

Minimization Strategy:

  • Staged Reagent Addition: Ensure the complete formation of the di-alkoxide before introducing the alkylating agent (e.g., sodium chloroacetate). This can be achieved by adding the base to the diol and stirring for a period (e.g., 30-60 minutes) before adding the haloacetate.

  • Stoichiometry Control: Use a slight excess of the alkylating agent (e.g., 2.1 equivalents) to ensure the second substitution reaction goes to completion.

  • Sufficient Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to ensure the disappearance of the mono-substituted intermediate.

// Nodes Start [label="Diethylene Glycol + Base", fillcolor="#FBBC05"]; Alkoxide [label="Di-alkoxide Intermediate"]; MonoSub [label="Mono-substituted Intermediate\n(2-(2-hydroxyethoxy)acetic acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiSub [label="Desired Product\n(3,6-Dioxaoctanedioic acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Haloacetate [label="+ Chloroacetate", shape=plaintext, fontcolor="#4285F4"]; Haloacetate2 [label="+ Chloroacetate", shape=plaintext, fontcolor="#4285F4"];

// Edges Start -> Alkoxide [label="Deprotonation"]; Alkoxide -> MonoSub [label="1st SN2 Attack", arrowhead="normal"]; MonoSub -> DiSub [label="2nd SN2 Attack\n(Desired Path)", arrowhead="normal", color="#34A853"];

// Invisible nodes for layout {rank=same; Alkoxide; Haloacetate;} {rank=same; MonoSub; Haloacetate2;}

// Connect reagents Haloacetate -> MonoSub [style=invis]; Haloacetate2 -> DiSub [style=invis]; } dot Caption: Williamson synthesis pathway showing the desired di-substitution and the formation of the key mono-substituted side product.

Part 2: Troubleshooting the Direct Oxidation of Diethylene Glycol

This approach involves the oxidation of the two primary alcohol groups of diethylene glycol to their corresponding carboxylic acids. While conceptually straightforward, this transformation is challenging due to the risk of incomplete oxidation or, conversely, oxidative cleavage of the molecule.

FAQ 2.1: My reaction is incomplete. I'm isolating the mono-acid (hydroxyethoxyacetic acid) or the intermediate aldehyde. How can I drive the reaction to completion?

This issue indicates that the oxidizing conditions are not potent enough or are not sustained for a sufficient duration.

Root Cause Analysis:

  • Insufficient Oxidant: The stoichiometry of the oxidant must be sufficient to account for the four-electron oxidation required for each alcohol group.

  • Catalyst Deactivation: In catalytic systems (e.g., Pt/C with O₂), the catalyst can deactivate over time. This can be caused by over-oxidation of the platinum surface or the strong adsorption of reaction intermediates, blocking active sites.[11][12]

  • Incorrect pH: For many oxidation reactions, pH is critical. For example, in TEMPO-catalyzed oxidations, a basic pH (often pH 10-11) is necessary to form the gem-diol from the intermediate aldehyde, which is the species that is further oxidized to the carboxylic acid.[13] If the pH drops as the acidic product forms, the reaction can stall.

Troubleshooting Protocol & Recommendations:

  • Oxidant Stoichiometry: Ensure at least 4 equivalents of the oxidizing agent are used per mole of diethylene glycol for a complete reaction. If using a catalytic system with a terminal oxidant like O₂, ensure a continuous supply and efficient stirring to overcome mass transfer limitations.

  • pH Control: If applicable to your system (e.g., TEMPO/bleach), use a pH meter and a dilute base solution (e.g., 0.5 M NaOH) to maintain the optimal pH throughout the reaction.[13]

  • Catalyst Health: For heterogeneous catalysts, ensure proper activation before use and consider using a higher catalyst loading if deactivation is suspected.

FAQ 2.2: My yield is low due to the formation of smaller byproducts like formic acid and glycolic acid. How can I improve selectivity and prevent over-oxidation?

This problem arises from oxidative cleavage of C-C or C-O bonds, a common issue with strong, non-selective oxidizing agents or harsh reaction conditions.[14][15]

Root Cause Analysis:

  • Harsh Oxidants: Strong oxidants like potassium permanganate or nitric acid at high temperatures can easily cleave the ether linkage or adjacent C-C bonds.[5][16]

  • High Temperature: Elevated temperatures increase the rate of all reactions, including undesirable cleavage pathways.[5] This can significantly reduce the selectivity for the desired dicarboxylic acid.

Improving Selectivity:

ParameterRecommendationRationale
Oxidizing System Utilize a milder, more selective catalytic system. Platinum on carbon (Pt/C) with O₂ or air at controlled temperature and pressure is a well-established method for selective diol oxidation.[11][12]Catalytic systems often operate under milder conditions and can provide higher selectivity compared to stoichiometric amounts of harsh oxidants.
Temperature Control Maintain a consistent and moderate reaction temperature. For Pt/C systems, temperatures between 60-80 °C are often a good starting point.[5]Lowering the temperature disfavors the higher activation energy pathways that lead to bond cleavage, thus improving selectivity.
Controlled Addition If using a liquid oxidant, add it slowly (dropwise) to the reaction mixture to maintain a low instantaneous concentration.This prevents localized "hot spots" of high oxidant concentration that can lead to uncontrolled side reactions and cleavage.

// Nodes Diol [label="Diethylene Glycol", fillcolor="#FBBC05"]; Aldehyde [label="Intermediate Aldehyde/Mono-acid"]; Diacid [label="Desired Product\n(3,6-Dioxaoctanedioic acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage Products\n(Glycolic acid, Formic acid, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Diol -> Aldehyde [label="Initial Oxidation"]; Aldehyde -> Diacid [label="Complete Oxidation\n(Selective Path)", color="#34A853"]; Diol -> Cleavage [label="Over-oxidation", color="#EA4335", style=dashed]; Aldehyde -> Cleavage [label="Over-oxidation", color="#EA4335", style=dashed]; } dot Caption: Oxidation pathways for diethylene glycol, highlighting the desired selective route versus undesirable oxidative cleavage.

Part 3: General Troubleshooting & Logic Flow

Sometimes the issue is not in the reaction itself but in the subsequent workup and purification steps.

FAQ 3.1: My crude NMR or LC-MS looks promising, but my final isolated yield is poor. Where am I losing my product?

3,6-Dioxaoctanedioic acid is a relatively polar, water-soluble dicarboxylic acid. This property can make extraction from aqueous solutions challenging.

Workup & Purification Best Practices:

  • Acidification: Before extracting with an organic solvent (like ethyl acetate), the aqueous reaction mixture must be acidified to a low pH (pH < 2) with a strong acid (e.g., 1 M HCl). This protonates both carboxylate groups, converting the water-soluble salt into the more organic-soluble neutral di-acid.

  • Salting Out: Saturating the aqueous layer with sodium chloride (NaCl) before extraction can decrease the solubility of the di-acid in the aqueous phase and drive it into the organic layer, significantly improving extraction efficiency.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 100 mL) rather than a single extraction with a large volume (1 x 300 mL). This is a more efficient method for recovering the product.

  • Recrystallization: If recrystallization is used for purification, perform a solvent screen to find an appropriate system. A mixture of solvents, such as acetone-benzene or ethyl acetate-hexanes, may be required to obtain pure crystals.[3]

Master Troubleshooting Workflow

Use the following flowchart to systematically diagnose and resolve low-yield issues.

// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReaction [label="Analyze Crude Reaction Mixture\n(TLC, LC-MS, NMR)"]; NoProduct [label="No Product Formed or\nMainly Starting Material", fillcolor="#FBBC05"]; ComplexMixture [label="Complex Mixture of Products", fillcolor="#FBBC05"]; GoodConversion [label="Good Conversion to Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Williamson Path W_CheckBase [label="Williamson Route:\n- Verify base activity/strength\n- Ensure anhydrous conditions\n- Check temp/time", shape=parallelogram]; W_CheckStoich [label="Williamson Route:\n- Check reagent stoichiometry\n- Optimize addition order\n- Increase reaction time", shape=parallelogram];

// Oxidation Path O_CheckOxidant [label="Oxidation Route:\n- Check oxidant stoichiometry\n- Verify catalyst activity\n- Control pH", shape=parallelogram]; O_CheckSelectivity [label="Oxidation Route:\n- Lower temperature\n- Use milder catalyst\n- Control oxidant addition rate", shape=parallelogram];

// Workup Path Workup [label="Review Workup Protocol:\n- Ensure pH < 2 for extraction\n- Use 'salting out' technique\n- Perform multiple extractions", shape=parallelogram];

// Edges Start -> CheckReaction; CheckReaction -> NoProduct [label="Incomplete Reaction"]; CheckReaction -> ComplexMixture [label="Side Reactions"]; CheckReaction -> GoodConversion [label="Reaction Successful"];

NoProduct -> W_CheckBase [label="Williamson"]; NoProduct -> O_CheckOxidant [label="Oxidation"];

ComplexMixture -> W_CheckStoich [label="Williamson"]; ComplexMixture -> O_CheckSelectivity [label="Oxidation"];

GoodConversion -> Workup; } dot Caption: A logical workflow for troubleshooting low yields in 3,6-Dioxaoctanedioic acid synthesis.

References

Technical Support Center: Optimizing Coupling Conditions for 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions with 3,6-Dioxaoctanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the success of your experiments.

Introduction to 3,6-Dioxaoctanedioic Acid as a Linker

3,6-Dioxaoctanedioic acid is a hydrophilic, homobifunctional crosslinker.[1][2] Its structure, containing two terminal carboxylic acid groups and a flexible polyethylene glycol (PEG)-like backbone, makes it an excellent choice for a variety of bioconjugation applications.[1][3] The PEG-like nature of the linker can enhance the solubility and stability of the resulting conjugate.[3] However, its dicarboxylic nature and flexibility can also present unique challenges during coupling reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common chemistries for coupling 3,6-Dioxaoctanedioic acid?

The most common and effective method for activating the carboxylic acid groups of 3,6-Dioxaoctanedioic acid for reaction with primary amines is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7] This reaction forms a more stable NHS ester intermediate, which then reacts with a primary amine to form a stable amide bond.[7] For more challenging couplings, uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP can be employed.[8][9]

Q2: I am observing significant self-conjugation and polymerization. How can this be minimized?

Self-conjugation or polymerization is a common issue when using homobifunctional crosslinkers like 3,6-Dioxaoctanedioic acid.[2][10] To minimize this, a two-step reaction protocol is highly recommended.[6][11] In the first step, one of the carboxylic acid groups is activated and reacted with the first molecule. After purification to remove unreacted crosslinker, the second carboxylic acid group is then activated for conjugation to the second molecule. Alternatively, using a significant molar excess of one of the coupling partners can favor the formation of the desired 1:1 conjugate.

Q3: What is the optimal pH for EDC/NHS coupling reactions?

The EDC/NHS coupling process involves two steps with distinct optimal pH ranges. The initial activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[12][13][14] The subsequent reaction of the NHS-ester with a primary amine is favored at a neutral to slightly basic pH, from 7.2 to 8.5.[14][15] Therefore, a two-step pH adjustment is often recommended for optimal efficiency.[12]

Q4: How does the flexibility of the 3,6-Dioxaoctanedioic acid linker affect my conjugation?

The flexibility of the linker can be advantageous in allowing for proper folding and function of the conjugated molecules.[4] However, excessive flexibility can sometimes lead to inefficient separation of the conjugated domains or undesirable interactions between them.[4][5] The choice of linker length and flexibility should be carefully considered based on the specific application.[16]

Q5: What are the best methods for purifying the final conjugate?

The choice of purification method depends on the properties of the resulting conjugate. For large molecules like proteins, size exclusion chromatography (SEC) or dialysis can be effective in removing unreacted linker and byproducts.[17] For smaller molecules, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[6] Ion-exchange chromatography can also be used to separate species with different charge properties.[18][19]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of 3,6-Dioxaoctanedioic acid.

Issue Potential Cause Recommended Action
Low or No Conjugation Yield Hydrolysis of Activated Ester: The O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are susceptible to hydrolysis in aqueous solutions, which is accelerated at higher pH.[14][15][20]Prepare EDC and NHS solutions immediately before use.[14] Minimize the time between the activation and coupling steps. Perform the reaction at a controlled pH, avoiding values above 8.5 where the half-life of NHS-esters is significantly reduced.[12][15]
Suboptimal pH: Incorrect pH for either the activation or coupling step will reduce efficiency.[12][13]For a two-step protocol, use an acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step, then adjust the pH to 7.2-8.0 for the amine coupling step.[12][14]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target amine.[21]Use non-amine containing buffers such as MES for activation and PBS or HEPES for coupling.[14] If your sample is in an incompatible buffer, perform a buffer exchange prior to the reaction.
Poor Reproducibility Inconsistent pH Control: Small variations in pH can lead to significant differences in yield. The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can lower the pH of poorly buffered solutions.[21]Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.[21] Verify the pH of your reaction mixture before and during the reaction.
Reagent Instability: EDC and NHS are moisture-sensitive and can degrade over time if not stored properly.Store reagents in a desiccated environment at -20°C.[21] Allow reagents to warm to room temperature before opening to prevent condensation.[21] Prepare stock solutions fresh for each experiment when possible.[21]
Product Precipitation Change in Solubility upon Conjugation: The properties of the conjugate may differ significantly from the starting materials, leading to precipitation.If you are coupling a small molecule to a protein, a sudden increase in the molarity of the small molecule can cause the protein to precipitate.[22] Consider performing the reaction in a more dilute solution or adjusting the buffer composition.
Isoelectric Point (pI) Issues: If the reaction pH is close to the pI of a protein, it can lead to aggregation and precipitation.[12]Ensure your reaction pH is at least 1-2 units away from the pI of your protein.[23]

Experimental Protocols

Two-Step EDC/NHS Coupling of 3,6-Dioxaoctanedioic Acid to an Amine-Containing Molecule

This protocol describes the activation of one of the carboxylic acid groups on 3,6-Dioxaoctanedioic acid and subsequent reaction with a primary amine.

Materials:

  • 3,6-Dioxaoctanedioic Acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5

  • Amine-containing molecule

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Dissolve Reagents:

    • Dissolve 3,6-Dioxaoctanedioic acid in Activation Buffer to the desired concentration.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A 2-10 fold molar excess of EDC and Sulfo-NHS over the dicarboxylic acid is recommended.[14]

  • Activation Step:

    • In a reaction tube, combine the 3,6-Dioxaoctanedioic acid solution with the freshly prepared EDC and Sulfo-NHS solutions.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[7]

  • Coupling Step:

    • Immediately add the activated linker solution to your amine-containing molecule, which should be in the Coupling Buffer. Alternatively, the pH of the activation mixture can be raised to 7.2-7.5 by adding a small amount of concentrated, non-amine buffer before adding the amine-containing molecule.

    • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[14]

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS-esters.[21]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.

HATU-Mediated Coupling

For sterically hindered or less reactive amines, HATU can be a more effective coupling reagent.[9][24]

Materials:

  • 3,6-Dioxaoctanedioic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Solvent: Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Amine-containing molecule

Procedure:

  • Dissolve Reagents:

    • Dissolve 3,6-Dioxaoctanedioic acid in the anhydrous solvent.

    • In a separate tube, dissolve the amine-containing molecule in the anhydrous solvent.

  • Pre-activation:

    • To the solution of 3,6-Dioxaoctanedioic acid, add the base (2-3 equivalents) followed by HATU (1.1-1.5 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[25]

  • Coupling:

    • Add the amine-containing molecule solution to the pre-activated linker solution.

    • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by a suitable method like TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with water or a mild acid.

    • Extract the product with an appropriate organic solvent.

    • Purify the conjugate using column chromatography or another suitable method.

Visualizing the Workflow

EDC/NHS Coupling Mechanism

EDC_NHS_Coupling Carboxyl R-COOH (3,6-Dioxaoctanedioic acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea O_Acylisourea->Carboxyl competing reaction NHS_Ester NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS Byproduct1 Urea Byproduct O_Acylisourea->Byproduct1 NHS NHS NHS->NHS_Ester NHS_Ester->Carboxyl competing reaction Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (Target Molecule) Amine->Amide_Bond Byproduct2 NHS Amide_Bond->Byproduct2 Hydrolysis1 Hydrolysis (H2O) Hydrolysis1->Carboxyl Hydrolysis2 Hydrolysis (H2O) Hydrolysis2->Carboxyl

Caption: EDC/NHS coupling mechanism with competing hydrolysis side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Coupling Yield Check_pH Verify Reaction pH Start->Check_pH pH_OK pH Optimal? Check_pH->pH_OK Adjust_pH Adjust pH: Activation: 4.5-6.0 Coupling: 7.2-8.0 pH_OK->Adjust_pH No Check_Reagents Check Reagent Quality pH_OK->Check_Reagents Yes End Re-run Experiment Adjust_pH->End Reagents_OK Reagents Fresh? Check_Reagents->Reagents_OK Use_Fresh_Reagents Use Freshly Prepared EDC/NHS Solutions Reagents_OK->Use_Fresh_Reagents No Check_Buffer Check Buffer Composition Reagents_OK->Check_Buffer Yes Use_Fresh_Reagents->End Buffer_OK Amine-Free Buffer? Check_Buffer->Buffer_OK Buffer_Exchange Perform Buffer Exchange Buffer_OK->Buffer_Exchange No Consider_Alternatives Consider Alternative Coupling Reagents (e.g., HATU) Buffer_OK->Consider_Alternatives Yes Buffer_Exchange->End Consider_Alternatives->End

References

Technical Support Center: Navigating the Synthesis with 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dioxaoctanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during its use in synthesis. As a diether-dicarboxylic acid, 3,6-Dioxaoctanedioic acid presents unique opportunities and challenges in the synthesis of polymers, conjugates, and other advanced materials. This document aims to equip you with the knowledge to anticipate and resolve common side reactions and synthetic hurdles.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during reactions involving 3,6-Dioxaoctanedioic acid. The question-and-answer format is designed to help you quickly identify and solve your experimental challenges.

Issue 1: Low Yield of Desired Product in Esterification Reactions

Question: I am performing a Fischer esterification with 3,6-Dioxaoctanedioic acid and a primary alcohol, but my yields are consistently low, and I observe the formation of a significant amount of byproducts. What could be the cause and how can I improve the yield?

Answer:

Low yields in Fischer esterification are often due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1][2][3] With 3,6-Dioxaoctanedioic acid, intramolecular cyclization can also be a competing side reaction.

Probable Causes & Solutions:

  • Incomplete Water Removal: The water formed during the reaction can shift the equilibrium back towards the reactants.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a drying agent like molecular sieves.[2]

  • Intramolecular Cyclization (Lactonization): The flexible diether backbone of 3,6-Dioxaoctanedioic acid can facilitate intramolecular cyclization to form a cyclic ester (lactone), especially under dilute conditions.

    • Solution: Run the reaction at a higher concentration to favor intermolecular esterification over intramolecular cyclization.[4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Use a suitable amount of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[2]

  • Suboptimal Temperature: The reaction may not be reaching the optimal temperature for efficient esterification.

    • Solution: Ensure the reaction is heated to a temperature that allows for efficient water removal without decomposing the starting materials or products.

Experimental Protocol for Improved Esterification:

  • Combine 3,6-Dioxaoctanedioic acid (1 equivalent) and the alcohol (a large excess can be used to drive the equilibrium, or it can be the solvent) in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction, neutralize the acid catalyst, and purify the ester by distillation or chromatography.

Table 1: Recommended Conditions for Fischer Esterification

ParameterRecommended ConditionRationale
Water Removal Dean-Stark trap or molecular sievesDrives the reaction equilibrium towards the product.[2]
Concentration HighFavors intermolecular reaction over cyclization.[4]
Catalyst H₂SO₄, p-TsOHStrong acid catalysts are effective for this reaction.[2]
Temperature RefluxEnsures efficient reaction and water removal.
Issue 2: Multiple Products and Low Purity in Amide Coupling Reactions

Question: I am attempting to form a diamide from 3,6-Dioxaoctanedioic acid and a primary amine using a carbodiimide coupling agent, but I am getting a mixture of products and the desired diamide is difficult to purify. What are the likely side reactions?

Answer:

Amide bond formation with dicarboxylic acids can be prone to several side reactions, particularly when using carbodiimide activators like DCC or EDC.[5] The structure of 3,6-Dioxaoctanedioic acid does not inherently predispose it to unique side reactions in this context, but general issues with dicarboxylic acid activation are common.

Probable Causes & Solutions:

  • Formation of N-acylurea byproduct: The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct in carbodiimide-mediated couplings and is often difficult to remove.

    • Solution: Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester that is less prone to side reactions and more reactive towards the amine.

  • Intramolecular Cyclization: Similar to esterification, intramolecular cyclization to form a cyclic imide can occur, especially if the reaction is run at high dilution.

    • Solution: Maintain a high concentration of reactants to favor the intermolecular reaction.

  • Racemization (if using chiral amines): If the amine is chiral, racemization can be a concern, especially with certain coupling reagents.[5]

    • Solution: The use of additives like HOBt or HOAt can help suppress racemization.

Diagram 1: Amide Coupling Pathways

AmideCoupling Diacid 3,6-Dioxaoctanedioic Acid O_acylisourea O-Acylisourea Intermediate Diacid->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., EDC) Desired_Amide Desired Diamide O_acylisourea->Desired_Amide + Amine (Slow) N_acylurea N-Acylurea Byproduct O_acylisourea->N_acylurea Rearrangement (Side Reaction) Active_Ester Active Ester Intermediate O_acylisourea->Active_Ester + HOBt Amine Primary Amine HOBt HOBt/HOAt Active_Ester->Desired_Amide + Amine (Fast) Decarboxylation Diacid 3,6-Dioxaoctanedioic Acid Decarboxylation_Products Decarboxylation Products + CO₂ Diacid->Decarboxylation_Products [High_Temp] No_Reaction Stable Diacid->No_Reaction [Normal_Conditions] High_Temp High Temperature (>250°C) Normal_Conditions Typical Synthetic Conditions (<200°C)

References

Technical Support Center: Strategies for Preventing Aggregation in Peptides Containing 3,6-Dioxaoctanedioic Acid (DODA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peptide aggregation, with a specific focus on sequences incorporating the hydrophilic linker, 3,6-Dioxaoctanedioic acid (DODA). DODA, a short polyethylene glycol (PEG)-like molecule, is frequently used to improve the solubility, bioavailability, and pharmacokinetic properties of therapeutic peptides.[1][2][3] While DODA itself is hydrophilic, its inclusion does not guarantee a peptide will be free from aggregation issues.[4] Peptide aggregation is a complex phenomenon driven primarily by the intrinsic properties of the amino acid sequence and extrinsic environmental factors.[5][6] This guide is designed with full editorial control to provide a logical, scientifically-grounded resource that explains the causality behind experimental choices, empowering you to overcome aggregation challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is 3,6-Dioxaoctanedioic acid (DODA) and why is it used in peptide synthesis?

A1: 3,6-Dioxaoctanedioic acid (DODA) is a small, hydrophilic linker molecule containing ethylene oxide repeats, structurally similar to polyethylene glycol (PEG).[3][7] It is incorporated into peptide sequences to serve as a flexible, water-soluble spacer.[3][7] The primary benefits of using DODA and similar PEG linkers include enhancing the peptide's overall solubility, reducing the potential for aggregation, and improving its in-vivo half-life by creating a hydration shell that can protect it from proteolytic degradation.[2][8]

Q2: I included a DODA linker to improve solubility, so why is my peptide still aggregating?

A2: While DODA increases hydrophilicity, aggregation is a multifaceted process governed by the entire peptide sequence and its environment.[5][6] The primary drivers of aggregation are often strong intermolecular interactions, such as hydrogen bonding between peptide backbones leading to β-sheet formation, and hydrophobic interactions between nonpolar side chains.[9][10] If your peptide contains stretches of hydrophobic amino acids or has a high propensity to form secondary structures, these forces can overcome the solubilizing effect of a single DODA linker.[8][11]

Q3: What are the common signs of peptide aggregation?

A3: Aggregation can manifest at various stages of your workflow. Key indicators include:

  • During Synthesis: Poor resin swelling, slow or incomplete coupling and deprotection reactions.[10][11]

  • Post-Cleavage: The appearance of cloudiness, gel formation, or visible precipitate in the cleavage cocktail or upon initial dissolution attempts.[9]

  • During Purification: Broad, tailing, or split peaks during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or precipitation of the peptide on the column as the solvent gradient changes.[12]

  • Post-Purification: Difficulty in dissolving the lyophilized powder or the formation of a hazy solution.[9]

Q4: Can peptide aggregation be reversed?

A4: Reversibility depends on the nature of the aggregates. Non-covalent, amorphous aggregates can sometimes be resolubilized by altering solvent conditions, such as changing pH or using denaturing agents like 6M Guanidine HCl or 8M Urea.[9] However, highly ordered structures like amyloid fibrils, which are rich in stable β-sheets, are often effectively irreversible.[6] Therefore, the most effective strategy is always prevention rather than reversal.

In-Depth Troubleshooting Guide

This section addresses specific experimental challenges with detailed explanations of the underlying causes and actionable solutions.

Scenario 1: You observe poor yield and difficult synthesis during Solid-Phase Peptide Synthesis (SPPS).

Question: My SPPS is inefficient, with capping of unreacted sites and deletion sequences observed in my crude product analysis. What is happening on the resin?

Answer: This is a classic sign of on-resin aggregation. The growing peptide chains, though anchored to a solid support, can fold and associate with each other through intermolecular hydrogen bonds.[10] This leads to the formation of secondary structures that cause the resin beads to shrink and physically block reagents from accessing the reactive N-terminus of the growing peptide, resulting in incomplete coupling and deprotection steps.[1]

Causality & Solutions:

  • Disrupt Hydrogen Bonding: The core issue is intermolecular hydrogen bonding. To combat this, you must disrupt these interactions.

    • Solvent Choice: Switch the primary SPPS solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), or add a small percentage of a chaotropic agent like DMSO to the solvent to break up secondary structures.[10]

    • Elevated Temperature/Microwave: Performing coupling reactions at a higher temperature (e.g., 50-75°C) or using a microwave peptide synthesizer provides the necessary energy to disrupt aggregates and accelerate reaction kinetics.[8][10]

    • Structure-Breaking Residues: Proactively insert "structure-breaking" elements into your sequence. Pseudoproline dipeptides are exceptionally effective at disrupting β-sheet formation and are commercially available for Ser, Thr, and Cys residues.[10][13] Incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) every 6-7 residues can also physically prevent hydrogen bonding.[10]

dot

cluster_spps SPPS Workflow for Aggregation-Prone Peptides Start Start SPPS Resin Choose Low-Substitution PEG-PS Resin Start->Resin Couple Couple Amino Acid Resin->Couple Check Incomplete Coupling? Couple->Check DoubleCouple Double Couple (Higher Temp / Microwave) Check->DoubleCouple Yes Deprotect Fmoc Deprotection Check->Deprotect No DoubleCouple->Deprotect Incorporate Consider Incorporating Pseudoproline Dipeptide Deprotect->Incorporate Continue Continue Elongation Incorporate->Continue Continue->Couple Cleave Cleave & Deprotect Continue->Cleave

Caption: Optimized SPPS workflow for aggregation-prone sequences.

Scenario 2: Your cleaved peptide precipitates and is difficult to dissolve.

Question: After cleaving my DODA-containing peptide from the resin with TFA, it formed a precipitate that won't dissolve in my initial HPLC solvents. How can I get it into solution?

Answer: This is a common solubility challenge. While the peptide may have been solvated during synthesis, the harsh, highly acidic cleavage cocktail can cause it to crash out of solution as protecting groups are removed. The peptide's true solubility is now dictated by its full sequence at a low pH.

Causality & Solutions:

The key is a systematic approach to solubilization, moving from gentle to harsh conditions. Crucially, always test the solubility on a small aliquot before dissolving your entire batch. [9] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[9] Your strategy should be to use a pH that ensures the peptide is highly charged.

Table 1: Systematic Solubilization Workflow
StepSolvent SystemRationale & Peptide Type
1Sterile Water or 10% Acetic AcidFor peptides with a net positive charge at neutral/acidic pH (containing Arg, Lys, His). The acid ensures basic residues are protonated and charged, increasing solubility.[9]
210% Ammonium Bicarbonate (or dilute NH₄OH)For peptides with a net negative charge at basic pH (containing Asp, Glu). The base ensures acidic residues are deprotonated and charged. Avoid for Cys-containing peptides to prevent disulfide scrambling. [9]
3Add Organic Co-SolventIf aqueous buffers fail, add Acetonitrile (ACN), Isopropanol, or DMSO dropwise to the aqueous suspension. This disrupts hydrophobic interactions. Use minimal DMSO as it can be difficult to remove. [9]
4Use Strong Denaturants (Last Resort)Dissolve in a minimal amount of 6M Guanidine-HCl or 8M Urea, then dilute slowly with your aqueous buffer. These are powerful chaotropic agents that disrupt all non-covalent interactions but may be difficult to remove and can affect bioactivity.[9]

dot

cluster_troubleshooting Troubleshooting Peptide Insolubility Problem Crude Peptide is Insoluble pI_Check Calculate Isoelectric Point (pI) Problem->pI_Check pH_High Is pI > 7? pI_Check->pH_High pH_Low Is pI < 7? pH_High->pH_Low No Acidic_Buffer Use Acidic Buffer (e.g., 10% Acetic Acid) pH_High->Acidic_Buffer Yes pH_Low->Acidic_Buffer No Basic_Buffer Use Basic Buffer (e.g., 10% NH4HCO3) pH_Low->Basic_Buffer Yes Organic Still Insoluble? Add Organic Co-Solvent (ACN, DMSO) Acidic_Buffer->Organic Basic_Buffer->Organic Denaturant Last Resort: Use Denaturant (6M Gdn-HCl, 8M Urea) Organic->Denaturant Yes Soluble Peptide Solubilized Organic->Soluble No Denaturant->Soluble

Caption: Decision tree for solubilizing insoluble peptides post-cleavage.

Scenario 3: Your peptide precipitates during RP-HPLC purification.

Question: My peptide dissolved fine initially, but I'm seeing pressure spikes and poor peak shape during my HPLC run. I suspect it's crashing on the column. Why?

Answer: This is a classic case of solvent-gradient-induced aggregation. Your peptide is likely soluble in the high organic concentration of the initial mobile phase but aggregates and precipitates as the percentage of aqueous buffer increases during the gradient run. The DODA linker helps, but it may not be sufficient to keep a highly hydrophobic peptide in solution at intermediate organic concentrations.

Causality & Solutions:

  • Reduce On-Column Concentration: The most direct solution is to inject a lower concentration of your peptide. This reduces the likelihood of intermolecular collisions on the column.

  • Modify the Gradient: Use a shallower gradient. A slower increase in the aqueous phase gives the peptide molecules more time to equilibrate with the mobile phase, preventing abrupt precipitation.

  • Increase Mobile Phase Acidity: Ensure your mobile phases (both aqueous and organic) contain 0.1% TFA or Formic Acid. The acidity helps keep ionizable groups on the peptide protonated, increasing its overall charge and repulsion between molecules.

  • Change Stationary Phase: If problems persist, consider a column with a different stationary phase. A phenyl-hexyl phase, for instance, offers different selectivity compared to a standard C18 and may prevent aggregation by altering the peptide's interaction with the support.

Key Protocols & Analytical Techniques

Protocol: Thioflavin T (ThT) Assay for Detecting β-Sheet Aggregates

This assay is a common method to detect the formation of amyloid-like β-sheet structures, which are characteristic of many types of ordered aggregates.[9][14]

  • Reagent Preparation:

    • Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm syringe filter.

    • Prepare your peptide solution at the desired concentration in a suitable buffer (e.g., PBS).

  • Assay Setup:

    • In a 96-well black plate, add 10 µL of your peptide sample.

    • Add 190 µL of a working ThT solution (e.g., 25 µM ThT in glycine-NaOH buffer, pH 8.5).

  • Measurement:

    • Incubate the plate under conditions that may promote aggregation (e.g., 37°C with shaking).

    • Measure fluorescence intensity at regular intervals using a plate reader (Excitation: ~440 nm, Emission: ~485 nm).

  • Interpretation:

    • A significant increase in fluorescence intensity over time compared to a non-aggregating control indicates the formation of β-sheet-rich aggregates.[9][14]

Table 2: Common Analytical Techniques for Characterizing Aggregation
TechniquePrincipleInformation Obtained
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[5]Quantifies the presence of monomers, dimers, and higher-order soluble aggregates.[15]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[9][16]Provides the size distribution of particles (aggregates) in solution, from nanometers to microns.[16]
UV-Vis Spectroscopy (Turbidity) Measures the amount of light scattered by particles in solution at a non-absorbing wavelength (e.g., 350 nm).[15][17]A simple, quick method to detect the presence of large, light-scattering aggregates.[15]
Transmission Electron Microscopy (TEM) Uses an electron beam to visualize the sample.[5]Provides high-resolution images to confirm the morphology of aggregates (e.g., amorphous vs. fibrillar).[18]
Intrinsic Tryptophan Fluorescence Monitors changes in the fluorescence of tryptophan residues as they move to a more hydrophobic environment during aggregation.[17][19]Detects early conformational changes and the formation of soluble oligomers.[15][19]

References

Technical Support Center: Purification Strategies for 3,6-Dioxaoctanedioic Acid (ODOA) Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and methodologies for the purification of biomolecules conjugated with 3,6-Dioxaoctanedioic acid (ODOA), a common hydrophilic, PEG-like linker. The inherent heterogeneity of the post-reaction mixture presents a significant purification challenge, which this guide aims to address systematically.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a typical ODOA conjugation reaction mixture?

The conjugation process rarely proceeds to 100% completion with perfect specificity, resulting in a heterogeneous mixture. The primary challenge during purification is separating the desired mono-conjugated species from several process-related impurities[1][]:

  • Unreacted Protein: The original, unmodified biomolecule.

  • Unreacted ODOA Linker: Excess or hydrolyzed ODOA reagent.

  • Multi-Conjugated Species: Proteins with varying numbers of attached ODOA linkers (e.g., di-, tri-, or multi-conjugates).

  • Positional Isomers: Molecules with the same number of ODOA linkers attached at different sites on the protein, which can have slightly different physicochemical properties[].

Q2: Which chromatography technique should I try first for purifying my ODOA conjugate?

A multi-step chromatography approach is almost always necessary. A logical starting point is Size-Exclusion Chromatography (SEC) . SEC separates molecules based on their hydrodynamic radius, making it highly effective for the initial bulk separation of the large protein conjugate from the much smaller unreacted ODOA linker and its hydrolysis byproducts[3][4]. This step significantly cleans up the sample, allowing for higher-resolution techniques like ion-exchange or reverse-phase chromatography to be more effective in subsequent steps.

Q3: How does conjugating my protein with an ODOA linker change its chromatographic behavior?

The covalent attachment of the neutral, hydrophilic ODOA linker alters the physicochemical properties of the parent protein in several key ways that can be exploited for purification:

  • Increased Size: The most obvious change is an increase in molecular weight and, more importantly, hydrodynamic volume. This is the principle used for separation in SEC[5].

  • Charge Shielding: The flexible ODOA chain can mask charged residues on the protein's surface. This "charge shielding" alters the protein's overall surface charge and its isoelectric point (pI), changing its binding and elution profile in Ion-Exchange Chromatography (IEX)[].

  • Altered Hydrophobicity: While ODOA is hydrophilic, its ethylene oxide units possess some hydrophobic character. This can lead to increased retention times in Reversed-Phase Chromatography (RP-HPLC) and enables separation by Hydrophobic Interaction Chromatography (HIC)[6][7].

Troubleshooting Purification Challenges

Navigating the purification of ODOA conjugates often involves addressing issues of low yield, persistent impurities, or product instability. This section provides a logical framework for diagnosing and solving these common problems.

Problem: Low Recovery of the Final Conjugate

Low yield is a frustrating issue that can arise from multiple factors, from poor binding to the resin to aggregation and loss during elution[8][9]. The following decision tree can help diagnose the root cause.

start Low Yield Observed check_flowthrough Analyze Flow-through & Wash: Is the conjugate present? start->check_flowthrough check_column Analyze Stripped Column: Is the conjugate still bound? check_flowthrough->check_column No binding_issue Problem: Poor Binding - Cause: Incorrect buffer pH/ionic strength. - Cause: Inaccessible affinity tag. - Cause: Flow rate too high. Solution: - Adjust buffer pH to maximize charge/hydrophobic interaction. - Confirm tag integrity via Western Blot. - Reduce flow rate during sample loading. check_flowthrough->binding_issue Yes check_elution Analyze Eluted Fractions: Is the protein aggregated or degraded? check_column->check_elution No elution_issue Problem: Harsh Elution - Cause: Elution buffer too harsh (denaturing). - Cause: Irreversible binding. Solution: - Use a shallower gradient or step elution. - Add stabilizing agents (e.g., arginine) to elution buffer. - Consider a different chromatography mode (e.g., HIC instead of IEX). check_column->elution_issue Yes stability_issue Problem: Instability/Aggregation - Cause: High protein concentration. - Cause: Unfavorable buffer conditions (pH, salt). - Cause: Shear stress or exposure to air. Solution: - Perform purification at 4°C. - Add cryoprotectants (glycerol) or additives (arginine, detergents). - Minimize handling and avoid vortexing. check_elution->stability_issue Yes other_issues Re-evaluate initial reaction efficiency. Check for proteolytic degradation. check_elution->other_issues No/Unsure

Caption: Troubleshooting logic for low conjugate yield.

Problem: Persistent Contamination & Poor Separation

Achieving high purity requires selecting the right chromatographic technique to exploit the subtle differences between the desired product and the contaminants.

start Poor Separation/ Contamination Detected contaminant_type What is the primary contaminant? start->contaminant_type unreacted_protein Unreacted Protein contaminant_type->unreacted_protein free_linker Free ODOA Linker contaminant_type->free_linker multi_conjugates Multi-Conjugates/ Isomers contaminant_type->multi_conjugates sol_unreacted Solution: IEX or HIC - IEX: The ODOA linker shields surface charges, altering the pI. The conjugate will elute at a different salt concentration than the native protein. - HIC: The linker may alter surface hydrophobicity, allowing for differential binding. unreacted_protein->sol_unreacted sol_linker Solution: SEC or RP-HPLC - SEC: Effective if the size difference is large. The conjugate elutes early, while the small linker is retained longer. - RP-HPLC: Provides high resolution. The hydrophobic linker is well-retained and separates easily from the protein species. free_linker->sol_linker sol_multi Solution: IEX or RP-HPLC - IEX: Each additional ODOA linker further shields charge, allowing for separation of mono-, di-, and tri-conjugated species. - RP-HPLC: Each linker adds hydrophobicity, leading to longer retention times. Excellent for resolving species with different degrees of conjugation. multi_conjugates->sol_multi

Caption: Decision tree for selecting a purification strategy based on contaminant type.

Data Summary: Comparison of Key Chromatography Techniques

Choosing the correct purification method, or sequence of methods, is critical. The table below summarizes the primary techniques used for ODOA conjugate purification.

Chromatography ModePrinciple of SeparationKey Application for ODOA ConjugatesAdvantagesDisadvantages
Size-Exclusion (SEC) Hydrodynamic Radius (Size)Bulk removal of unreacted small-molecule ODOA linker from large protein conjugate.[3]Robust; maintains protein activity; predictable.Low resolution; may not separate free linker from conjugate if hydrodynamic radii are similar[10].
Ion-Exchange (IEX) Net Surface ChargeSeparation of species with different degrees of conjugation (mono- vs. multi-) and from unreacted protein[][11].High capacity; mild conditions; excellent for resolving charge variants.ODOA linker can shield charges, making elution behavior less predictable; requires buffer optimization[].
Reversed-Phase (RP-HPLC) HydrophobicityHigh-resolution separation of all components: unreacted protein, free linker, and different conjugate species[6][10].High resolution and sensitivity; excellent for analytical characterization.Requires organic solvents and acids (e.g., TFA), which can be denaturing to some proteins.
Hydrophobic Interaction (HIC) HydrophobicityPolishing step to separate conjugates from unreacted protein and potentially positional isomers under non-denaturing conditions[12][13].Less denaturing than RP-HPLC; maintains bioactivity.Lower resolution than RP-HPLC; requires high salt concentrations for binding, which can induce aggregation[14].

Experimental Protocols

The following protocols provide a starting point for developing a robust purification workflow. Optimization will be required based on the specific properties of your protein conjugate.

Protocol 1: Size-Exclusion Chromatography (SEC) for Bulk Separation

This protocol is designed for the initial cleanup of the reaction mixture to remove excess, unreacted ODOA linker.

  • Instrumentation: FPLC or HPLC system with a UV detector.

  • Column: A size-exclusion column appropriate for the molecular weight of your conjugate (e.g., Superdex 200, TSKgel G4000SWXL[3]).

  • Mobile Phase: A neutral, buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Procedure:

    • Equilibrate the SEC column with at least 2 column volumes of mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved[3].

    • Concentrate the conjugation reaction mixture if necessary. Centrifuge at >10,000 x g for 10 minutes to remove any precipitated material.

    • Inject the clarified sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

    • Run the separation in isocratic mode (constant mobile phase composition).

    • Monitor the elution profile at 280 nm (for protein) and, if possible, a lower wavelength (e.g., 220 nm) to detect the ODOA linker if it lacks a chromophore.

    • The protein conjugate will elute in the earlier, high molecular weight fractions. The smaller, unreacted ODOA linker will elute in later fractions.

    • Collect fractions and analyze via SDS-PAGE or mass spectrometry to confirm the identity of the peaks.

Protocol 2: Ion-Exchange Chromatography (IEX) for Fined-Tuned Separation

This protocol separates molecules based on charge and is effective for isolating mono-conjugated species from unreacted protein and multi-conjugated forms.

  • Instrumentation: FPLC or HPLC system with a UV detector and conductivity meter.

  • Column: A strong or weak anion or cation exchange column, depending on your protein's pI.

  • Buffers:

    • Buffer A (Binding): Low ionic strength buffer, pH adjusted to ensure the protein conjugate binds (typically 1 pH unit above the pI for anion exchange or 1 unit below for cation exchange)[15]. E.g., 20 mM Tris-HCl, pH 8.0.

    • Buffer B (Elution): Buffer A + high salt concentration (e.g., 1 M NaCl).

  • Procedure:

    • Equilibrate the column with Buffer A until the pH and conductivity are stable[11].

    • Load the SEC-purified sample onto the column.

    • Wash the column with several volumes of Buffer A to remove any unbound material.

    • Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20-30 column volumes. A gradient allows for the separation of species with slightly different charges.

    • Monitor the elution at 280 nm and track the conductivity.

    • Collect fractions across the elution peak(s). Typically, unreacted protein and species with progressively more ODOA linkers will elute at different salt concentrations[].

    • Analyze fractions by SDS-PAGE and/or mass spectrometry to identify the desired mono-conjugated species.

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for High-Resolution Analysis

This method offers the highest resolution and is ideal for final purity assessment and for purifying smaller, more robust conjugates.

  • Instrumentation: HPLC or UPLC system with a UV or mass spectrometry (MS) detector[16].

  • Column: A reversed-phase column with a pore size suitable for proteins (e.g., ≥300 Å) and appropriate stationary phase (e.g., C4, C8)[10].

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Elute the sample using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30-60 minutes).

    • Monitor the elution profile. The retention time generally increases with the degree of conjugation due to the added hydrophobicity of the ODOA linker[6][7].

    • This method can baseline-resolve unreacted protein, free linker, and various conjugated species, making it an excellent tool for determining the Drug-to-Antibody Ratio (DAR) when coupled with MS[17].

References

Technical Support Center: Enhancing PROTAC Solubility with 3,6-Dioxaoctanedioic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 3,6-dioxaoctanedioic acid and other polyethylene glycol (PEG)-based linkers to overcome solubility challenges in Proteolysis-Targeting Chimera (PROTAC) development.

Introduction: The PROTAC Solubility Challenge

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4]

A primary hurdle in PROTAC development is their inherent poor aqueous solubility. Due to their large and complex structures, PROTACs often have a high molecular weight and significant hydrophobicity, placing them "beyond the Rule of 5" (bRo5) for oral drug-likeness.[5][6][7] This poor solubility can lead to compound precipitation in aqueous assay buffers, inconsistent results in cell-based experiments, and low oral bioavailability, significantly impeding preclinical development.[8][9][10][11]

One of the most effective strategies to mitigate this issue is the incorporation of hydrophilic linkers. 3,6-Dioxaoctanedioic acid is a versatile, PEG-based building block used to construct such linkers, enhancing the overall polarity and solubility of the final PROTAC molecule.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility in PROTACs?

PROTACs are large molecules by design, often with molecular weights between 700 and 1200 Da.[7] Their structure combines two, often hydrophobic, small-molecule ligands with a linker. This combination frequently results in a final molecule with low aqueous solubility, predisposing it to aggregation and precipitation in the aqueous environment of the gastrointestinal lumen or in vitro assay buffers.[6][10] This is a critical factor, as poor solubility is a major contributor to low and variable oral bioavailability.[9]

Q2: How exactly does a 3,6-Dioxaoctanedioic acid-based linker improve solubility?

3,6-Dioxaoctanedioic acid is a short-chain PEG linker.[12][13] The defining feature of PEG linkers is the repeating ethylene glycol units (-CH₂-CH₂-O-). The ether oxygen atoms in this backbone are hydrophilic and can form hydrogen bonds with water.[1][14][15] By incorporating these motifs into the PROTAC's linker, the molecule's overall polarity is increased, which enhances its water solubility.[16][17][18] This strategy is one of the most common and effective ways to improve the challenging physicochemical properties of PROTACs.[18]

Q3: Beyond solubility, what other PROTAC properties does a PEG-based linker influence?

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's overall performance.[1][19] Besides solubility, a PEG linker's length and flexibility significantly impact:

  • Ternary Complex Formation: The linker must be the correct length and possess optimal flexibility to allow the POI and E3 ligase to form a stable and productive ternary complex, which is essential for ubiquitination.[16][][]

  • Cell Permeability: There is often a trade-off between solubility and permeability. While the hydrophilicity of PEG linkers improves solubility, it can sometimes hinder passive diffusion across the hydrophobic cell membrane.[16][22] Researchers must find a balance to ensure the PROTAC can both remain in solution and enter the cell to reach its target.

  • Pharmacokinetics (PK): Hydrophilic linkers can alter a PROTAC's PK profile, for instance, by reducing renal clearance.[15]

Q4: Are there potential disadvantages to using highly flexible PEG linkers?

Yes. While flexibility is necessary, excessive flexibility can be detrimental. A highly flexible linker can lead to a high "entropic penalty" for adopting the specific conformation required for stable ternary complex formation.[] This means the PROTAC may be less efficient at inducing degradation. Furthermore, some studies suggest that PEG linkers may have reduced metabolic stability in vivo compared to more rigid alkyl-based linkers.[1]

Q5: How do I determine the optimal length for my PEG-based linker?

There is no single "correct" linker length; it must be empirically determined for each specific POI and E3 ligase pair. The optimal length is one that best facilitates the formation of a productive ternary complex.[23]

  • Too short: The linker may cause steric hindrance, preventing the two proteins from coming together effectively.[]

  • Too long: The PROTAC may not effectively induce proximity, or the degradation potency may decrease sharply.[23] The standard approach is to synthesize and test a library of PROTACs with varying PEG chain lengths (e.g., 2, 4, 6, 8 ethylene glycol units) to identify the optimal length for degradation efficiency (DC₅₀ and Dₘₐₓ).[18]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses common problems encountered during the development and testing of PROTACs with 3,6-Dioxaoctanedioic acid-derived linkers.

Problem 1: My PROTAC is precipitating out of solution in my aqueous cell culture medium.
  • Underlying Cause: This is a classic sign of poor aqueous solubility. The PROTAC is likely fully dissolved in your highly concentrated DMSO stock, but "crashes out" when the DMSO concentration is drastically lowered upon dilution into the aqueous medium.[10][11]

  • Solutions & Optimization Strategies:

    • Optimize Solvent Concentration: Ensure the final concentration of your organic co-solvent (e.g., DMSO) in the cell culture medium is as high as possible without causing cellular toxicity, typically not exceeding 0.5%.[10][11]

    • Use Co-solvents: For in vitro assays, consider using additional, less-toxic co-solvents like PEG 400 in your formulation to help maintain solubility.[11]

    • Modify pH: If your PROTAC contains ionizable groups, adjusting the pH of the buffer may increase its charge and, consequently, its aqueous solubility.[11]

    • Consider Advanced Formulations: For in vivo studies where solubility is paramount for oral absorption, advanced formulation strategies such as creating amorphous solid dispersions (ASDs) with polymers like HPMCAS can dramatically enhance solubility and maintain supersaturation.[6][8][9][24]

Problem 2: My PROTAC is soluble, but I am not observing target protein degradation.
  • Underlying Cause: If solubility is not the issue, the problem likely lies in the PROTAC's inability to effectively form a productive ternary complex or reach its intracellular target.

  • Troubleshooting Workflow:

start No Degradation Observed q1 Is linker geometry optimal? start->q1 q2 Is the PROTAC cell permeable? q1->q2 Yes sol1 Synthesize & test different linker lengths. q1->sol1 No q3 Is the ternary complex stable? q2->q3 Yes sol2 Perform Caco-2 assay. Balance hydrophilicity with hybrid alkyl-PEG linkers. q2->sol2 No q4 Is the E3 Ligase expressed? q3->q4 Yes sol3 Use biophysical assays (SPR, FP, ITC) to measure complex formation & stability. q3->sol3 No sol4 Confirm E3 ligase expression in cell line via Western Blot. q4->sol4 No

Caption: Troubleshooting workflow for lack of PROTAC efficacy.

  • Detailed Steps:

    • Re-evaluate Linker Design: The chosen linker length may be suboptimal. Synthesize and test analogs with systematically varied PEG chain lengths to find the ideal spatial orientation.[18][23]

    • Assess Cell Permeability: The hydrophilic linker may be impeding cell entry. An ideal PROTAC must balance solubility and permeability.[22] Consider synthesizing analogs with hybrid alkyl-PEG linkers to increase lipophilicity.[] You can measure permeability experimentally using assays like the Caco-2 permeability assay.[26]

    • Confirm Ternary Complex Formation: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Polarization (FP) to confirm that your PROTAC can indeed form a stable ternary complex with the POI and E3 ligase.[26][27] The stability and kinetics of this complex are often correlated with degradation efficiency.

    • Verify E3 Ligase Expression: The PROTAC cannot function if its target E3 ligase (e.g., Cereblon, VHL) is not present at sufficient levels in your chosen cell line.[10] Confirm expression using Western Blot or proteomics data.

Problem 3: How can I quantitatively measure the solubility of my newly synthesized PROTAC?
  • Recommended Assays: It is crucial to measure solubility experimentally rather than relying solely on in silico predictions, which can be inaccurate for bRo5 molecules.[28]

    • Kinetic Solubility Assay: This is the most common method in early drug discovery.[27] A concentrated DMSO stock of the PROTAC is added to an aqueous buffer (e.g., PBS). After a short incubation period (e.g., 1-2 hours), the sample is filtered or centrifuged to remove any precipitate, and the concentration of the compound remaining in the supernatant is quantified.

    • Thermodynamic Solubility Assay: This method measures the true equilibrium solubility. An excess of the solid PROTAC compound is added to an aqueous buffer and shaken for an extended period (e.g., 24-48 hours) until equilibrium is reached. The saturated solution is then filtered, and the concentration is measured.[29]

  • Detection Methods: The concentration of the soluble PROTAC in the aqueous phase is typically measured using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[]

Data & Protocols

Table 1: General Comparison of Common PROTAC Linker Types
PropertyPEG-based Linkers (e.g., from 3,6-Dioxaoctanedioic acid)Alkyl-based Linkers
Aqueous Solubility High (hydrophilic ether backbone)[1][16]Low (hydrophobic hydrocarbon chain)[]
Cell Permeability Moderate to Low (can be hindered by hydrophilicity)[16]High (lipophilic nature aids membrane transit)[]
Metabolic Stability Moderate (potential for cleavage)[1]High (generally more inert)[]
Flexibility High[]Can be tuned from flexible to rigid
Primary Use Case Improving solubility of hydrophobic PROTACs.Enhancing cell permeability and metabolic stability.
Protocol 1: Basic Kinetic Solubility Measurement by HPLC
  • Stock Solution Preparation: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.

  • Dilution: In a 96-well plate, add 2 µL of the 10 mM PROTAC stock to 198 µL of phosphate-buffered saline (PBS) pH 7.4. This creates a 100 µM nominal concentration with 1% DMSO. Prepare in triplicate.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Precipitate Removal: Filter the plate using a 96-well filter plate (e.g., 0.45 µm) via centrifugation into a clean collection plate.

  • Analysis: Analyze the filtrate by a validated HPLC-UV or LC-MS method.

  • Quantification: Determine the concentration of the PROTAC in the filtrate by comparing its peak area to a standard curve prepared by diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture. The resulting concentration is the kinetic solubility.

Protocol 2: Western Blot for Target Protein Degradation
  • Cell Seeding: Plate your cells of interest in a 6-well plate at a density that ensures they will be 70-80% confluent at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in fresh cell culture medium. Aspirate the old medium from the cells and treat with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM). Include a vehicle control well treated with the same final concentration of DMSO (e.g., 0.1%).

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape and collect the cell lysate. Pellet cellular debris by centrifuging at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against your POI overnight at 4°C. Wash, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Also probe for a loading control (e.g., GAPDH, β-actin).

  • Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensity to determine the percentage of protein degradation relative to the vehicle control.

PROTAC Mechanism of Action

cluster_0 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

References

Technical Support Center: Purification of 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of commercial 3,6-Dioxaoctanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the highest purity of this versatile chemical linker in your experiments.

Introduction

3,6-Dioxaoctanedioic acid, also known as triglycolic acid, is a valuable bifunctional molecule widely used in various applications, including as a linker in antibody-drug conjugates (ADCs) and PROTACs. The purity of this reagent is paramount for the success of downstream applications, as impurities can lead to side reactions, incorrect characterization of final products, and reduced efficacy. Commercial grades of 3,6-Dioxaoctanedioic acid can contain various impurities stemming from its synthesis, typically the nitric acid oxidation of diethylene glycol. This guide provides a comprehensive overview of how to identify and remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial 3,6-Dioxaoctanedioic acid?

The most prevalent impurities are typically byproducts from the synthesis process. The oxidation of diethylene glycol with nitric acid can lead to incomplete oxidation or side reactions, resulting in the following common impurities:

  • Unreacted Diethylene Glycol: The starting material for the synthesis.

  • Oxalic Acid: A potential over-oxidation byproduct.[1][2]

  • Glycolic Acid: An intermediate or side-product of the oxidation process.[3]

  • Hydroxyethoxyacetic Acid: A product of incomplete oxidation of one of the terminal alcohol groups.[3]

  • Residual Solvents: Solvents used in the synthesis and initial purification steps.

Q2: My 3,6-Dioxaoctanedioic acid appears discolored. What could be the cause?

A yellowish or brownish tint can indicate the presence of nitrogen-containing byproducts from the nitric acid oxidation or other organic impurities. These colored impurities can often be removed by recrystallization with the aid of activated charcoal.

Q3: The melting point of my 3,6-Dioxaoctanedioic acid is lower and broader than the reported value (typically 68-71°C). What does this signify?

A depressed and broad melting point range is a classic indication of the presence of impurities. Impurities disrupt the crystal lattice of the pure compound, leading to a lower melting point. The presence of the byproducts mentioned in Q1 are common culprits.

Q4: I am observing poor solubility of my 3,6-Dioxaoctanedioic acid in a solvent where it should be soluble. Why is this happening?

While 3,6-Dioxaoctanedioic acid is a polar molecule, insoluble impurities can affect its solubility profile. If your product contains insoluble byproducts from its synthesis, you may observe a persistent cloudiness or undissolved solid, even upon heating. A hot filtration step during recrystallization can help remove such insoluble impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3,6-Dioxaoctanedioic acid.

Issue Potential Cause Troubleshooting Steps
Low yield after recrystallization - Using too much solvent. - Cooling the solution too quickly. - The compound is highly soluble in the chosen cold solvent.- Reduce the amount of solvent used to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Test the solubility of the compound in various solvents to find one where it has high solubility when hot and low solubility when cold.
Oily precipitate instead of crystals - The boiling point of the solvent is too close to the melting point of the compound. - The compound is "crashing out" of a supersaturated solution too quickly.- Choose a solvent with a boiling point at least 10°C higher than the melting point of 3,6-Dioxaoctanedioic acid. - After dissolving the solid, add a small amount of additional hot solvent to prevent supersaturation. Allow the solution to cool more slowly.
Crystals do not form upon cooling - The solution is not saturated (too much solvent was used). - The compound is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to concentrate the solution and then try cooling again. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal. - If crystals still do not form, a different solvent system may be necessary.
Persistent colored impurities after recrystallization - The impurities have similar solubility to the desired product. - The colored impurities are strongly adsorbed to the crystals.- Perform a second recrystallization. - During the recrystallization process, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities before the hot filtration step.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

Diagram of the Recrystallization Workflow:

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (to remove insoluble impurities) A->B If insoluble impurities are present C Slow Cooling (to induce crystallization) A->C If no insoluble impurities B->C D Vacuum Filtration (to collect crystals) C->D E Wash Crystals with Cold Solvent D->E F Dry Crystals E->F

Caption: Workflow for the purification of 3,6-Dioxaoctanedioic acid by recrystallization.

Recommended Solvent System:

Given the hazardous nature of benzene, a safer and effective alternative for the recrystallization of the polar 3,6-Dioxaoctanedioic acid is a mixed solvent system of ethyl acetate and heptane . Ethyl acetate is a good solvent for polar compounds, while heptane is a non-polar anti-solvent that will help to induce crystallization. Other potential solvents include acetone or ethanol, but a mixed solvent system often provides better results for achieving high purity.[4][5][6][7][8][9]

Step-by-Step Procedure:

  • Dissolution: Place the crude 3,6-Dioxaoctanedioic acid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution and swirl for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear filtrate, slowly add heptane dropwise while swirling until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate/heptane mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Purity Assessment

1. Melting Point Analysis:

  • Determine the melting point of the purified 3,6-Dioxaoctanedioic acid. A sharp melting point range close to the literature value (68-71°C) is indicative of high purity.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show two distinct signals corresponding to the two types of methylene protons.

    • -O-CH₂-CH₂-O-: A singlet or a narrow multiplet.

    • -O-CH₂-COOH: A singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.[10][11]

    • -O-C H₂-C H₂-O-: Signals in the range of 60-80 ppm.

    • -O-C H₂-COOH: A signal in the range of 60-80 ppm.

    • -C OOH: A signal in the range of 165-190 ppm.[10]

The absence of signals corresponding to impurities like diethylene glycol will confirm the purity.

3. Chromatographic Analysis (HPLC/GC-MS):

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of 3,6-Dioxaoctanedioic acid.

    • Column: A C18 column is commonly used.[12]

    • Mobile Phase: A simple isocratic mobile phase of dilute aqueous acid (e.g., 0.1% phosphoric acid or formic acid in water) is often effective for separating polar organic acids.[12][13][14][15]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for carboxylic acids.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of dicarboxylic acids, derivatization is required before GC-MS analysis.

    • Derivatization: Esterification (e.g., with BF₃/methanol) or silylation (e.g., with BSTFA) are common methods to convert the carboxylic acid groups into more volatile esters or silyl ethers.[16][17][18][19]

    • The resulting chromatogram should show a single major peak corresponding to the derivatized 3,6-Dioxaoctanedioic acid. The mass spectrum will provide confirmation of the molecular weight and fragmentation pattern.

Logical Relationships in Purification

The following diagram illustrates the decision-making process for purifying commercial 3,6-Dioxaoctanedioic acid.

Purification_Logic Start Crude 3,6-Dioxaoctanedioic Acid AssessPurity Assess Initial Purity (Melting Point, NMR, HPLC) Start->AssessPurity IsPure Is Purity Sufficient? AssessPurity->IsPure Recrystallize Perform Recrystallization IsPure->Recrystallize No End High-Purity Product IsPure->End Yes AssessPurity2 Assess Purity of Recrystallized Product Recrystallize->AssessPurity2 IsPure2 Is Purity Sufficient? AssessPurity2->IsPure2 IsPure2->End Yes Troubleshoot Troubleshoot Purification (See Guide Above) IsPure2->Troubleshoot No Troubleshoot->Recrystallize

Caption: Decision-making workflow for the purification of 3,6-Dioxaoctanedioic acid.

References

Technical Support Center: Optimizing 3,6-Dioxaoctanedioic Acid Linker Length for PROTAC Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols focused on the critical task of optimizing the length of 3,6-Dioxaoctanedioic acid (DOODA) linkers for maximal Proteolysis Targeting Chimera (PROTAC) efficiency. As a PEG-based linker, DOODA offers hydrophilicity and flexibility, but its length is a crucial parameter that must be empirically determined for each target protein and E3 ligase pair.[1][2][3][4]

Introduction: The Linker is Not Just a Spacer

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6][7] This elegant mechanism is critically dependent on the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][5] The linker connecting the POI ligand and the E3 ligase ligand is not merely a passive tether; it is an active participant that dictates the geometry and stability of this ternary complex.[][9] Its length, flexibility, and chemical composition are paramount to a PROTAC's success.[][]

3,6-Dioxaoctanedioic acid, a PEG-based building block, is frequently used in PROTAC synthesis due to its ability to enhance solubility and provide synthetic tractability.[1][5][11] However, the optimal length of a PEG-based linker like DOODA is a delicate balance.[2] A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[2][12][13] Conversely, a linker that is too long may lead to an unstable or non-productive complex where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination.[2][9][12][13]

This guide will address common challenges and questions that arise during the optimization of DOODA linker length to help you streamline your PROTAC development workflow.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: My PROTAC shows low or no degradation of the target protein. How can I determine if the DOODA linker length is the culprit?

Answer:

This is a common and critical issue in PROTAC development.[14] When faced with a lack of degradation, a systematic approach is necessary to pinpoint the cause. The linker length is a primary suspect.[14][15]

Potential Linker-Related Causes & Solutions:

  • Incorrect Linker Length: The linker may be too short, causing a steric clash between the POI and the E3 ligase, or too long, resulting in an unstable or unproductive ternary complex.[2][14][15]

    • Solution: The most effective strategy is to synthesize a library of PROTACs with varying DOODA linker lengths.[14][15] This can be achieved by incorporating different numbers of ethylene glycol units. For example, you can synthesize PROTACs with linkers corresponding to PEG2, PEG3, PEG4, etc. This systematic variation will help identify the optimal length for ternary complex formation.[16][17]

  • Suboptimal Linker Composition: While DOODA provides hydrophilicity, its high flexibility might not always be advantageous. A very flexible linker can lead to a high entropic penalty for ternary complex formation.[]

    • Solution: If varying the length of a pure PEG linker doesn't yield an active PROTAC, consider incorporating more rigid elements.[12] For instance, you could synthesize hybrid linkers that include piperazine or aromatic rings to reduce conformational flexibility and potentially pre-organize the PROTAC into a more favorable conformation for binding.[12][14]

  • Poor Cell Permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane, especially if the linker is highly polar due to many PEG units.[14][18][19]

    • Solution: Assess the cell permeability of your PROTAC series. If permeability is low, you may need to balance the hydrophilicity of the DOODA linker with more lipophilic components, such as alkyl chains.[2][14] A Caco-2 permeability assay can be a useful tool to evaluate this.[20][21]

  • Incorrect Attachment Points: The "exit vector," or the point where the linker is attached to the POI and E3 ligase ligands, is critical.[14] An incorrect attachment point can disrupt the binding of the ligands or prevent a productive orientation of the ternary complex.

    • Solution: If synthetically feasible, design and synthesize isomers with the DOODA linker attached to different solvent-exposed positions on your ligands.[14] Computational modeling can also help predict optimal attachment points.[22]

Question 2: I'm observing a pronounced "hook effect" with my DOODA-linked PROTAC. Can linker modifications help?

Answer:

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[23] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[23]

Linker-Related Strategies to Mitigate the Hook Effect:

  • Optimize Linker Length: The stability of the ternary complex is a key factor in mitigating the hook effect. A linker that is too long and flexible might not effectively stabilize the ternary complex, leading to a more pronounced hook effect. Systematically testing different DOODA linker lengths can help identify a length that promotes a more stable ternary complex.

  • Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. This means that the binding of the PROTAC to one protein increases its affinity for the other. A well-designed linker plays a crucial role here. Sometimes, a more rigid linker can enhance cooperativity by reducing the entropic penalty of forming the ternary complex.[23]

Question 3: My DOODA-linked PROTAC has poor solubility. What are my options?

Answer:

While PEG linkers like DOODA are generally used to improve solubility, other components of the PROTAC molecule (highly lipophilic ligands, for example) can still lead to overall poor solubility.[15]

Solutions for Improving Solubility:

  • Increase Linker Length: A longer DOODA linker (more ethylene glycol units) will increase the hydrophilicity of the PROTAC and can improve its solubility.[11]

  • Alternative Hydrophilic Linkers: If increasing the DOODA length is not sufficient or is detrimental to activity, consider other hydrophilic linkers. However, for many applications, the PEG motif of DOODA is a good starting point.[6]

Frequently Asked Questions (FAQs)

What is the primary role of a 3,6-Dioxaoctanedioic acid (DOODA) linker in a PROTAC?

A DOODA linker, being a PEG-based structure, serves several critical functions in a PROTAC.[1][3][4] It acts as the bridge connecting the ligand for the protein of interest (POI) and the ligand for the E3 ubiquitin ligase.[] This linker is not just a spacer; it influences the PROTAC's efficacy, solubility, and cell permeability.[7][24] Its flexibility allows the two ligands to orient themselves optimally to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[2][25]

How does the length of a DOODA linker impact PROTAC activity?

The length of the DOODA linker is a critical determinant of a PROTAC's efficacy.[2][16][17][26] An optimal linker length is necessary to correctly position the target protein and the E3 ligase for efficient ubiquitination.[2]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex.[2][9][12][13]

  • Too Long: An excessively long linker may not effectively bring the two proteins together, leading to a non-productive complex and reduced degradation efficiency.[2][9][12][13]

What are the advantages and disadvantages of using a PEG-based linker like DOODA compared to an alkyl-based linker?
FeaturePEG-based Linkers (e.g., DOODA)Alkyl-based Linkers
Solubility Excellent hydrophilicity, enhances water solubility.[2][6][]Generally more hydrophobic, can limit aqueous solubility.[2]
Cell Permeability Can enhance cell permeability, but very long chains may decrease it.[2][11]Can have good cell permeability, but may be limited by poor solubility.[2]
Flexibility Highly flexible, which can be beneficial for adopting optimal conformations for ternary complex formation.[2]Less flexible than PEG linkers.
Metabolic Stability May have lower metabolic stability due to susceptibility to oxidative metabolism.[2][6][12]Generally more metabolically stable.[2]
Synthesis Can be more complex and costly to synthesize.[2][6]Synthetically accessible.[2]
How do I choose the initial length for my DOODA linker?

There is no universal starting length for a PROTAC linker. The optimal length is highly dependent on the specific POI and E3 ligase pair. A common strategy is to start with a linker of intermediate length (e.g., PEG3 or PEG4) and then synthesize shorter and longer versions to find the optimal length.[27] Computational modeling can also provide insights into a reasonable starting length by predicting the distance required to bridge the two proteins.[22]

Experimental Protocols & Workflows

Workflow for Optimizing DOODA Linker Length

This workflow provides a systematic approach to optimizing the length of your DOODA linker.

G cluster_0 A 1. Design & Synthesize PROTAC Library (Varying DOODA/PEG units, e.g., n=2, 3, 4, 5) B 2. In Vitro Degradation Assay (Western Blot) A->B G No/Poor Degradation B->G If... H Potent Degradation B->H If... C 3. Determine DC50 and Dmax D 4. Ternary Complex Formation Assay (e.g., TR-FRET, SPR) C->D E 5. Cell Permeability Assay (e.g., Caco-2) D->E F 6. Select Lead PROTAC E->F G->A Troubleshoot: - Check attachment points - Consider linker rigidity H->C

References

Technical Support Center: Large-Scale Synthesis of 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3,6-Dioxaoctanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important bifunctional molecule. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a successful and safe scale-up process.

I. Core Synthesis Challenges at a Glance

The large-scale synthesis of 3,6-Dioxaoctanedioic acid, predominantly via the nitric acid oxidation of diethylene glycol, presents several critical challenges that can impact yield, purity, and safety. This section provides a high-level overview of these challenges, which will be addressed in detail in the subsequent troubleshooting and FAQ sections.

main Challenges in Large-Scale Synthesis exotherm Exothermic Reaction Control main->exotherm byproducts Byproduct Formation main->byproducts purification Product Purification main->purification monitoring Reaction Monitoring main->monitoring safety Safety at Scale main->safety start Initiate Reaction add_deg Controlled Addition of Diethylene Glycol start->add_deg monitor_temp Real-time Temperature Monitoring add_deg->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok continue_reaction Continue Addition temp_ok->continue_reaction Yes temp_high Temperature Spike Detected temp_ok->temp_high No continue_reaction->add_deg stop_addition Stop Diethylene Glycol Addition temp_high->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling increase_cooling->monitor_temp quench Initiate Emergency Quench Protocol increase_cooling->quench If temp still rising cluster_0 Desired Pathway cluster_1 Over-oxidation Pathway DEG Diethylene Glycol Intermediate Intermediate Aldehydes DEG->Intermediate Oxalic_Acid Oxalic Acid DEG->Oxalic_Acid Direct C-C Cleavage Product 3,6-Dioxaoctanedioic Acid Intermediate->Product Glycolic_Acid Glycolic Acid Product->Glycolic_Acid C-O Cleavage Glycolic_Acid->Oxalic_Acid Further Oxidation

Validation & Comparative

A Tale of Two Linkers: A Comparative Guide to 3,6-Dioxaoctanedioic Acid and Succinic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the linker molecule is far from a passive spacer. It is a critical determinant of a conjugate's efficacy, safety, and pharmacokinetic profile. The choice between a hydrophilic or a hydrophobic linker can dramatically alter the therapeutic window of a drug candidate. This guide provides an in-depth, objective comparison of two archetypal dicarboxylic acid linkers: the hydrophilic, PEG-like 3,6-Dioxaoctanedioic acid and the classic, hydrophobic succinic acid.

At a Glance: Chemical Structures and Core Properties

Succinic acid is a four-carbon dicarboxylic acid, representing a simple, hydrophobic alkyl linker.[1][] In contrast, 3,6-Dioxaoctanedioic acid is a short polyethylene glycol (PEG)-based dicarboxylic acid, imparting hydrophilicity to the systems it is incorporated into.[3][4][]

Feature3,6-Dioxaoctanedioic AcidSuccinic Acid
Chemical Formula C6H10O6C4H6O4
Molecular Weight 178.14 g/mol [4]118.09 g/mol [6]
Structure HOOC-CH2-O-CH2-CH2-O-CH2-COOHHOOC-CH2-CH2-COOH
Nature Hydrophilic, PEG-like[3][]Hydrophobic, Alkyl[7]
Solubility High water solubility[8]Soluble in water[1][]

The Impact of Hydrophilicity: A Performance Deep Dive

The fundamental difference in the hydrophilicity of these two linkers drives significant variations in the performance of the resulting bioconjugates.

Pharmacokinetics and Stability

The hydrophobicity of many potent cytotoxic payloads can lead to ADC aggregation, which in turn can accelerate clearance from circulation and reduce efficacy.[][] The incorporation of hydrophilic linkers, such as those derived from 3,6-Dioxaoctanedioic acid, is a well-established strategy to mitigate this issue.[8][9][10] The PEG-like structure of 3,6-Dioxaoctanedioic acid can create a hydration shell around the conjugate, which can increase its hydrodynamic radius and reduce renal clearance, leading to a longer circulation half-life.[8][10]

Conversely, ADCs with more hydrophobic linkers like succinic acid may be more prone to aggregation and faster clearance, especially at higher drug-to-antibody ratios (DAR).[] However, the stability of the linker itself is also a critical factor. While the ether bonds in 3,6-Dioxaoctanedioic acid are generally stable, succinate esters, a common linkage formed from succinic acid, can be susceptible to hydrolysis.[11]

Experimental Workflows and Protocols

To provide a practical context for the application of these linkers, the following are detailed, representative protocols for the synthesis of a drug-linker construct and its conjugation to a monoclonal antibody.

Synthesis of a Drug-Linker Construct

This protocol outlines the synthesis of a drug-linker construct using a generic cytotoxic drug with a free amine group (Drug-NH2) and either 3,6-Dioxaoctanedioic acid or succinic acid.

G cluster_0 Activation of Carboxylic Acid cluster_1 Conjugation to Drug Dicarboxylic_Acid 3,6-Dioxaoctanedioic Acid or Succinic Acid Activated_Ester NHS-activated Linker Dicarboxylic_Acid->Activated_Ester Activation Activating_Agent EDC/NHS Activating_Agent->Activated_Ester Drug_Linker Drug-Linker-COOH Activated_Ester->Drug_Linker Amide Bond Formation Drug_NH2 Drug-NH2 Drug_NH2->Drug_Linker

Caption: Synthesis of a drug-linker construct.

Materials:

  • 3,6-Dioxaoctanedioic acid or Succinic anhydride

  • Cytotoxic drug with a primary or secondary amine (Drug-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

Protocol:

  • Activation of the Linker:

    • Dissolve 3,6-Dioxaoctanedioic acid (1 equivalent) in anhydrous DMF.

    • Add NHS (1.1 equivalents) and EDC (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours to form the mono-NHS ester.

    • Alternative for Succinic Acid: React Drug-NH2 with succinic anhydride (1.2 equivalents) in the presence of a non-nucleophilic base like DIPEA in an anhydrous solvent like DCM or DMF. This directly forms the succinamic acid linker-drug conjugate.

  • Conjugation to the Drug:

    • In a separate flask, dissolve the Drug-NH2 (1 equivalent) in anhydrous DMF.

    • Slowly add the solution of the activated linker from step 1 to the drug solution.

    • Add TEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Purify the resulting drug-linker conjugate by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).

    • Characterize the purified product by NMR and MS to confirm its identity and purity.

Antibody-Drug Conjugation

This protocol describes the conjugation of the purified drug-linker construct to a monoclonal antibody (mAb) via lysine residues.

G cluster_0 Activation of Drug-Linker cluster_1 Conjugation to Antibody cluster_2 Purification Drug_Linker_COOH Drug-Linker-COOH Activated_Drug_Linker Drug-Linker-NHS Drug_Linker_COOH->Activated_Drug_Linker Activation Activating_Agent EDC/NHS Activating_Agent->Activated_Drug_Linker ADC Antibody-Drug Conjugate Activated_Drug_Linker->ADC Amide Bond Formation Antibody_NH2 Antibody (Lysine Residues) Antibody_NH2->ADC Purification_Step Size Exclusion Chromatography ADC->Purification_Step

Caption: Antibody-drug conjugation workflow.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Purified Drug-Linker-COOH

  • EDC and NHS

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Purification buffer (e.g., PBS, pH 7.4)

Protocol:

  • Antibody Preparation:

    • Buffer exchange the mAb into the reaction buffer (0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 5-10 mg/mL.

  • Activation of Drug-Linker:

    • Dissolve the Drug-Linker-COOH (e.g., 10-20 molar excess over the antibody) in anhydrous DMSO.

    • Add NHS (1.1 equivalents relative to the drug-linker) and EDC (1.1 equivalents relative to the drug-linker).

    • Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Slowly add the activated drug-linker solution to the antibody solution with gentle stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential antibody degradation.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with purification buffer.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

    • Assess the level of aggregation by size-exclusion chromatography (SEC).

Comparative Performance Metrics: Expected Outcomes

Performance Metric3,6-Dioxaoctanedioic Acid LinkerSuccinic Acid LinkerRationale
Drug-to-Antibody Ratio (DAR) Potentially higher achievable DAR without aggregationLower DAR may be necessary to avoid aggregation and solubility issuesThe hydrophilicity of the PEG linker can counteract the hydrophobicity of the payload, allowing for a higher drug load.[][]
Solubility & Aggregation Improved solubility, reduced aggregationHigher propensity for aggregation, especially with hydrophobic payloadsThe PEG chain enhances the overall hydrophilicity of the ADC.[8][10]
In Vitro Cytotoxicity Potency is payload-dependent; linker may influence cellular uptakePotency is payload-dependent; linker may influence cellular uptakeThe primary driver of cytotoxicity is the payload. However, the linker can affect the overall properties of the ADC, which may have a secondary impact on its activity.
In Vivo Efficacy Potentially enhanced due to improved pharmacokineticsMay be limited by faster clearance and lower exposureThe longer half-life and better solubility of the PEGylated ADC can lead to greater tumor accumulation and efficacy.[9][12]
Pharmacokinetics (PK) Longer plasma half-life, lower clearanceShorter plasma half-life, higher clearanceThe hydrophilic nature and increased hydrodynamic radius of the PEGylated conjugate reduce renal clearance and non-specific uptake.[8][10]
Immunogenicity Generally low, as PEG is known to be non-immunogenicLow, as it is a small, endogenous moleculeBoth linkers are considered to have low immunogenicity.

Conclusion: Selecting the Optimal Linker for Your Application

The choice between 3,6-Dioxaoctanedioic acid and succinic acid as a linker is a strategic decision that should be guided by the specific properties of the payload and the desired therapeutic profile of the conjugate.

3,6-Dioxaoctanedioic acid is the preferred choice when working with highly hydrophobic payloads, where maintaining solubility and achieving a favorable pharmacokinetic profile are paramount. Its PEG-like nature offers a proven strategy to enhance the "drug-like" properties of complex bioconjugates, potentially leading to a wider therapeutic window.

Succinic acid , on the other hand, offers a simple, synthetically accessible, and metabolically recognizable linker. It may be a suitable option for less hydrophobic payloads or when a shorter circulation half-life is desired. Its application in creating scaffolds from biopolymers like chitosan and collagen also highlights its utility in biomaterial sciences.[13]

Ultimately, the optimal linker design is often determined empirically. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to design and evaluate novel bioconjugates with improved therapeutic potential.

References

A Tale of Two Linkers: 3,6-Dioxaoctanedioic Acid vs. Glutaric Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Homobifunctional Crosslinker

In the intricate world of bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the myriad of available options, homobifunctional dicarboxylic acids serve as fundamental building blocks for crosslinking proteins, peptides, and other biomolecules. This guide provides an in-depth, objective comparison of two such linkers: the polyethylene glycol (PEG)-based 3,6-Dioxaoctanedioic acid and the simple alkyl-chain glutaric acid.

At a Glance: Chemical Structures and Physicochemical Properties

The fundamental difference between these two linkers lies in their chemical architecture. 3,6-Dioxaoctanedioic acid incorporates two ethylene glycol units, bestowing it with the characteristic properties of PEG linkers, while glutaric acid is a straightforward five-carbon aliphatic dicarboxylic acid.[1][2][3] This structural variance translates into significant differences in their physical and chemical behaviors, which are pivotal for their application in bioconjugation.

Diagram: Chemical Structures

Caption: Chemical structures of 3,6-Dioxaoctanedioic acid and Glutaric acid.

Table 1: Physicochemical Properties of 3,6-Dioxaoctanedioic Acid and Glutaric Acid

Property3,6-Dioxaoctanedioic AcidGlutaric AcidReference(s)
Synonyms 2,2'-(Ethane-1,2-diylbis(oxy))diacetic acidPentanedioic acid, 1,3-Propanedicarboxylic acid[2][4]
Molecular Formula C6H10O6C5H8O4[2][3]
Molecular Weight 178.14 g/mol 132.12 g/mol [2][5]
Appearance White solidColorless crystals or white solid[4][6]
Solubility in Water High>50% (w/w)[5][6]
Key Structural Feature Polyethylene glycol (PEG) chainAliphatic alkyl chain[4][7]

Performance in Bioconjugation: A Comparative Analysis

The decision to employ 3,6-Dioxaoctanedioic acid or glutaric acid hinges on the desired properties of the final bioconjugate. The presence of the PEG motif in 3,6-Dioxaoctanedioic acid imparts several advantages that are often crucial in the development of therapeutic and diagnostic agents.

Hydrophilicity and Solubility

A paramount advantage of PEG-containing linkers like 3,6-Dioxaoctanedioic acid is their ability to enhance the aqueous solubility of the conjugated molecule.[7] Many potent therapeutic payloads are hydrophobic, and their conjugation can lead to aggregation and reduced bioavailability. The hydrophilic nature of the ethylene glycol units in 3,6-Dioxaoctanedioic acid can mitigate these issues, improving the overall solubility and pharmaceutical properties of the conjugate.[8] In contrast, the alkyl chain of glutaric acid is more hydrophobic, which may be less favorable for poorly soluble molecules.[7]

Stability and Immunogenicity

The stability of the linker is critical to ensure the bioconjugate remains intact in circulation until it reaches its target.[9][10] While both 3,6-Dioxaoctanedioic acid and glutaric acid form stable amide bonds with primary amines on biomolecules, the PEG chain in 3,6-Dioxaoctanedioic acid can offer additional benefits. PEGylation, the process of attaching PEG chains to molecules, is well-known to protect biomolecules from enzymatic degradation and can reduce the immunogenicity of the conjugate by masking epitopes.[8][11] This can lead to a longer circulation half-life and a reduced risk of an adverse immune response.[][13]

Pharmacokinetics and Drug-to-Antibody Ratio (DAR)

In the context of antibody-drug conjugates (ADCs), the linker plays a vital role in the pharmacokinetic profile and the achievable drug-to-antibody ratio (DAR).[14] The flexibility and hydrophilicity of PEG linkers can allow for higher DARs without inducing aggregation, which can be a significant limitation with more hydrophobic linkers.[15] This enables the delivery of a higher concentration of the cytotoxic drug to the target cells. Furthermore, PEGylation can prolong the circulation time of the ADC, potentially leading to improved therapeutic efficacy.[][16]

Experimental Protocols: A Guide to Application

The following protocols provide a general framework for the use of homobifunctional dicarboxylic acid linkers in protein conjugation, utilizing carbodiimide chemistry to form stable amide bonds.

Diagram: General Bioconjugation Workflow

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation to Biomolecule A Dicarboxylic Acid Linker (3,6-Dioxaoctanedioic acid or Glutaric acid) B EDC / Sulfo-NHS A->B Add activation reagents C Activated NHS-ester Linker B->C Forms stable intermediate E Conjugation Reaction C->E D Protein with Primary Amines (e.g., Lysine residues) D->E F Purified Bioconjugate E->F Quench and Purify

Caption: A two-step workflow for protein conjugation using a dicarboxylic acid linker.

Protocol 1: Two-Step Protein Conjugation using Dicarboxylic Acid Linkers

This recommended method minimizes protein-protein crosslinking by activating the linker prior to introducing the protein.[17]

Materials:

  • Dicarboxylic Acid Linker (3,6-Dioxaoctanedioic acid or Glutaric acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Protein solution in Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of the Linker:

    • Dissolve the dicarboxylic acid linker in Activation Buffer.

    • Add EDC and Sulfo-NHS to the linker solution. A common starting molar ratio is 1:2:2 (Linker:EDC:Sulfo-NHS).[17]

    • Incubate for 15-30 minutes at room temperature with gentle stirring to form the activated NHS-ester.[17]

  • Conjugation to the Protein:

    • Immediately add the activated linker solution to the protein solution. The pH of the reaction mixture should be maintained between 7.2 and 7.5 for optimal reaction with primary amines.[17]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[17]

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[17]

    • Incubate for 15-30 minutes at room temperature.[17]

  • Purification of the Conjugate:

    • Remove excess linker and byproducts by dialysis, size-exclusion chromatography, or other suitable purification methods.

Conclusion: Selecting the Right Tool for the Job

The choice between 3,6-Dioxaoctanedioic acid and glutaric acid is a strategic one, dictated by the specific goals of the bioconjugation experiment.

  • 3,6-Dioxaoctanedioic acid is the preferred choice when enhanced hydrophilicity, reduced immunogenicity, and improved pharmacokinetic properties are desired. Its PEG backbone makes it particularly well-suited for the development of therapeutics like ADCs, where solubility and in vivo stability are paramount.[][13][15]

  • Glutaric acid , on the other hand, offers a simpler, more rigid, and hydrophobic linkage. It can be a suitable and cost-effective option for applications where the inherent properties of the conjugated molecules are sufficient and the added benefits of PEGylation are not required. It has also been explored as a cross-linker for preparing biocompatible biopolymers.[18]

Ultimately, the optimal linker selection is an empirical process. Researchers are encouraged to consider the unique characteristics of their biomolecules and the intended application of the final conjugate to make an informed decision.

References

A Senior Application Scientist's Guide to the Validation of 3,6-Dioxaoctanedioic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Advanced Applications

3,6-Dioxaoctanedioic acid (DODA) is a dicarboxylic acid whose unique hydrophilic and lipophilic characteristics make it a valuable component in various high-tech applications, including pharmaceuticals and advanced polymers.[1] Its derivatives are utilized as linkers in the synthesis of antibody-drug conjugates (ADCs) and as building blocks in peptide synthesis, where they can enhance the solubility and stability of drug candidates.[2][3] In these sensitive applications, particularly within drug development, the purity of DODA is not merely a quality metric—it is a critical determinant of efficacy, safety, and reproducibility.

This guide provides an in-depth, scientifically grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of DODA. As your senior application scientist, I will not only detail the "how" but also the critical "why" behind the experimental choices, ensuring a robust, self-validating methodology grounded in established regulatory standards.

The Analytical Challenge: Why HPLC is the Gold Standard

The analysis of a polar, non-volatile organic acid like DODA presents unique challenges. While classical techniques like titration can determine overall acidity, they lack the specificity to distinguish DODA from other acidic impurities. Gas Chromatography (GC) is unsuitable without cumbersome derivatization steps to increase volatility.

This is where Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) excels. It offers a powerful combination of specificity, sensitivity, and accuracy, making it the definitive method for resolving and quantifying DODA and its potential process-related impurities or degradants. The method's success hinges on precise control over the mobile phase to manage the ionization state of the analyte, a principle we will explore in detail.

Comparative Analysis of Purity Assessment Techniques

To contextualize the superiority of HPLC for this application, a comparison with alternative methods is essential.

Technique Principle Advantages Disadvantages for DODA Purity
RP-HPLC with UV Detection Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High specificity and resolution, quantitative accuracy, well-established validation protocols (ICH).[4][5]Requires chromophore for UV detection (carboxyl groups absorb at low UV).
Titrimetry (Acid-Base) Neutralization of the acidic protons with a standardized base.Simple, inexpensive, provides total acid content.Non-specific; cannot distinguish between DODA and other acidic impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by mass-based detection.Extremely high sensitivity and specificity, provides structural information on impurities.Higher cost and complexity, may not be necessary for routine purity checks.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in a gaseous mobile phase.High resolution for volatile compounds.Requires derivatization for non-volatile analytes like DODA, which adds complexity and potential for error.

As the data illustrates, while LC-MS provides the highest level of analytical detail, RP-HPLC offers the optimal balance of specificity, reliability, and practicality for routine quality control and validation of DODA purity.

The HPLC Method: Mechanism and Rationale

Our validated method employs reversed-phase chromatography, which is governed by the principles laid out in foundational pharmacopeial chapters like USP <621>.[6][7][8] The core of this technique is the separation of analytes based on their hydrophobicity.

Causality Behind Key Experimental Choices:

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column provides a nonpolar stationary phase. DODA, being a polar molecule, will have minimal retention unless its polarity is modulated.

  • Mobile Phase (Acidified Water/Acetonitrile): This is the most critical parameter. The pKa of DODA's carboxylic acid groups means it will be ionized at neutral pH. In its ionized (anionic) state, it would be repelled by the stationary phase and elute prematurely with poor peak shape. By acidifying the mobile phase (e.g., with phosphoric acid to a pH of ~2.5), we suppress this ionization. The protonated, neutral form of DODA interacts more effectively with the C18 stationary phase, allowing for proper retention and chromatographic separation.

  • Detector (UV at 210 nm): The carboxylic acid functional groups in DODA exhibit absorbance in the low UV range. A wavelength of 210 nm provides the necessary sensitivity for quantification.[9][10][11]

Workflow for HPLC Method Validation

The validation process ensures that the analytical method is fit for its intended purpose. This workflow is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[4][5][12][13]

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Execution MethodDev Method Development & Optimization Protocol Validation Protocol Definition (as per ICH Q2(R1)) MethodDev->Protocol SST_Criteria System Suitability Test (SST) Criteria Establishment Protocol->SST_Criteria Specificity Specificity (Peak Purity) SST_Criteria->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Phase 3: Validation Report & Final Method Robustness->Report Compile Data

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the purity determination of 3,6-Dioxaoctanedioic acid.

Chromatographic Conditions
Parameter Condition Rationale
Instrument HPLC with UV/PDA DetectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution for organic acids.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 2.5 with H₃PO₄) (20:80 v/v)Acidic pH suppresses ionization for good peak shape and retention.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 210 nmWavelength for maximum absorbance of the carboxyl functional group.
Injection Vol. 10 µLA small volume minimizes potential for band broadening.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Diluent: Mobile Phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of DODA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 50 mg of the DODA sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

Validation Procedures

A. System Suitability Test (SST)

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria (as per USP <621>): [6][14]

    • Tailing Factor (Asymmetry): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%

B. Specificity (Forced Degradation)

  • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Procedure: Expose the sample solution to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress for a defined period (e.g., 24 hours). Analyze the stressed samples.

  • Acceptance Criteria: The DODA peak should be spectrally pure (as determined by a PDA detector) and well-resolved from any degradation peaks (Resolution > 2.0).

C. Linearity

  • Procedure: Prepare a series of at least five concentrations from the Standard Stock Solution (e.g., 50% to 150% of the nominal concentration; 500-1500 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

D. Accuracy (Recovery)

  • Procedure: Spike the sample matrix (placebo, if applicable, or a known sample) with the DODA standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

E. Precision

  • 1. Repeatability (Intra-assay): Analyze six separate preparations of the sample solution (1000 µg/mL) on the same day, with the same analyst and instrument.

  • 2. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.

  • Acceptance Criteria: The %RSD for the series of measurements should be ≤ 2.0%.

F. Limit of Quantitation (LOQ)

  • Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Acceptance Criteria: The precision (%RSD) at the LOQ concentration should not exceed 10%.

Summary of Validation Data and Acceptance Criteria

The following table summarizes the expected outcomes for a successful validation, confirming the method is robust and reliable.

Validation Parameter Acceptance Criteria Typical Result
Specificity No interference at the retention time of DODA. Resolution > 2.0.Pass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150% of nominal concentration500 - 1500 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.0%
LOQ (S/N Ratio) ~10:1S/N = 10.5
Robustness %RSD of results should remain within system suitability limits after minor changes.Pass

Conclusion

The validation of an analytical method for purity determination is a cornerstone of quality assurance in the pharmaceutical and chemical industries. This guide demonstrates that a well-developed and rigorously validated RP-HPLC method is the most suitable technique for assessing the purity of 3,6-Dioxaoctanedioic acid. By understanding the scientific principles behind the chromatographic separation and adhering to the validation framework prescribed by ICH guidelines, researchers and drug development professionals can generate reliable, accurate, and defensible data. This ensures the quality of DODA, thereby safeguarding the integrity of the final products in which it is a critical component.

References

A Senior Application Scientist's Guide to the Characterization of Peptides Modified with 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the covalent modification of peptides with linkers like 3,6-Dioxaoctanedioic acid is a critical strategy for enhancing therapeutic properties. This hydrophilic, mini-PEG linker can significantly improve a peptide's solubility, stability, and pharmacokinetic profile.[1][2] However, this modification introduces unique analytical challenges, demanding a multi-faceted characterization approach to ensure product quality, safety, and efficacy. The inherent heterogeneity of the modification process can result in a complex mixture of unreacted peptide, excess reagent, and various modified isoforms, making rigorous analysis paramount.[3][4]

This guide provides an objective comparison of cornerstone analytical techniques, grounded in field-proven insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to design robust, self-validating characterization workflows.

The Analytical Challenge: Navigating the Impact of a Hydrophilic Linker

The introduction of the 3,6-Dioxaoctanedioic acid moiety fundamentally alters the physicochemical properties of the native peptide. Its hydrophilic and flexible nature can mask the peptide's intrinsic properties, impacting separation behavior and analytical signatures. A successful characterization strategy must therefore be capable of:

  • Confirming Covalent Attachment: Verifying that the linker has been successfully conjugated to the peptide.

  • Determining the Degree of Modification: Quantifying how many linker molecules are attached to each peptide.

  • Identifying the Site(s) of Modification: Pinpointing the specific amino acid residue(s) that have been modified, a critical quality attribute (CQA) for regulatory bodies.[1][5]

  • Assessing Purity and Heterogeneity: Quantifying the modified peptide relative to unmodified peptide and other impurities.

  • Elucidating Structural Integrity: Ensuring the modification has not negatively impacted the peptide's higher-order structure or stability.

The following sections compare the primary analytical techniques used to address these challenges, offering insights into their principles, applications, and limitations.

Comparative Analysis of Core Characterization Techniques

The comprehensive characterization of these modified peptides is not achievable with a single technique. Instead, an orthogonal approach combining chromatography, mass spectrometry, and spectroscopy is required.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation and Purity

HPLC is indispensable for separating the modified peptide from precursors and impurities.[6] The choice of HPLC mode is critical and depends on the specific properties of the peptide-linker conjugate.

  • Reversed-Phase HPLC (RP-HPLC): This is the most common method for assessing purity. Separation is based on hydrophobicity.[7]

    • Expert Insight: The addition of the highly hydrophilic 3,6-Dioxaoctanedioic acid linker will typically cause the modified peptide to elute earlier than its unmodified counterpart. This can lead to co-elution with hydrophilic impurities if the gradient is not optimized. A shallow acetonitrile gradient is often necessary to achieve adequate resolution between the modified peptide, the unmodified peptide, and any potential isomers.[8]

  • Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius.[7]

    • Expert Insight: SEC is particularly effective for separating the high-molecular-weight peptide conjugate from the much smaller, unreacted linker molecules. It is also the primary method for detecting and quantifying aggregates, which can be a concern for product stability and immunogenicity.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC for highly hydrophilic molecules.[10]

    • Expert Insight: If the peptide itself is already quite hydrophilic, the addition of the dioxaoctanedioic acid linker may make it unsuitable for RP-HPLC due to poor retention. In these cases, HILIC, which utilizes a high organic mobile phase to promote partitioning onto a polar stationary phase, provides a robust separation mechanism.[10]

Mass Spectrometry (MS): The Gold Standard for Identity and Site of Modification

Mass spectrometry is the definitive tool for confirming the identity of the modified peptide, providing precise molecular weight information that validates successful conjugation.[4][7][11]

  • Intact Mass Analysis (LC-MS): This involves analyzing the intact, non-digested peptide.

    • Expert Insight: Direct infusion or coupling HPLC to an ESI-MS instrument allows for the accurate mass measurement of the modified peptide. The expected mass increase from a single 3,6-Dioxaoctanedioic acid modification (minus a water molecule from condensation) provides unambiguous confirmation of conjugation. This analysis also reveals the degree of modification (mono-, di-, etc.) by identifying the corresponding mass shifts.[12][13]

  • Peptide Mapping (LC-MS/MS): This "bottom-up" approach is the gold standard for identifying the specific site of modification.[5]

    • Expert Insight: The modified peptide is enzymatically digested (e.g., with trypsin), and the resulting fragments are separated by LC and analyzed by tandem MS (MS/MS). By comparing the fragmentation pattern of the modified peptide digest to the unmodified control, one can pinpoint the fragment containing the mass shift. The fragmentation data (b- and y-ions) within that specific MS/MS spectrum will then reveal which amino acid residue carries the modification.[14][15] This is a non-negotiable step for regulatory submissions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structural Arbiter

While HPLC and MS confirm identity and purity, NMR spectroscopy provides the highest resolution information on the three-dimensional structure of the modified peptide in solution.[16][17]

  • 1D and 2D NMR (COSY, TOCSY, NOESY): These techniques are used to assign proton and carbon signals and determine through-bond and through-space correlations.

    • Expert Insight: NMR is less of a routine quality control tool and more of a deep characterization method used during development. It can unambiguously confirm the site of attachment by identifying unique chemical shifts in the amino acid residue at the conjugation site. Furthermore, it can reveal subtle changes in the peptide's conformation (secondary and tertiary structure) induced by the linker, which could impact biological activity.[18][19] This requires significantly more material and expertise compared to MS and HPLC.

Data Presentation: At-a-Glance Technique Comparison

FeatureReversed-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Application Purity assessment, quantification, separation of isomers.Aggregate analysis, separation from free linker.Definitive molecular weight determination, site of modification.[7]3D structure determination, conformational analysis.[17]
Separation Principle Hydrophobicity.[6]Hydrodynamic radius (size).[9]Mass-to-charge ratio.Nuclear spin properties in a magnetic field.
Key Information Retention time, peak area (purity), presence of isoforms.Presence of aggregates/fragments, separation from reagents.Precise mass of conjugate, degree of modification, amino acid location of linker.[12]Atomic-level connectivity, 3D structure, peptide dynamics.[18]
Resolution High; can often resolve positional isomers.Low-to-Moderate; separates based on large size differences.Very High; can resolve species with single Dalton mass differences.Atomic; provides the highest structural resolution.
Considerations for this Modification Expect earlier elution times. Requires careful gradient optimization.Ideal for removing unconjugated linker reagent.Essential for confirming identity and modification site. ESI is the preferred ionization method.[4]High sample concentration required. Complex data analysis. Best for deep structural investigation.[19]

Visualizing the Characterization Process

A logical and systematic workflow is crucial for the successful characterization of these modified peptides.

G cluster_0 Synthesis & Purification cluster_1 Core Characterization cluster_2 In-Depth Structural Analysis Peptide_Synthesis Peptide Synthesis (SPPS) Conjugation Conjugation with 3,6-Dioxaoctanedioic acid Peptide_Synthesis->Conjugation Purification Initial Purification (e.g., Preparative HPLC) Conjugation->Purification Purity_Check Purity & Aggregation (RP-HPLC & SEC-HPLC) Purification->Purity_Check Purified Product ID_Confirmation Identity Confirmation (Intact LC-MS) Purity_Check->ID_Confirmation Purity > 95% Site_ID Site Identification (LC-MS/MS Peptide Map) ID_Confirmation->Site_ID Correct Mass Structural_Elucidation 3D Structure & Conformation (NMR Spectroscopy) Site_ID->Structural_Elucidation Confirmed Site Final_Report Final Characterization Report Structural_Elucidation->Final_Report

Caption: A comprehensive workflow for the characterization of modified peptides.

G cluster_0 Reactants Peptide Peptide (with -NH2 or -OH group) Product Modified Peptide Peptide->Product + Linker Activated 3,6-Dioxaoctanedioic acid Linker->Product Coupling Reaction

Caption: Schematic of peptide modification with 3,6-Dioxaoctanedioic acid.

Experimental Protocol: LC-MS/MS Peptide Mapping for Site of Modification

This protocol outlines a self-validating system for unambiguously identifying the amino acid residue modified with 3,6-Dioxaoctanedioic acid.

Objective: To identify the site of modification by comparing the tryptic digest of the modified peptide with its unmodified counterpart.

Materials:

  • Modified Peptide (lyophilized)

  • Unmodified Control Peptide (lyophilized)

  • Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris, pH 8.5

  • Reduction Reagent: 10 mM Dithiothreitol (DTT)

  • Alkylation Reagent: 55 mM Iodoacetamide (IAA)

  • Sequencing Grade Trypsin

  • Quenching Solution: Formic Acid

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Methodology:

  • Sample Preparation & Denaturation:

    • Reconstitute both the modified and unmodified peptides in the Denaturation Buffer to a concentration of 2 mg/mL. This ensures the peptide is fully unfolded, allowing complete access for the enzyme.

    • Incubate at 37°C for 30 minutes.

  • Reduction & Alkylation:

    • Add DTT to a final concentration of 1 mM to reduce all disulfide bonds. Incubate for 60 minutes at 56°C.

    • Cool the samples to room temperature. Add IAA to a final concentration of 5 mM and incubate in the dark for 45 minutes. This step prevents disulfide bonds from reforming.

  • Buffer Exchange & Digestion:

    • Dilute the samples 10-fold with 50 mM Ammonium Bicarbonate buffer to reduce the Guanidine HCl concentration to below 0.6 M, which is critical for trypsin activity.

    • Add trypsin at a 1:50 (enzyme:peptide) mass ratio to both samples.

    • Incubate overnight (16-18 hours) at 37°C.

  • Digestion Quench & Sample Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%, lowering the pH to ~2-3.

    • Clean up the peptide digests using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides and dry them via vacuum centrifugation.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptide digests in Mobile Phase A.

    • Inject equal amounts of the unmodified and modified peptide digests onto an LC-MS/MS system (e.g., a Q-Exactive or similar high-resolution mass spectrometer coupled to a UPLC system).

    • Separate peptides using a suitable gradient (e.g., a 60-minute linear gradient from 2% to 40% Mobile Phase B) on a C18 analytical column.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument performs a full MS scan followed by MS/MS scans on the top 10-15 most abundant precursor ions.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the MS/MS spectra against the sequence of the peptide. For the modified sample, include a variable modification corresponding to the mass of the 3,6-Dioxaoctanedioic acid linker on potential attachment sites (e.g., Lysine, Serine, N-terminus).

    • Self-Validation:

      • First, confirm high sequence coverage (>95%) in the analysis of the unmodified control peptide.

      • Compare the total ion chromatograms (TICs) of the modified and unmodified samples. Look for a peptide peak in the modified sample that is either absent or significantly reduced in the unmodified sample.

      • Isolate the MS/MS spectrum for this unique peptide. The fragmentation pattern will confirm the peptide's sequence and pinpoint the modified residue by the corresponding mass shift on the b- or y-ion series.

By following this rigorous, comparative protocol, you can generate trustworthy and definitive data on the precise location of your peptide modification.

References

A Senior Application Scientist's Guide to PEG Linkers in Bioconjugation: A Comparative Study Featuring 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker is a critical component in the design of transformative therapeutics like antibody-drug conjugates (ADCs). It is the molecular bridge that dictates the stability, solubility, pharmacokinetics (PK), and ultimate efficacy of the entire construct.[1] Among the most versatile tools in the linker toolbox are polyethylene glycol (PEG) chains, prized for their ability to enhance the physicochemical properties of bioconjugates.[2]

This guide provides a comparative analysis of PEG linkers, with a specific focus on the short-chain hydrophilic spacer, 3,6-Dioxaoctanedioic acid . We will explore the causal relationships behind linker selection, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions in your own research.

The Foundational Role of PEG Linkers in Advanced Therapeutics

The conjugation of a potent cytotoxic payload to a monoclonal antibody often introduces challenges, primarily related to hydrophobicity. Highly potent drugs are frequently lipophilic, and attaching multiple copies to an antibody can lead to aggregation, reduced solubility, loss of binding affinity, and rapid clearance from circulation.[1]

This is where PEGylation—the incorporation of PEG linkers—becomes a cornerstone of modern ADC design. The repeating ethylene oxide units in PEG are hydrophilic, forming a hydration shell around the payload.[2][3] This molecular "shield" offers several key advantages:

  • Enhanced Solubility and Stability: PEG linkers dramatically improve the water solubility of the entire ADC construct, preventing aggregation even at high drug-to-antibody ratios (DARs).[3][4]

  • Improved Pharmacokinetics: The increased hydrodynamic size imparted by the PEG chain reduces renal clearance and shields the conjugate from enzymatic degradation, significantly extending its circulation half-life.[5][6][7]

  • Reduced Immunogenicity: By masking potential epitopes on the payload or the antibody, PEGylation can lower the risk of an undesirable immune response.[4][8]

These benefits collectively contribute to a wider therapeutic window, allowing for more effective on-target delivery of the payload with fewer off-target side effects.[4]

3,6-Dioxaoctanedioic Acid: The Minimalist Hydrophilic Spacer

3,6-Dioxaoctanedioic acid, often used in synthesis as its Fmoc-protected derivative (Fmoc-8-amino-3,6-dioxaoctanoic acid), represents a discrete PEG linker containing two ethylene glycol units (a "PEG2" linker).[9][10] While longer PEG chains are known for their profound impact on pharmacokinetics, short spacers like 3,6-Dioxaoctanedioic acid serve a distinct and critical purpose.

They are primarily employed as short, flexible, and hydrophilic spacers that provide just enough spatial separation between the antibody and the payload to minimize steric hindrance without adding significant molecular weight. This can be crucial in the design of complex molecules like Proteolysis Targeting Chimeras (PROTACs) and certain ADCs where precise molecular architecture is paramount.[3][9][11]

The diagram below illustrates the fundamental components of an ADC, highlighting the linker's central role.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome (Acidic pH) Receptor->Endosome 2. Internalization Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity Linker_Selection start Define Therapeutic Goal q1 Is Payload Hydrophobic? start->q1 a1_yes Use Hydrophilic PEG Linker q1->a1_yes Yes a1_no Non-PEG or Short PEG Spacer Acceptable q1->a1_no No q2 Is Bystander Effect Desired? a1_yes->q2 a1_no->q2 a2_yes Select Cleavable Linker (e.g., Val-Cit, Hydrazone) q2->a2_yes Yes a2_no Select Non-Cleavable Linker (e.g., SMCC-based) q2->a2_no No q3 Is Long Circulation Half-Life Critical? a2_yes->q3 a2_no->q3 a3_yes Use Long-Chain PEG (e.g., PEG12, >2kDa) q3->a3_yes Yes a3_no Short-Chain PEG Sufficient (e.g., 3,6-Dioxaoctanedioic acid) q3->a3_no No result Optimized Linker Design a3_yes->result a3_no->result ADC_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Synthesize Linker-Payload s2 Conjugate to Antibody s1->s2 s3 Purify ADC s2->s3 s4 Characterize (DAR, Aggregation) s3->s4 v1 Binding Assay (Affinity) s4->v1 v3 Plasma Stability Assay s4->v3 v2 Cytotoxicity Assay (IC50) v1->v2 vo1 Pharmacokinetic (PK) Study v2->vo1 Promising Candidate vo2 Efficacy Study (Xenograft Model) vo1->vo2 vo3 Toxicity Study (MTD) vo2->vo3

References

A Comparative Guide to PROTAC Linker Selection: 3,6-Dioxaoctanedioic Acid (PEG) vs. Alkyl Chains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Unsung Hero

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science. Unlike traditional inhibitors that merely block a protein's function, PROTACs act as catalytic agents of destruction, hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate specific disease-causing proteins entirely.[1] This heterobifunctional molecule consists of three components: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2]

While the warhead and anchor dictate the "what" and "who" of the degradation process, the linker is the unsung hero that orchestrates the entire event. It is far more than a passive tether; its length, composition, and flexibility critically influence a PROTAC's solubility, cell permeability, and, most importantly, the stability and geometry of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination.[3] This guide provides an in-depth, technical comparison of two of the most foundational linker classes: hydrophilic polyethylene glycol (PEG) type linkers, exemplified by 3,6-Dioxaoctanedioic acid, and traditional hydrophobic alkyl chains.

Mechanism of Action: An Orchestrated Takedown

The efficacy of a PROTAC hinges on its ability to successfully bring the target protein and an E3 ligase into close proximity. This induced proximity event triggers the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the target protein. A polyubiquitin chain acts as a molecular flag, marking the protein for degradation by the 26S proteasome, which breaks it down into constituent amino acids. The PROTAC itself is then released, free to mediate another round of degradation, bestowing it with a catalytic mode of action.

PROTAC_MoA cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC->Ternary Binds E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Polyubiquitination Ub_POI->POI Ub_POI->E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary

Fig 1. General mechanism of PROTAC-mediated protein degradation.

Head-to-Head Comparison: 3,6-Dioxaoctanedioic Acid (PEG) vs. Alkyl Linkers

The choice between a hydrophilic PEG-based linker and a hydrophobic alkyl linker is a critical decision in PROTAC design, with profound impacts on the molecule's physicochemical properties and biological activity.

Structural and Physicochemical Properties

Alkyl linkers are the simplest and most traditional linker type, composed of saturated hydrocarbon chains.[3] They are characterized by their hydrophobicity and high flexibility. In contrast, 3,6-Dioxaoctanedioic acid is a short-chain PEG linker, containing ethylene glycol units that impart hydrophilicity and polarity.[3]

Linker_Comparison cluster_alkyl Alkyl Linker PROTAC cluster_peg PEG Linker PROTAC Warhead_A Warhead (e.g., JQ1) Linker_A -(CH2)n- Hydrophobic, Flexible Warhead_A->Linker_A E3_A E3 Ligand (e.g., Pomalidomide) Linker_A->E3_A Warhead_P Warhead (e.g., JQ1) Linker_P -O(CH2CH2O)n- Hydrophilic, Flexible Warhead_P->Linker_P E3_P E3 Ligand (e.g., VHL Ligand) Linker_P->E3_P

Fig 2. Structural differences between Alkyl and PEG linkers.
PropertyAlkyl Linker3,6-Dioxaoctanedioic Acid (PEG) LinkerCausality & Field Insights
Solubility Low aqueous solubilityHigh aqueous solubilityThe ether oxygens in PEG linkers act as hydrogen bond acceptors, significantly improving water solubility. This is a crucial advantage, as many PROTACs are large molecules that often face solubility challenges.[3]
Cell Permeability Generally higherCan be variable; may be enhancedThe hydrophobicity of alkyl chains often aids passive diffusion across the cell membrane. However, some PEG linkers can adopt folded conformations that shield polar groups, which can also enhance cell permeability.[4]
Metabolic Stability Generally more stableCan be susceptible to oxidationThe hydrocarbon backbone of alkyl linkers is less prone to metabolic degradation compared to the ether linkages in PEGs, which can be a consideration for in vivo applications.[3]
Synthetic Accessibility High; synthetically straightforwardModerate; can be more costly and complexAlkyl chains are readily available and easily incorporated using standard coupling chemistries. Synthesis of specific-length, functionalized PEG linkers can require more specialized reagents and steps.[3]
Flexibility HighHighBoth linker types provide significant conformational freedom, which is often beneficial for allowing the PROTAC to adopt an optimal orientation for ternary complex formation.[2]

Impact on Pharmacodynamics and Pharmacokinetics

The linker's chemical nature directly translates to its in-cell performance.

  • Alkyl Linkers : Their primary advantage lies in synthetic simplicity and metabolic stability, making them an excellent starting point for initial structure-activity relationship (SAR) studies.[2] However, their hydrophobicity can lead to poor aqueous solubility, potentially requiring formulation strategies for in vivo use.

  • PEG Linkers : The enhanced hydrophilicity imparted by PEG linkers is a major asset for improving the overall "drug-like" properties of PROTACs.[5] Better solubility can lead to improved absorption and bioavailability. The flexible nature of the PEG chain is often crucial for achieving the high degradation efficiency (low DC50 and high Dmax) by enabling the formation of a stable ternary complex.[6] However, this same flexibility can sometimes come at an entropic cost, and in certain contexts, a pure alkyl chain of similar length may prove more potent.[7]

Data Presentation: A Head-to-Head Comparison of BRD4 Degraders

To objectively assess the impact of the linker, we can compare PROTACs that share the same warhead (JQ1) and E3 ligase ligand (a thalidomide derivative for Cereblon) but differ in their linker composition.

PROTAC NameLinker TypeDC50DmaxCell LineKey Takeaway
dBET6 Alkyl/Ether~4.3 nM[4]>98%[7]MV4;11Demonstrates that an optimized alkyl-type linker can achieve exceptionally high potency and efficacy.
BETd-24-6 PEG~30 nM[5]>90%[5]293TWhile still highly potent, the PEG linker in this context results in a slightly higher DC50 compared to the optimized alkyl/ether linker of dBET6.

Note: The data presented is compiled from different studies for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on specific experimental conditions, including cell line and treatment time.[7] This comparison highlights a critical principle in PROTAC design: while general properties can be ascribed to linker types, the optimal choice is highly context-dependent and must be empirically determined for each target and E3 ligase pair.[8]

Experimental Design and Protocols

A systematic evaluation is crucial to determine the optimal linker for a given PROTAC system. This involves synthesis, confirmation of target degradation, and assessment of downstream functional effects.

Workflow Design 1. PROTAC Design (Select Warhead, E3 Ligand, and Linker Series) Synth 2. Synthesis (e.g., Amide Coupling) Design->Synth QC 3. Purification & QC (HPLC, LC-MS, NMR) Synth->QC Treatment 4. Cell Treatment (Dose-Response) QC->Treatment WB 5. Western Blot (Determine DC50/Dmax) Treatment->WB Via 6. Viability Assay (Determine IC50) Treatment->Via Analysis 7. Data Analysis & Candidate Selection WB->Analysis Via->Analysis

Fig 3. A typical experimental workflow for comparing PROTAC linker efficiency.
Protocol 1: Synthesis of a JQ1-Based PROTAC with a 3,6-Dioxaoctanedioic Acid Linker

This protocol describes a representative amide coupling strategy to conjugate a JQ1-based warhead and a VHL E3 ligase ligand with a PEG linker.

  • Activate the Linker: Dissolve 3,6-Dioxaoctanedioic acid (1.0 eq), HATU (2.1 eq), and HOBt (2.1 eq) in anhydrous DMF. Add DIPEA (4.0 eq) to the mixture and stir for 15 minutes at room temperature to form the activated ester.

  • First Coupling Reaction: Add the VHL ligand amine (1.0 eq) to the activated linker solution. Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mono-amide intermediate by flash column chromatography.

  • Second Coupling Reaction: Dissolve the purified intermediate (1.0 eq), the JQ1 amine derivative (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir at room temperature overnight.

  • Final Purification and Characterization: Purify the final PROTAC product using reverse-phase HPLC. Characterize the final product by LC-MS and NMR to confirm identity and purity.

Protocol 2: Western Blot for Target Protein Degradation

This cornerstone assay quantifies PROTAC efficacy by directly measuring the reduction in target protein levels.[7]

  • Cell Seeding: Plate a human cell line known to express the target protein (e.g., MV4;11 for BRD4) in 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.[9]

  • PROTAC Treatment: Prepare serial dilutions of the PROTACs (e.g., from 1 µM to 0.1 nM) in fresh cell culture medium. Treat the cells for a predetermined time period (e.g., 6, 12, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[10]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[10]

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Add an ECL chemiluminescent substrate and capture the signal using a digital imager.[11] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[7]

Protocol 3: Cell Viability Assay

This assay assesses the functional consequence of target protein degradation by measuring the PROTAC's effect on cell proliferation and viability.

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a desired period (e.g., 72 hours).

  • Assay Execution (CellTiter-Glo® Example):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Read the luminescence on a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion: Making an Informed Linker Choice

The selection of a linker is not a trivial choice but a central pillar of rational PROTAC design. There is no universally superior linker; the optimal choice is intimately tied to the specific biological context of the target protein and E3 ligase pair.

  • Alkyl linkers represent a robust, synthetically accessible starting point. Their hydrophobicity and metabolic stability are valuable assets, but researchers must be prepared to address potential solubility limitations.

  • 3,6-Dioxaoctanedioic acid (PEG) linkers offer a powerful tool to enhance solubility and hydrophilicity, often improving the "drug-likeness" of a PROTAC.[3] Their flexibility can be key to unlocking high degradation efficiency.

Ultimately, a successful PROTAC discovery campaign often involves the empirical synthesis and testing of a small, focused library of compounds with varied linkers. By systematically evaluating both alkyl and PEG-based options, researchers can identify the linker that best orchestrates the complex molecular choreography required for potent and selective protein degradation.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3,6-Dioxaoctanedioic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dioxaoctanedioic acid and its derivatives are a class of compounds characterized by a short ethylene glycol chain with terminal carboxylic acid groups. These molecules are of significant interest in drug development as linkers for antibody-drug conjugates (ADCs), in polymer science as monomers, and in various biomedical applications due to their hydrophilic nature. The precise characterization and quantification of these compounds in complex biological and chemical matrices are paramount for research and quality control.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. However, the unique physicochemical properties of these di-acidic and polar molecules present specific analytical challenges, including efficient ionization, control of adduct formation, and predictable fragmentation. This guide provides a comprehensive comparison of mass spectrometry platforms and methodologies, grounded in experimental evidence, to empower researchers in selecting and optimizing their analytical strategies.

Ionization Techniques: A Head-to-Head Comparison

The choice of ionization source is the most critical parameter for the successful analysis of 3,6-dioxaoctanedioic acid and its derivatives. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation. The most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).[1][2]

Electrospray Ionization (ESI): The Workhorse for Polar Analytes

ESI is a soft ionization technique that is exceptionally well-suited for polar, thermally labile molecules like dicarboxylic acids.[1] Ionization occurs by applying a high voltage to a liquid, creating an aerosol of charged droplets.

  • Mechanism & Suitability : In negative ion mode, ESI is highly effective at deprotonating the carboxylic acid groups, primarily forming the [M-H]⁻ ion. In positive ion mode, adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺ are commonly observed, especially given the ether oxygens in the backbone which can chelate cations.[3][4]

  • Advantages :

    • High Sensitivity : Excellent for polar compounds that are pre-ionized in solution.

    • Soft Ionization : Minimizes fragmentation of the parent molecule, preserving molecular weight information.

  • Disadvantages :

    • Ion Suppression : Highly susceptible to matrix effects, where co-eluting compounds compete for ionization, reducing analyte signal.

    • Adduct Formation : Can form multiple adducts ([M+Na]⁺, [M+K]⁺, [M+Cl]⁻), complicating spectral interpretation.[5] Careful control of mobile phase additives is crucial.

Table 1: Comparison of ESI Polarity for 3,6-Dioxaoctanedioic Acid

Ionization ModePredominant Ion(s)Relative IntensitySusceptibility to AdductsRecommended Use Case
Negative ESI [M-H]⁻, [M-2H]²⁻HighLow (can form [M+Cl]⁻)Preferred for Quantification
Positive ESI [M+Na]⁺, [M+NH₄]⁺Moderate to HighHighStructural confirmation
Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that utilizes a corona discharge to ionize the mobile phase, which then transfers charge to the analyte molecules in the gas phase.[1]

  • Mechanism & Suitability : APCI is generally better for less polar and more volatile compounds than ESI.[6] For derivatives of 3,6-dioxaoctanedioic acid where the polarity has been reduced (e.g., through esterification), APCI can be a viable alternative.

  • Advantages :

    • Reduced Matrix Effects : Less prone to ion suppression compared to ESI.

    • Analyzes Less Polar Compounds : Can effectively ionize molecules that are not amenable to ESI.[6]

  • Disadvantages :

    • Thermal Input : The heated nebulizer can cause thermal degradation of labile derivatives.

    • Potential for Fragmentation : Generally considered a slightly "harder" ionization technique than ESI, which may lead to some in-source fragmentation.[1]

Decision Framework for Ionization Source Selection

Choosing the optimal ionization source is a critical first step in method development. The following diagram illustrates a logical workflow for making this decision based on the analyte's properties and the analytical objective.

G cluster_0 start Start: Analyze 3,6-Dioxaoctanedioic Acid or its Derivative is_polar Is the analyte highly polar and non-volatile? start->is_polar use_esi Use Electrospray Ionization (ESI) is_polar->use_esi Yes use_apci Consider Atmospheric Pressure Chemical Ionization (APCI) is_polar->use_apci No (e.g., esterified derivative) is_quant Is the primary goal quantitative analysis? use_esi->is_quant end Proceed to Mass Analyzer Selection use_apci->end neg_esi Optimize in Negative Ion Mode ([M-H]⁻) is_quant->neg_esi Yes pos_esi Use Positive Ion Mode for confirmation ([M+Na]⁺) is_quant->pos_esi No (Qualitative) neg_esi->end pos_esi->end

Caption: Decision tree for selecting the appropriate ionization source.

Mass Analyzers: Matching the Technology to the Analytical Goal

Once ionized, the analyte must be separated and detected by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, sensitivity, and quantitative capabilities of the analysis.

Triple Quadrupole (QqQ) Mass Spectrometry

The triple quadrupole is the gold standard for targeted quantification due to its high sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode.

  • Principle : In MRM, the first quadrupole (Q1) selects the precursor ion (e.g., the [M-H]⁻ of 3,6-dioxaoctanedioic acid at m/z 177.04). This ion is fragmented in the second quadrupole (q2, collision cell), and a specific, characteristic fragment ion is selected by the third quadrupole (Q3) for detection.[7]

  • Best for :

    • High-throughput quantification : Ideal for clinical assays, pharmacokinetic studies, and quality control where target analytes are known.[8]

    • Sensitivity : Can achieve limits of detection in the low ng/mL to pg/mL range.[9]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry

Q-TOF instruments couple a quadrupole mass filter with a high-resolution time-of-flight analyzer. This hybrid approach offers both precursor ion selection and high-resolution, accurate mass (HRAM) measurement of both precursor and fragment ions.

  • Principle : Provides high-resolution full-scan spectra and MS/MS data, enabling the determination of elemental compositions for unknown compounds.

  • Best for :

    • Unknown Identification : Elucidating the structure of novel derivatives or metabolites.

    • Screening : Non-targeted analysis of complex samples to identify all detectable compounds.

Orbitrap Mass Spectrometry

Orbitrap technology provides the highest resolving power and mass accuracy currently available for LC-MS.[10][11]

  • Principle : Ions are trapped in an orbital motion around a central spindle electrode. The frequency of this motion is directly related to their mass-to-charge ratio and is detected as an image current.

  • Best for :

    • Definitive Structural Elucidation : Unambiguously determining elemental formulas.

    • Metabolomics : Resolving and identifying metabolites in highly complex biological extracts.

Table 2: Performance Comparison of Mass Analyzers

ParameterTriple Quadrupole (QqQ)Q-TOFOrbitrap
Primary Application Targeted QuantificationScreening & IdentificationHigh-Resolution Profiling
Resolution Low (~1 Da)High (20,000 - 60,000)Ultra-high (70,000 - >240,000)[10]
Mass Accuracy N/AHigh (< 5 ppm)Highest (< 2 ppm)[10]
Sensitivity Highest (in MRM mode)HighVery High
Linear Dynamic Range Excellent (4-6 orders)Good (3-4 orders)Good (3-4 orders)

While Orbitraps offer superior resolution, Q-TOF instruments can sometimes provide better data quality for flow injection analysis due to a more stable baseline and can detect more features in complex mixtures under certain conditions.[12] The choice between Q-TOF and Orbitrap often depends on the specific application, budget, and desired scan speed.[10][13]

In-Depth Experimental Protocols & Data Interpretation

Protocol 1: Sample Preparation from Biological Matrices (Plasma)

Accurate quantification requires an efficient and reproducible extraction of the analyte from the matrix.

  • Protein Precipitation : To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[14]

  • Vortex & Centrifuge : Vortex the mixture for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Dry the supernatant under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[14][15] Vortex to ensure complete dissolution.

  • Analysis : The sample is now ready for LC-MS/MS injection.

Protocol 2: Generic LC-MS/MS Method for Quantification (QqQ)

This method is optimized for the separation and detection of 3,6-dioxaoctanedioic acid and similar derivatives.

  • LC System : UPLC/UHPLC system

  • Column : Reversed-Phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A : Water + 0.1% Formic Acid[16]

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

  • Gradient :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 5.0 min: Linear gradient to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.1 - 8.0 min: Return to 5% B and equilibrate

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 5 µL

  • MS System : Triple Quadrupole with ESI source

  • Ionization Mode : Negative ESI

  • Capillary Voltage : -3.0 kV

  • Source Temperature : 350 °C

  • MRM Transition for 3,6-Dioxaoctanedioic Acid :

    • Precursor Ion (Q1) : 177.0 m/z

    • Product Ion (Q3) : 131.0 m/z (corresponding to loss of H₂O and CO₂)

    • Collision Energy : Optimized experimentally (typically 10-15 eV)

Interpreting the Data: A Case Study in Fragmentation

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion, yielding a characteristic pattern that confirms the molecule's identity. For dicarboxylic acids, fragmentation in negative mode often involves sequential losses of water (H₂O) and carbon dioxide (CO₂).[17][18]

G M_H [M-H]⁻ m/z 177.0 frag1 [M-H-H₂O]⁻ m/z 159.0 M_H->frag1 - H₂O frag2 [M-H-CO₂]⁻ m/z 133.0 M_H->frag2 - CO₂ frag4 [M-H-HCOOH]⁻ m/z 131.0 M_H->frag4 - HCOOH frag3 [M-H-H₂O-CO₂]⁻ m/z 115.0 frag1->frag3 - CO₂ frag2->frag3 - H₂O

Caption: Proposed MS/MS fragmentation pathway for 3,6-Dioxaoctanedioic acid.

The fragmentation of the [M-H]⁻ ion of 3,6-dioxaoctanedioic acid (m/z 177.0) typically proceeds through neutral losses. The most common losses for carboxylic acids are H₂O (18 Da) and CO₂ (44 Da).[18] A significant fragment is often observed at m/z 131.0, corresponding to the loss of a formic acid (HCOOH) moiety (46 Da), which provides a highly specific transition for MRM-based quantification.

Conclusion: Synthesizing the Data for Informed Decisions

The successful mass spectrometric analysis of 3,6-dioxaoctanedioic acid and its derivatives is contingent on a rational, evidence-based approach to method development.

  • For high-throughput, targeted quantification , a Triple Quadrupole (QqQ) mass spectrometer operating in MRM mode with a negative ESI source is the undisputed optimal choice. Its sensitivity and selectivity are unmatched for this application.

  • For structural elucidation of novel derivatives or metabolite identification , a high-resolution instrument like a Q-TOF or Orbitrap is essential. The choice between them will depend on the required level of mass accuracy and resolution versus considerations of cost and throughput.[8][10]

  • Sample preparation must be optimized to minimize matrix effects, particularly for ESI. Protein precipitation is a robust starting point, but more complex matrices may require solid-phase extraction (SPE) for adequate cleanup.

By carefully considering the interplay between the analyte's chemistry, the ionization source, and the mass analyzer's capabilities, researchers can develop robust, reliable, and highly sensitive methods to advance their work in drug development and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dioxaoctanedioic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 3,6-Dioxaoctanedioic acid (CAS No. 23243-68-7) is an organic compound that, while useful in various applications, possesses specific hazards that must be managed.[1] Unlike some of its more hazardous fluorinated analogues, its primary risks are related to irritation and acute toxicity.[2][3]

A failure to appreciate these hazards is the first step toward a safety incident. The data below, sourced from supplier safety information, must inform all handling and disposal decisions.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH302WarningHarmful if swallowed.
Skin IrritationH315WarningCauses skin irritation.
Eye IrritationH319WarningCauses serious eye irritation.
Acute Toxicity, InhalationH332WarningHarmful if inhaled.
Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.
(Data sourced from Sigma-Aldrich Safety Information)

Personal Protective Equipment (PPE) and Safe Handling

The identified hazards logically dictate the minimum required PPE for handling 3,6-Dioxaoctanedioic acid in any form—pure solid, solution, or as waste. The principle is to create a barrier between the researcher and the chemical.

  • Eye Protection : Safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes of solutions or contact with solid dust, preventing serious eye irritation.[4]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of as hazardous waste.[5]

  • Body Protection : A standard laboratory coat should be worn and fully fastened to protect against skin contact.

  • Respiratory Protection : All handling of the solid compound or concentrated solutions that could generate aerosols or dust should be performed within a certified chemical fume hood to mitigate the risk of inhalation.[5][6]

Spill Management and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to prevent exposure and environmental contamination.

Minor Spill (Solid or Liquid):

  • Alert Personnel : Immediately notify others in the vicinity.

  • Isolate the Area : Cordon off the spill area.

  • Don PPE : Wear the appropriate PPE as described in Section 2.

  • Containment : Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, compatible waste container. Use non-sparking tools if a flammable solvent is present.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Disposal : Seal and label the container as "Spill Debris containing 3,6-Dioxaoctanedioic Acid" and manage it as hazardous waste for EHS pickup.[5]

Step-by-Step Disposal Protocol

The disposal of 3,6-Dioxaoctanedioic acid waste must follow a systematic process that adheres to the principles of waste minimization and regulatory compliance. The Resource Conservation and Recovery Act (RCRA) mandates that the generator of the waste is responsible for its management from "cradle-to-grave."[7][8]

The following workflow provides a decision-making framework for proper disposal.

Caption: Decision workflow for the disposal of 3,6-Dioxaoctanedioic acid waste.

Detailed Procedural Steps:

1. Waste Characterization: The first and most critical step is to determine the nature of the waste stream.[7] Is it a pure aqueous solution of 3,6-Dioxaoctanedioic acid, or is it contaminated with other regulated materials like heavy metals or halogenated solvents? This determination dictates the disposal pathway.

2. On-Site Treatment (Neutralization for Pure Aqueous Solutions): Corrosivity is a hazardous waste characteristic that generators may often treat on-site without a specific permit.[9] For uncontaminated aqueous solutions of 3,6-Dioxaoctanedioic acid, neutralization is the preferred method.

  • Preparation : Conduct the procedure in a chemical fume hood behind a safety shield.[9] Ensure an acid spill kit is nearby.

  • Select a Base : Use a weak base such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash). Avoid strong bases like sodium hydroxide, as they can generate significant heat and cause splashing.[10]

  • Procedure :

    • Prepare a dilute solution of the weak base.

    • Slowly and with constant stirring, add the basic solution to the acidic waste. Be prepared for gas (CO2) evolution.

    • Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

    • Continue adding the base in small increments until the pH is stable within a neutral range (typically 6.0 to 8.0).[9][10]

  • Verification : Once neutralized, the solution is no longer considered a corrosive hazardous waste.

3. Containerization and Labeling (for Contaminated or Solid Waste): If the waste is contaminated with other hazardous chemicals, contains solid 3,6-Dioxaoctanedioic acid, or consists of spill cleanup debris, it cannot be neutralized for drain disposal.

  • Container : Select a container that is compatible with all waste constituents and has a secure, leak-proof lid. Do not fill liquid containers more than 75% full to allow for vapor expansion.[11]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the acid and any other contaminants.

4. Final Disposal:

  • Neutralized Waste : After successful neutralization and verification, and provided there are no other hazardous components, the aqueous solution can typically be disposed of down the drain with a large volume of running water. Crucially, always confirm this practice is compliant with your local wastewater authority and institutional policies. [12]

  • Hazardous Waste : For containerized hazardous waste, it must be moved to a designated Satellite Accumulation Area. From there, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management firm.[7][8]

Regulatory Compliance

All hazardous waste generation, storage, and disposal are regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[7][8] It is the legal responsibility of the waste generator to ensure all procedures are compliant.[7] Maintaining accurate records of waste characterization, neutralization logs, and disposal manifests is a key component of this responsibility.[12]

By adhering to this structured, safety-first protocol, you can ensure that your use of 3,6-Dioxaoctanedioic acid is managed responsibly from initial experiment to final disposal, upholding the highest standards of laboratory safety and environmental stewardship.

References

Navigating the Handling of 3,6-Dioxaoctanedioic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, mastery over the molecular world requires not only intellectual rigor but also an unwavering commitment to safety. When working with potent reagents like 3,6-Dioxaoctanedioic acid, a dicarboxylic acid with significant corrosive potential, this commitment is paramount. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, ensuring that your groundbreaking research is not overshadowed by preventable incidents.

The core principle of our protocol is risk mitigation through informed action. Based on hazard data from structurally similar compounds, 3,6-Dioxaoctanedioic acid should be treated as a corrosive substance capable of causing severe skin burns and eye damage.[1][2] Therefore, every operational step, from preparation to disposal, is designed to eliminate direct contact and minimize exposure.

Immediate Safety and Hazard Assessment

Before any procedure begins, a thorough understanding of the chemical's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 3,6-Dioxaoctanedioic acid (CAS 143-25-9) is not widely available, data from close analogs like 3,6-Dioxaheptanoic acid and perfluorinated versions consistently indicate a primary hazard of severe corrosivity.[1][2]

Primary Hazards:

  • Skin Corrosion/Burns: Expected to cause severe burns upon contact.[1][2]

  • Serious Eye Damage: Poses a high risk of irreversible eye damage.[1][2]

  • Respiratory Irritation: May cause irritation if inhaled, particularly as a dust or aerosol.

Given these risks, a multi-layered approach to Personal Protective Equipment (PPE) is not merely recommended; it is mandatory.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact. Double-gloving is recommended for extended procedures or when handling larger quantities.
Eye & Face Protection ANSI Z87.1-compliant safety goggles AND a full-face shieldGoggles protect against splashes from all angles. The face shield provides a secondary layer of protection for the entire face from splashes during transfers or vigorous reactions.
Body Protection Chemical-resistant laboratory coat (fully buttoned)Protects the torso and arms from incidental contact and minor spills. Cuffed sleeves prevent chemicals from entering gloves.
Respiratory Protection Use within a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of any dust, aerosols, or vapors that may be generated. A NIOSH-approved respirator may be required for emergency situations or if a fume hood is not available.
Footwear Fully enclosed, chemical-resistant shoesProtects feet from spills. Open-toed shoes are never permissible in a laboratory setting.

// Workflow Logic Start -> Assess; Assess -> Engineering; Engineering -> Gloves [label=" Yes "]; Engineering -> NoHood [label=" No "]; NoHood -> Stop; Gloves -> Coat; Coat -> Eyes; Eyes -> Proceed; } caption="Decision workflow for PPE selection before handling 3,6-Dioxaoctanedioic acid."

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling the acid, exclusively within a properly functioning chemical fume hood.

  • Assemble Materials: Before bringing the acid into the hood, ensure all necessary equipment (glassware, spatulas, pipettes, etc.) and waste containers are present and clearly labeled.

  • Spill Kit: Confirm that a spill kit containing a neutralizer for acids (such as sodium bicarbonate) is immediately accessible.[3][4]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Ensure gloves are inspected for any defects and are of the correct size for a proper fit.

3. Handling the Chemical:

  • Dispensing: When weighing or transferring the solid, perform the task slowly and carefully to avoid creating dust. Use a spatula for transfers.

  • Making Solutions: If creating a solution, always add the acid to the solvent slowly. Never add solvent to the acid, as this can cause a violent exothermic reaction and splashing.

  • Vigilance: Remain attentive to the procedure at all times. Do not leave the active experimental area unattended.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and finally the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if there was no known contact.

Disposal Plan: Managing the Chemical Lifecycle

Proper disposal is a critical component of chemical safety and environmental responsibility. All materials contaminated with 3,6-Dioxaoctanedioic acid must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the acid must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]

2. Labeling and Storage:

  • Label all waste containers with "Hazardous Waste," the full chemical name "3,6-Dioxaoctanedioic acid," and the approximate concentration and quantity.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials such as bases and strong oxidizing agents.

3. Final Disposal:

  • Coordinate with your institution's Environmental Health & Safety (EHS) office for the pickup and final disposal of the hazardous waste. Never pour 3,6-Dioxaoctanedioic acid or its solutions down the drain.[5]

Emergency Response: Spill and Exposure Plan

Preparedness is key to managing unexpected events.

1. Minor Spill (Contained within a Fume Hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material.

  • Neutralize the acid by slowly applying sodium bicarbonate or another suitable acid neutralizer, working from the outside in.[4][6]

  • Once neutralized (check with pH paper if possible), carefully collect the absorbed material into a hazardous waste container.

  • Decontaminate the area.

2. Major Spill (Outside of a Fume Hood) or Any Skin/Eye Contact:

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Contact: If there is skin or eye contact, proceed immediately to the nearest safety shower or eyewash station and flush the affected area for at least 15 minutes, removing contaminated clothing in the process.[6]

  • Emergency Services: Contact your institution's emergency response number or 911. Provide the chemical name and any available SDS.

  • Do not attempt to clean up a major spill without assistance from trained emergency personnel.

By integrating these safety protocols into your daily laboratory workflow, you create a self-validating system of protection. Each step is designed with a clear understanding of the chemical's potential hazards, ensuring that your scientific pursuits can advance safely and responsibly.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Dioxaoctandioic acid
Reactant of Route 2
Reactant of Route 2
3,6-Dioxaoctandioic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.